Product packaging for Nilvadipine(Cat. No.:CAS No. 75530-68-6)

Nilvadipine

Cat. No.: B1678883
CAS No.: 75530-68-6
M. Wt: 385.4 g/mol
InChI Key: FAIIFDPAEUKBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nilvadipine is a potent dihydropyridine-class calcium channel blocker (CCB) that exhibits high selectivity for vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Its primary mechanism of action involves the blockade of L-type voltage-dependent calcium channels . Owing to its high receptor affinity and vasoselectivity, which is several times greater than that of nifedipine, this compound produces prolonged vascular relaxation with minimal cardiodepressive effects, making it a valuable compound for cardiovascular research . Beyond its antihypertensive properties, this compound has gained significant research interest for its potential applications in neuroscience. Preclinical studies indicate that this compound can suppress neuroinflammation by inhibiting spleen tyrosine kinase (SYK) activity, a mechanism distinct from its calcium channel blockade . This anti-inflammatory action has been shown to reduce tau hyperphosphorylation, enhance amyloid-beta clearance across the blood-brain barrier, and restore spatial memory deficits in models of repetitive mild traumatic brain injury and Alzheimer's disease . The compound's racemic mixture contains both a vasoactive (+)-enantiomer responsible for CCB activity and a non-vasoactive (-)-enantiomer that retains SYK inhibitory effects, providing a unique multi-action profile . This compound is supplied as a high-purity reagent for research purposes only. Its applications include investigating L-type calcium channel function, mechanisms of neuroinflammation, potential therapeutic pathways for neurodegenerative conditions, and vascular biology. With a bioavailability of 14-19% and a terminal elimination half-life of 15-20 hours, its pharmacokinetic profile supports its sustained effects in experimental models . This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N3O6 B1678883 Nilvadipine CAS No. 75530-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIIFDPAEUKBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046624
Record name Nilvadipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nilvadipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

75530-68-6
Record name Nilvadipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75530-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nilvadipine [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075530686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nilvadipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nilvadipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nilvadipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILVADIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0214FUT37J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nilvadipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Nilvadipine as a Potential Treatment for Alzheimer's Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nilvadipine, a dihydropyridine calcium channel blocker approved for the treatment of hypertension, has been investigated as a potential disease-modifying therapy for Alzheimer's disease (AD). Preclinical studies have suggested multiple beneficial mechanisms of action, including the reduction of amyloid-beta (Aβ) and tau pathology, anti-inflammatory effects, and enhancement of cerebral blood flow. However, the definitive Phase III clinical trial, NILVAD, did not demonstrate a significant benefit on the primary cognitive endpoints in a broad population of patients with mild to moderate AD. Despite the overall negative outcome of the pivotal trial, further analysis of subgroups and secondary outcomes, particularly the observed increase in hippocampal blood flow, warrants continued investigation into the potential of this compound and similar compounds in the early stages of AD or in specific patient populations. This technical guide provides a comprehensive overview of the evidence, from preclinical mechanisms to clinical trial results, to inform future research and development efforts.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. The vascular contribution to AD is increasingly recognized, with evidence of reduced cerebral blood flow (CBF) and blood-brain barrier dysfunction exacerbating the neurodegenerative process.

This compound, a licensed antihypertensive agent, emerged as a candidate for AD treatment due to its potential to address both the amyloid and vascular components of the disease.[1][2][3] Its established safety profile as a treatment for hypertension made it an attractive candidate for repurposing.[4][5] This whitepaper will delve into the preclinical rationale, proposed mechanisms of action, and the detailed results and protocols of the key clinical investigations of this compound for AD.

Preclinical Evidence and Mechanism of Action

Preclinical research has identified several potential mechanisms through which this compound may exert neuroprotective effects in the context of Alzheimer's disease.

  • Amyloid-Beta Regulation : In vitro and in vivo studies in transgenic mouse models of AD have shown that this compound can reduce the production of Aβ40 and Aβ42. It is also suggested to enhance the clearance of Aβ across the blood-brain barrier.

  • Tau Pathology : Preclinical studies have indicated that this compound may have beneficial effects on tau pathology, including reducing tau hyperphosphorylation.

  • Cerebral Blood Flow : this compound has been shown to counteract the vasoconstrictive effects of Aβ and restore cerebral blood flow in animal models. This is particularly relevant as reduced CBF is an early feature of AD.

  • Neuroinflammation : Anti-inflammatory properties of this compound have also been demonstrated in preclinical models, which may contribute to its neuroprotective effects.

Proposed Signaling Pathway

The multifaceted mechanism of action of this compound is thought to involve the modulation of several key cellular pathways. One proposed target is the Spleen Tyrosine Kinase (SYK), which has been implicated in the regulation of Aβ production, tau hyperphosphorylation, and neuroinflammation.

G Proposed Mechanism of Action of this compound in Alzheimer's Disease cluster_vascular Vascular Outcomes cluster_neuronal Neuronal Outcomes This compound This compound L_type_Ca_Channel L-type Calcium Channel Blockade This compound->L_type_Ca_Channel SYK Spleen Tyrosine Kinase (SYK) Inhibition This compound->SYK Vascular_Effects Vascular Effects L_type_Ca_Channel->Vascular_Effects Neuronal_Effects Neuronal Effects SYK->Neuronal_Effects Vasodilation Vasodilation Vascular_Effects->Vasodilation Dec_Abeta Decreased Aβ Production Neuronal_Effects->Dec_Abeta Inc_Abeta_Clearance Increased Aβ Clearance Neuronal_Effects->Inc_Abeta_Clearance Dec_Tau_Phos Decreased Tau Hyperphosphorylation Neuronal_Effects->Dec_Tau_Phos Dec_Neuroinflammation Decreased Neuroinflammation Neuronal_Effects->Dec_Neuroinflammation Inc_CBF Increased Cerebral Blood Flow Vasodilation->Inc_CBF Dec_BP Decreased Blood Pressure Vasodilation->Dec_BP

Proposed Mechanism of Action of this compound in Alzheimer's Disease.

Clinical Development: The NILVAD Trial

The NILVAD study was a large-scale, 18-month, multicenter, randomized, double-blind, placebo-controlled Phase III trial designed to evaluate the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease.

Experimental Protocol: NILVAD Trial
  • Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted at 23 academic centers across nine European countries.

  • Participants : 511 individuals aged >50 years with a diagnosis of probable mild to moderate Alzheimer's disease according to the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria. Participants had a Standardised Mini-Mental State Examination (SMMSE) score of ≥12 and <27.

  • Intervention : Participants were randomly assigned to receive either 8 mg of sustained-release this compound or a matching placebo once daily for 78 weeks.

  • Primary Outcome Measures : The primary outcome was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 12). The Clinical Dementia Rating Scale sum of boxes (CDR-sb) was a gated co-primary outcome, to be considered a primary endpoint only if a significant effect was observed on the ADAS-Cog 12.

  • Secondary Outcome Measures : The Disability Assessment for Dementia (DAD) was a key secondary outcome.

  • Assessments : Participants underwent assessments at baseline, and then at weeks 6, 13, 26, 39, 52, 65, and 78. A final follow-up was conducted at week 82.

  • Substudies : The NILVAD trial included several substudies to investigate the effects of this compound on frailty, cerebrospinal fluid (CSF) and blood biomarkers, and cerebral blood flow.

NILVAD Trial Experimental Workflow

G NILVAD Trial Experimental Workflow Screening Screening of Patients (n=577) Eligibility Eligibility Assessment (n=511) Screening->Eligibility Randomization Randomization Eligibility->Randomization Placebo_Group Placebo Group (n=258) Randomization->Placebo_Group Nilvadipine_Group This compound 8mg/day (n=253) Randomization->Nilvadipine_Group Treatment_Phase 78-Week Treatment Period Placebo_Group->Treatment_Phase Nilvadipine_Group->Treatment_Phase Follow_Up Follow-up Assessments (Weeks 6, 13, 26, 39, 52, 65, 78) Treatment_Phase->Follow_Up Final_Assessment Final Assessment (Week 82) Follow_Up->Final_Assessment Primary_Outcome Primary Outcome Analysis (ADAS-Cog 12, CDR-sb) Final_Assessment->Primary_Outcome Secondary_Outcome Secondary Outcome Analysis (DAD) Final_Assessment->Secondary_Outcome

NILVAD Trial Experimental Workflow.

Quantitative Data and Clinical Trial Results

Primary and Secondary Outcomes

The NILVAD trial failed to meet its primary endpoint. There was no significant difference in the rate of cognitive decline as measured by the ADAS-Cog 12 between the this compound and placebo groups over the 78-week treatment period. Similarly, there were no significant effects on the gated co-primary outcome of CDR-sb or the secondary outcome of DAD.

| Cognitive and Functional Outcomes in the NILVAD Trial | | :--- | :--- | :--- | | Outcome Measure | Placebo Group (Change from Baseline) | This compound Group (Change from Baseline) | | ADAS-Cog 12 at 78 weeks | 9.63 (95% CI, 8.33–10.93) | 9.41 (95% CI, 8.09–10.73) | | p-value | \multicolumn{2}{c|}{0.465} | Data from Lawlor et al., 2018

Cerebral Blood Flow Substudy

A key finding from a substudy of the NILVAD trial was the effect of this compound on cerebral blood flow. After 6 months of treatment, patients receiving this compound showed a significant increase in blood flow to the hippocampus compared to the placebo group. This effect was observed despite a reduction in systolic blood pressure, suggesting a direct beneficial effect on cerebrovascular function.

| Changes in Cerebral Blood Flow (CBF) and Blood Pressure after 6 Months | | :--- | :--- | :--- | | Parameter | Placebo Group (Mean Change) | This compound Group (Mean Change) | | Hippocampal CBF | - | +20% | | Systolic Blood Pressure | - | -11.5 mm Hg | | Whole-brain Gray-matter CBF | Stable | Stable | Data from Claassen et al., 2019

Safety and Tolerability

This compound was generally safe and well-tolerated in the NILVAD trial. Although there was a higher number of adverse events and serious adverse events in the this compound group compared to placebo, the mortality rate was similar between the two groups. An earlier 6-week open-label study also demonstrated the safety and tolerability of this compound in AD patients, even in those with orthostatic hypotension.

Discussion and Future Directions

The results of the NILVAD trial were disappointing in that they did not demonstrate a cognitive benefit of this compound in a broad population of individuals with mild to moderate Alzheimer's disease. However, the findings from the cerebral blood flow substudy are significant. The 20% increase in hippocampal blood flow is a notable physiological effect in a brain region critical for memory and severely affected in AD.

The disconnect between the improved cerebral blood flow and the lack of cognitive improvement raises several important questions for future research:

  • Timing of Intervention : It is possible that by the time individuals have developed mild to moderate AD, the neurodegenerative process is too advanced for an intervention like this compound to have a clinically meaningful impact on cognition, even with improved blood flow. Future studies could explore the efficacy of this compound in earlier stages of the disease, such as in individuals with mild cognitive impairment or even in presymptomatic individuals at high risk.

  • Patient Stratification : The overall neutral result of the NILVAD trial may mask benefits in specific subgroups of patients. For instance, individuals with a more significant vascular component to their dementia might derive greater benefit. Future trials could incorporate biomarkers for patient selection.

  • Combination Therapies : Given the multifactorial nature of AD, combination therapies that target different aspects of the disease pathology may be more effective. This compound, with its vascular effects, could be a candidate for use in conjunction with amyloid- or tau-targeting therapies.

Logical Relationship of this compound's Effects in AD

G Logical Relationship of this compound's Effects in Alzheimer's Disease This compound This compound Treatment Inc_CBF Increased Hippocampal Cerebral Blood Flow (Observed) This compound->Inc_CBF Dec_Abeta_Tau Decreased Aβ and Tau Pathology (Preclinical) This compound->Dec_Abeta_Tau Potential_Synaptic_Rescue Potential for Synaptic Rescue and Neuroprotection Inc_CBF->Potential_Synaptic_Rescue Dec_Abeta_Tau->Potential_Synaptic_Rescue No_Cognitive_Benefit No Significant Cognitive Benefit (Observed in Mild-Moderate AD) Potential_Synaptic_Rescue->No_Cognitive_Benefit Disease_Stage Advanced Disease Stage? Disease_Stage->No_Cognitive_Benefit Insufficient_Potency Insufficient Potency? Insufficient_Potency->No_Cognitive_Benefit

Logical Relationship of this compound's Effects in Alzheimer's Disease.

Conclusion

While this compound did not prove to be an effective treatment for slowing cognitive decline in mild to moderate Alzheimer's disease in the pivotal NILVAD trial, the research has provided valuable insights. The demonstration of a significant increase in hippocampal blood flow confirms a tangible biological effect in a critical brain region. This finding, coupled with the preclinical evidence of effects on amyloid and tau pathology, suggests that the therapeutic window for this class of drugs may be earlier in the disease continuum. Future research should focus on early intervention, patient stratification using biomarkers, and potentially combination therapy approaches to fully elucidate the potential of vascular-targeted treatments like this compound in the fight against Alzheimer's disease. The detailed protocols and data from the NILVAD study provide a solid foundation for the design of these future investigations.

References

Neuroprotective Effects of Nilvadipine in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of nilvadipine. This compound, a dihydropyridine calcium channel blocker, has demonstrated therapeutic potential in various preclinical models of neurodegenerative diseases and brain injury. This document synthesizes key findings on its mechanisms of action, including its impact on amyloid-beta (Aβ) pathology, tau hyperphosphorylation, neuroinflammation, and cerebral blood flow. Detailed experimental protocols and quantitative data from pivotal studies are presented to facilitate the design and interpretation of future research.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily targeting key pathological cascades in neurodegeneration. Preclinical studies have identified its roles in modulating amyloid-beta metabolism, reducing tau hyperphosphorylation, suppressing neuroinflammation, and improving cerebrovascular function.[1][2][3]

Modulation of Amyloid-Beta Pathology

This compound has been shown to influence the production and clearance of amyloid-beta peptides (Aβ40 and Aβ42), the primary components of amyloid plaques in Alzheimer's disease.[1] In vitro studies have demonstrated that this compound can reduce the production of Aβ40 and Aβ42.[1] Furthermore, preclinical investigations in transgenic mouse models of Alzheimer's disease suggest that this compound enhances the clearance of Aβ across the blood-brain barrier.

Attenuation of Tau Hyperphosphorylation

The hyperphosphorylation of the microtubule-associated protein tau is another key pathological hallmark of Alzheimer's disease and other tauopathies. Preclinical evidence indicates that this compound can mitigate tau pathology. Studies in transgenic mouse models of tauopathy have shown that treatment with the (-)-enantiomer of this compound significantly reduces tau hyperphosphorylation at pathologically relevant epitopes. This effect is linked to the inhibition of spleen tyrosine kinase (Syk).

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component in the progression of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties in preclinical models of traumatic brain injury (TBI). Treatment with this compound has been shown to reduce both astrogliosis and microgliosis in the brains of mice subjected to repetitive mild TBI.

Improvement of Cerebral Blood Flow

Reduced cerebral blood flow (CBF) is associated with cognitive decline and the pathogenesis of Alzheimer's disease. This compound has been shown to counteract Aβ-induced vasoconstriction and restore cerebral perfusion in transgenic mouse models. In aged transgenic mice overexpressing Aβ, this compound treatment restored cortical perfusion to levels comparable to those in control animals.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Neuroinflammation and Cognitive Function in a Repetitive Mild Traumatic Brain Injury (r-mTBI) Mouse Model

ParameterModelTreatment GroupOutcomeReference
Astrogliosis (GFAP immunoreactivity) Aged hTau mice with r-mTBIThis compoundReduced by ~56% in the corpus callosum compared to vehicle-treated r-mTBI mice.
Microgliosis (Iba1 immunoreactivity) Young mice with r-mTBIRacemic this compoundReduced by 50% in the corpus callosum compared to vehicle-treated r-mTBI mice.
Microgliosis (Iba1 immunoreactivity) Young mice with r-mTBI(-)-enantiomer of this compoundReduced Iba1 immunostaining in the corpus callosum.
Spatial Memory (Cumulative Distance in Barnes Maze) Young mice with r-mTBIRacemic this compoundDecreased by 44% compared to vehicle-treated r-mTBI mice.
Spatial Memory (Time to find target in Barnes Maze) Aged hTau mice with r-mTBIThis compoundReduced from ~38s in vehicle-treated r-mTBI mice to ~14s.

Table 2: Effects of this compound on Tau Phosphorylation in a Tauopathy Mouse Model

ParameterModelTreatment GroupOutcomeReference
Tau Phosphorylation (RZ3 fluorescent intensity) Aged hTau mice with r-mTBIThis compoundReduced by 50% in the CA1 region of the hippocampus.
Tau Phosphorylation (RZ3 fluorescent intensity) Aged hTau mice with r-mTBIThis compoundReduced by 30% in the cortex.
Tau Phosphorylation (PHF-1 and AT8 epitopes) Tg Tau P301S mice(-)-NilvadipineSignificantly reduced hyperphosphorylation.

Table 3: Effects of this compound on Cerebral Blood Flow in an Alzheimer's Disease Mouse Model

ParameterModelTreatment GroupOutcomeReference
Cortical Perfusion 20-month-old Tg APPsw miceChronic this compound (7 months)Restored to levels similar to control littermates.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Animal Models
  • Repetitive Mild Traumatic Brain Injury (r-mTBI) Model: A well-characterized 5-injury model is administered to mice. This model recapitulates aspects of human TBI pathology, including neuroinflammation and cognitive deficits.

  • hTau Mouse Model: These mice express all six isoforms of human tau, providing a model to study tau pathology.

  • Tg APPsw (line 2576) Mouse Model: This transgenic model overexpresses a mutant form of human amyloid precursor protein (APP) with the Swedish mutation, leading to age-dependent increases in Aβ levels and plaque formation.

  • Tg Tau P301S Mouse Model: This transgenic model expresses human tau with the P301S mutation, leading to the development of tau pathology.

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (typically 1.2-1.5 meters in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.

  • Acquisition Phase: Mice are subjected to multiple trials per day for several consecutive days. In each trial, the mouse is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Immunohistochemistry for Neuroinflammation

This protocol is used to quantify microgliosis and astrogliosis.

  • Tissue Preparation: Mice are euthanized, and their brains are collected. The brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.

  • Staining: Brain sections are incubated with primary antibodies against specific markers for microglia (e.g., Iba1) or astrocytes (e.g., Glial Fibrillary Acidic Protein - GFAP).

  • Visualization: Sections are then incubated with fluorescently labeled secondary antibodies.

  • Quantification: Images are captured using a fluorescence microscope. The immunoreactive area (e.g., the percentage of the area stained for Iba1 or GFAP) is quantified using image analysis software.

Western Blotting for Tau Phosphorylation

This technique is used to measure the levels of hyperphosphorylated tau.

  • Protein Extraction: Brain tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated tau epitopes (e.g., PHF-1, AT8) and total tau. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for chemiluminescent detection.

  • Quantification: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated tau are normalized to total tau or the loading control.

Laser Doppler Imaging for Cerebral Blood Flow

This non-invasive technique is used to measure regional cerebral blood flow.

  • Animal Preparation: The mouse is anesthetized, and its head is fixed in a stereotaxic frame. The scalp is incised to expose the skull.

  • Measurement: A laser Doppler imager is positioned over the region of interest (e.g., the cortex). The laser beam scans the area, and the Doppler shift of the reflected light, which is proportional to the movement of red blood cells, is used to generate a map of cerebral perfusion.

  • Data Analysis: The perfusion values are typically expressed as arbitrary units or as a percentage of a baseline measurement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

nilvadipine_mechanism cluster_this compound This compound cluster_targets Molecular Targets cluster_pathways Pathological Pathways cluster_outcomes Neuroprotective Outcomes This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits SYK Spleen Tyrosine Kinase (Syk) This compound->SYK Inhibits Reduced_Abeta Reduced Aβ Burden This compound->Reduced_Abeta Leads to Reduced_Tau Reduced Tau Pathology This compound->Reduced_Tau Leads to Reduced_Inflammation Reduced Neuroinflammation This compound->Reduced_Inflammation Leads to Improved_CBF Improved Cerebral Blood Flow This compound->Improved_CBF Leads to Abeta_Production Aβ Production L_type_Ca_Channel->Abeta_Production Modulates SYK->Abeta_Production Regulates Tau_Phosphorylation Tau Hyperphosphorylation SYK->Tau_Phosphorylation Promotes Neuroinflammation Neuroinflammation (Microgliosis, Astrogliosis) SYK->Neuroinflammation Promotes CBF_Reduction Reduced Cerebral Blood Flow Abeta_Production->CBF_Reduction Induces Vasoconstriction experimental_workflow cluster_model Preclinical Model Selection cluster_treatment Treatment Administration cluster_assessment Assessment of Neuroprotective Effects cluster_analysis Data Analysis Model e.g., r-mTBI, Tg APPsw, Tg Tau P301S Treatment This compound or Vehicle Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Histology Immunohistochemistry (Neuroinflammation, Tau) Treatment->Histology Biochemistry Western Blotting (Tau Phosphorylation) Treatment->Biochemistry Physiology Cerebral Blood Flow (Laser Doppler Imaging) Treatment->Physiology Analysis Quantitative Analysis and Statistical Comparison Behavioral->Analysis Histology->Analysis Biochemistry->Analysis Physiology->Analysis

References

Nilvadipine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Dihydropyridine Calcium Channel Blocker

Abstract

Nilvadipine is a potent dihydropyridine calcium channel blocker primarily utilized for the management of hypertension.[1][2] It exerts its therapeutic effects by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][3] Beyond its established role in cardiovascular medicine, this compound has garnered significant interest for its neuroprotective potential, with research exploring its utility in cerebrovascular diseases and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and relevant signaling pathways to facilitate further investigation and development.

Introduction

This compound is a second-generation dihydropyridine calcium channel blocker with a high affinity for L-type calcium channels. Compared to the prototype nifedipine, this compound exhibits a longer duration of action and greater vascular selectivity, which translates to a more favorable pharmacodynamic profile with less cardiodepression. Its primary indication is the treatment of essential hypertension. More recently, preclinical and clinical studies have suggested a potential role for this compound in the treatment of Alzheimer's disease, attributed to its ability to enhance cerebral blood flow and potentially modulate amyloid-β pathways.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 5-isopropyl 3-methyl 2-cyano-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Molecular Formula C19H19N3O6
Molecular Weight 385.37 g/mol
CAS Number 75530-68-6
Appearance Solid

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels. By binding to the α1 subunit of the channel, it physically obstructs the influx of extracellular calcium into vascular smooth muscle cells and cardiac myocytes. This reduction in intracellular calcium concentration inhibits the contractile processes of these cells, leading to the following effects:

  • Vasodilation: Relaxation of arterial smooth muscle results in decreased total peripheral resistance and a lowering of systemic blood pressure.

  • Increased Myocardial Oxygen Supply: Dilation of coronary arteries enhances blood flow to the myocardial tissue.

  • Reduced Afterload: The decrease in peripheral resistance lessens the workload on the heart.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

This compound This compound L_type_Ca_Channel L-type Calcium Channel (α1 subunit) This compound->L_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular Ca²⁺ Ca_influx->Intracellular_Ca Inhibits MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Intracellular_Ca->MLCK_activation Reduces Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to

Caption: this compound's mechanism leading to vasodilation.

Pharmacokinetics

This compound is rapidly and completely absorbed following oral administration, though it undergoes significant first-pass metabolism, resulting in an absolute bioavailability of 14-19%.

ParameterValueSpeciesReference
Bioavailability 14-19%Human
Time to Peak Plasma Concentration (Tmax) 1.08 - 1.50 hoursHuman
Elimination Half-life (t1/2) 15-20 hoursHuman
Protein Binding >98% (in vitro)Not SpecifiedN/A
Metabolism Hepatic (Cytochrome P450 system)Human
Excretion Primarily renal as inactive metabolitesHuman

Preclinical Pharmacology

In Vitro Studies
AssayEndpointValueSpecies/SystemReference
L-type Calcium Channel Inhibition IC500.1 nMNot Specified
L-type Calcium Channel Current Inhibition IC503 x 10⁻⁸ M (30 nM)Rat Frontal Cortical Neurons
Inhibition of K+-induced ⁴⁵Ca²⁺ uptake IC502.7 x 10⁻¹⁰ M (0.27 nM)Dog Coronary Arteries
Inhibition of K+-induced ⁴⁵Ca²⁺ uptake IC504.4 x 10⁻⁹ M (4.4 nM)Guinea Pig Atria
Inhibition of Ca²⁺-induced contractions pA210.64Dog Coronary Artery
Antioxidant Effect (myocardial membrane lipid peroxidation) IC5025.1 µMRat
Inhibition of Aortic Smooth Muscle Cell Migration IC500.033 nMRat
In Vivo Studies
  • Vasodilatory Potency: this compound is 4- to 16-fold more potent as a vasodilator compared to nifedipine.

  • Vascular/Cardiac Potency Ratio: The vascular/cardiac potency ratio for this compound is 251, which is 9- to 10-fold greater than that of nifedipine, indicating higher vascular selectivity.

  • Cerebral Blood Flow: In a transgenic mouse model of Alzheimer's disease, this compound restored cortical perfusion levels. It also dilated pial arterioles in rats in a dose-dependent manner at concentrations ≥ 10⁻⁹ M.

Clinical Efficacy

Hypertension

A double-blind, randomized, placebo-controlled study in patients with mild to moderate essential hypertension demonstrated that this compound at doses of 8 mg and 16 mg once daily significantly reduced sitting diastolic blood pressure compared to placebo after 8 weeks of therapy.

Treatment GroupMean Change in Sitting Diastolic Blood Pressure (mmHg)Number of Patients (n)
Placebo-6.859
This compound 8 mg-10.460
This compound 16 mg-11.049

Data from a multicenter study on ambulatory treatment of hypertension.

Alzheimer's Disease

The NILVAD trial, a large-scale Phase III study, investigated the efficacy of this compound in patients with mild to moderate Alzheimer's disease. The primary analysis did not show a statistically significant benefit of this compound on the co-primary outcomes of cognitive and functional decline. However, some research suggests a potential benefit in very early-stage Alzheimer's, with one study indicating an almost 50% reduction in the rate of cognitive decline in this subgroup.

StudyPopulationPrimary OutcomeResultReference
NILVAD Phase III TrialMild to moderate Alzheimer's disease (n=511)Change in ADAS-Cog 12 and CDR-sbNo significant treatment benefit observed.
Roskamp Institute StudyVery mild/early-stage Alzheimer'sCognitive declineSlowed cognitive decline compared to placebo.

Safety and Tolerability

This compound is generally well-tolerated. The most common side effects are typical of dihydropyridine calcium channel blockers and are related to their vasodilatory effects.

Common Adverse Events:

  • Headache

  • Dizziness

  • Flushing

  • Palpitations

  • Peripheral edema

Less Common and Rare Adverse Events:

  • Gastrointestinal issues (nausea, abdominal pain)

  • Fatigue

  • Hepatic dysfunction (rare)

  • Gingival hyperplasia (rare)

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the L-type calcium channel.

Objective: To determine the IC50 and Ki of a test compound for the L-type calcium channel.

Materials:

  • Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat cerebral cortex).

  • Radioligand (e.g., [³H]nitrendipine).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of unlabeled nifedipine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Start Start Prepare_Membranes Prepare Membranes (e.g., Rat Cortex) Start->Prepare_Membranes Incubate Incubate: Membranes + [³H]Radioligand + Varying [this compound] Prepare_Membranes->Incubate Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Filter Rapid Filtration (Separate Bound/Free) Equilibrate->Filter Wash Wash Filters (Remove Non-specific Binding) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 & Ki Calculation) Count->Analyze End End Analyze->End

Caption: General workflow for a radioligand binding assay.

NILVAD Clinical Trial Protocol (Abbreviated)

Objective: To investigate the efficacy and safety of this compound as a treatment for mild-to-moderate Alzheimer's disease.

Study Design: A European multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase III trial.

Participants: 511 individuals aged >50 years with a diagnosis of probable mild to moderate Alzheimer's disease.

Intervention:

  • This compound 8 mg sustained-release capsule once daily.

  • Matching placebo capsule once daily.

Duration: 78 weeks of treatment.

Primary Outcome Measures:

  • Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 12).

  • Clinical Dementia Rating Scale sum of boxes (CDR-sb) as a gated co-primary outcome.

Secondary Outcome Measures:

  • Disability Assessment for Dementia (DAD).

  • Safety and tolerability assessments.

Data Collection: Assessments performed at baseline, 13, 52, and 78 weeks.

NILVAD Clinical Trial Workflow

Screening Screening of Patients (n=577) Eligibility Eligibility Assessment (n=511) Screening->Eligibility Randomization Randomization Eligibility->Randomization Placebo_Group Placebo Group (n=258) Randomization->Placebo_Group Nilvadipine_Group This compound 8mg Group (n=253) Randomization->Nilvadipine_Group Treatment 78-Week Treatment Period Placebo_Group->Treatment Nilvadipine_Group->Treatment Follow_up Follow-up Assessments (Weeks 13, 52, 78) Treatment->Follow_up Data_Analysis Primary & Secondary Outcome Analysis Follow_up->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Simplified workflow of the NILVAD clinical trial.

Conclusion

This compound is a well-established dihydropyridine calcium channel blocker with a proven efficacy and safety profile for the treatment of hypertension. Its high vascular selectivity and long duration of action offer advantages over older agents in its class. While its potential as a disease-modifying therapy for Alzheimer's disease was not confirmed in a large Phase III trial for mild to moderate stages, further research into its effects in very early disease may be warranted. This guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for ongoing and future research and development efforts in both cardiovascular and neurological fields.

References

The Effect of Nilvadipine on Cerebral Blood Flow: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of nilvadipine, a dihydropyridine calcium channel blocker, on cerebral blood flow (CBF). The information presented herein is synthesized from key clinical trials and preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.

Executive Summary

Cerebrovascular changes, including diminished cerebral blood flow, are increasingly recognized as early and contributing factors in the pathophysiology of neurodegenerative conditions such as Alzheimer's disease.[1] this compound, an antihypertensive agent, has been investigated for its potential neuroprotective effects, partly through its influence on cerebral hemodynamics.[2] Clinical evidence, most notably from a substudy of the NILVAD trial, demonstrates that this compound can selectively increase blood flow in the hippocampus, a region critical for memory and learning, in patients with mild to moderate Alzheimer's disease.[3][4] This effect is observed alongside a reduction in systemic blood pressure, suggesting a beneficial modulation of cerebrovascular resistance without compromising overall brain perfusion.[3] This paper will dissect the quantitative outcomes, experimental designs, and molecular pathways associated with this compound's impact on cerebral circulation.

Quantitative Data on Cerebral Blood Flow

The primary human data on this compound's effect on cerebral blood flow comes from a randomized, double-blind, placebo-controlled substudy of the NILVAD trial. The following tables summarize the key quantitative findings from this research.

Table 1: Effect of 6-Month this compound Treatment on Regional Cerebral Blood Flow (CBF) in Patients with Alzheimer's Disease

Brain RegionChange in CBF (mL/100 g per minute)95% Confidence IntervalP-value
Hippocampus (Left) +24.4 4.3 to 44.5 0.02
Hippocampus (Right) +20.1 -0.6 to 40.8 0.06
Whole-Brain Gray Matter+5.4-6.4 to 17.20.36
Posterior Cingulate Cortex+5.2-16.5 to 27.00.63

Data represents the mean change from baseline after 6 months of treatment compared to placebo.

Table 2: Hemodynamic Effects of 6-Month this compound Treatment

ParameterMean Change95% Confidence IntervalP-value
Systolic Blood Pressure -11.5 mm Hg -19.7 to -3.2 <0.01

Data represents the difference in change from baseline between the this compound and placebo groups.

In a separate study involving elderly hypertensive patients, this compound was also shown to increase carotid and vertebral artery flow, further supporting its positive effects on cerebral perfusion.

Experimental Protocols

The methodologies employed in the key clinical trials are crucial for interpreting the validity and implications of the findings.

The NILVAD Cerebral Blood Flow Substudy Protocol

This was a pre-planned substudy within the larger NILVAD trial, a European multicenter, randomized, placebo-controlled, double-blind study.

  • Participants: 58 patients with mild-to-moderate Alzheimer's disease were enrolled, with 44 (22 in each group) completing the 6-month study in compliance with the protocol and without magnetic resonance exclusion criteria. The mean age of the participants was approximately 72.8 years.

  • Intervention: Participants were randomly assigned to receive either 8 mg of this compound or a placebo once daily for 6 months.

  • Primary Outcome Measure: The primary endpoint was the change in cerebral blood flow from baseline to 6 months.

  • CBF Measurement Technique: Cerebral blood flow was quantified using Arterial Spin Labeling Magnetic Resonance Imaging (ASL-MRI). This non-invasive technique uses magnetically labeled arterial blood water as an endogenous tracer to measure tissue perfusion.

  • Regions of Interest (ROI): A priori regions of interest were defined as the whole-brain gray matter and the hippocampus. Post-hoc analyses were also conducted on other areas like the posterior cingulate cortex.

  • Image Analysis: ASL-MRI data was post-processed using FSL software to calculate CBF in the specified regions of interest.

Study in Elderly Hypertensives

An earlier single-blind, crossover study compared the hemodynamic responses of this compound and nifedipine in 25 elderly hypertensive patients.

  • Design: Patients received either this compound or sustained-release nifedipine twice daily for 8 weeks, with a 4-week washout period between treatments.

  • Measurements: Hemodynamic parameters, including carotid and vertebral artery blood flow, were measured using Doppler flowmetry at the end of each treatment and washout period.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound is a dihydropyridine-type calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium ions, which is a critical step in smooth muscle contraction. The resulting vasodilation leads to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure. This compound exhibits a high selectivity for cerebral blood vessels, which may contribute to its observed effects on cerebral blood flow.

This compound Mechanism of Action This compound This compound L_type_Ca_Channel L-type Calcium Channels (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx Vasoconstriction Vasoconstriction Vasodilation Vasodilation This compound->Vasodilation Leads to L_type_Ca_Channel->Ca_Influx Mediates Ca_Influx->Vasoconstriction Causes CBF_Increase Increased Cerebral Blood Flow Vasodilation->CBF_Increase Results in

Caption: this compound's mechanism of action on vascular smooth muscle.

NILVAD CBF Substudy Experimental Workflow

The workflow of the NILVAD CBF substudy followed a rigorous, controlled design to assess the impact of this compound on cerebral perfusion.

NILVAD CBF Substudy Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment (Week 0) cluster_intervention Intervention (6 Months) cluster_followup Follow-up Assessment (6 Months) cluster_analysis Data Analysis P Patients with Mild-to-Moderate Alzheimer's Disease B_MRI Baseline ASL-MRI (CBF Measurement) P->B_MRI B_BP Baseline Blood Pressure Measurement P->B_BP Rand Randomization B_MRI->Rand B_BP->Rand Group_N This compound (8 mg/day) Rand->Group_N Group_P Placebo Rand->Group_P F_MRI Follow-up ASL-MRI (CBF Measurement) Group_N->F_MRI F_BP Follow-up Blood Pressure Measurement Group_N->F_BP Group_P->F_MRI Group_P->F_BP Analysis Comparison of CBF and Blood Pressure Changes between Groups F_MRI->Analysis F_BP->Analysis

Caption: Experimental workflow of the NILVAD CBF substudy.

Conclusion

References

The Impact of Nilvadipine on Tau Phosphorylation Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effect of Nilvadipine on tau protein phosphorylation, a key pathological hallmark of Alzheimer's disease and other tauopathies. It consolidates findings from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Executive Summary

Hyperphosphorylation of the microtubule-associated protein tau is a critical event in the pathogenesis of several neurodegenerative diseases, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction. This compound, a dihydropyridine calcium channel blocker, has demonstrated therapeutic potential beyond its primary antihypertensive effects. Preclinical evidence indicates that this compound, particularly its (-)-enantiomer, can mitigate tau hyperphosphorylation. This document elucidates the primary known mechanism of action, which involves the inhibition of Spleen Tyrosine Kinase (Syk), leading to downstream modulation of Glycogen Synthase Kinase-3β (GSK-3β), a major tau kinase. This guide serves as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for tauopathies.

Quantitative Data on this compound's Effect on Tau Phosphorylation

Preclinical studies utilizing transgenic mouse models of tauopathy have provided quantitative evidence of this compound's efficacy in reducing tau hyperphosphorylation at specific pathological epitopes. The primary findings are summarized below.

Table 1: Effect of (-)-Nilvadipine on Tau Phosphorylation in Tg Tau P301S Mice

Phospho-EpitopeAntibodyChange in PhosphorylationStatistical SignificanceReference
Ser202/Thr205AT8Significant Reductionp < 0.05[1]
Ser396/Ser404PHF-1Significant Reductionp < 0.05[1]

Data derived from Western blot analysis of brain homogenates from Tg Tau P301S mice treated with (-)-Nilvadipine[1].

Signaling Pathways Implicated in this compound's Anti-Tauopathy Effects

The principal mechanism by which this compound is understood to reduce tau phosphorylation is through the inhibition of Spleen Tyrosine Kinase (Syk). This action initiates a signaling cascade that ultimately downregulates the activity of GSK-3β, a key kinase responsible for pathological tau phosphorylation.

The Syk-PKA-GSK-3β Signaling Pathway

Preclinical research has demonstrated that the (-)-enantiomer of this compound, which is not responsible for the drug's calcium channel blocking activity, inhibits Syk[2]. Inhibition of Syk by (-)-Nilvadipine leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates GSK-3β at its inhibitory serine-9 residue[2]. This inhibitory phosphorylation reduces the catalytic activity of GSK-3β, thereby decreasing the phosphorylation of tau at GSK-3β-dependent sites.

Nilvadipine_Tau_Pathway cluster_inhibition Inhibitory Cascade cluster_tau_phosphorylation Tau Phosphorylation This compound (-)-Nilvadipine Syk Spleen Tyrosine Kinase (Syk) This compound->Syk Inhibits PKA Protein Kinase A (PKA) Syk->PKA Inhibits GSK3b GSK-3β PKA->GSK3b Phosphorylates (Ser9) pGSK3b p-GSK-3β (Ser9) (Inactive) GSK3b->pGSK3b Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau

This compound's inhibitory effect on the Syk-GSK-3β tau phosphorylation pathway.
Potential Involvement of Other Kinase Pathways

While the Syk-GSK-3β pathway is the most clearly elucidated mechanism for this compound, other tau kinases such as Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 5 (Cdk5) are critical in tau pathology. Studies on other calcium channel blockers suggest potential indirect effects on these pathways. However, direct evidence for this compound's modulation of ERK and Cdk5 activity in the context of tau phosphorylation is currently limited.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on tau phosphorylation.

Animal Model and Treatment
  • Animal Model: Transgenic mice expressing human tau with the P301S mutation (Tg Tau P301S) are a commonly used model for tauopathies. These mice develop age-dependent NFT-like pathology.

  • Drug Administration: (-)-Nilvadipine can be administered via daily intraperitoneal injections at a specified dosage (e.g., 2 mg/kg) for a defined period (e.g., 10 days). A vehicle control group (e.g., DMSO in saline) should be included.

Animal_Experiment_Workflow start Start: Tg Tau P301S Mice treatment Daily Intraperitoneal Injection (e.g., 10 days) start->treatment group1 (-)-Nilvadipine (2 mg/kg) treatment->group1 group2 Vehicle Control treatment->group2 euthanasia Euthanasia and Brain Tissue Collection group1->euthanasia group2->euthanasia analysis Biochemical Analysis (Western Blot, IHC, etc.) euthanasia->analysis

Workflow for in vivo evaluation of this compound in a tauopathy mouse model.
Western Blot Analysis of Tau Phosphorylation

This protocol allows for the quantification of changes in the phosphorylation state of tau at specific epitopes.

  • Protein Extraction:

    • Homogenize brain tissue (e.g., cortex or hippocampus) in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C.

    • Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins based on molecular weight by loading equal amounts of protein per lane on a polyacrylamide gel (e.g., 10% Tris-glycine).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated tau epitopes (e.g., AT8, PHF-1) and total tau overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-tau bands to the total tau or loading control bands.

In Vitro Spleen Tyrosine Kinase (Syk) Activity Assay

This assay can be used to determine the direct inhibitory effect of this compound on Syk activity.

  • Reagents and Setup:

    • Recombinant active Syk enzyme.

    • Syk substrate (e.g., a generic tyrosine kinase substrate peptide).

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • This compound (and its enantiomers) at various concentrations.

    • A method to detect phosphorylation (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Assay Procedure:

    • In a multi-well plate, add the Syk enzyme, substrate, and different concentrations of this compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity according to the chosen detection method.

    • Calculate the IC50 value of this compound for Syk inhibition by plotting the percentage of inhibition against the drug concentration.

Kinase_Assay_Workflow start Start: Prepare Reagents mix Mix Syk Enzyme, Substrate, and this compound/Vehicle start->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop_detect Stop Reaction and Detect Signal incubate->stop_detect analyze Calculate IC50 stop_detect->analyze

General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound, particularly its (-)-enantiomer, reduces tau hyperphosphorylation through a mechanism involving the inhibition of Spleen Tyrosine Kinase and subsequent downregulation of GSK-3β activity. This provides a compelling rationale for the further investigation of this compound and other Syk inhibitors as potential disease-modifying therapies for Alzheimer's disease and related tauopathies.

Future research should focus on:

  • Further elucidating the dose-dependent effects of this compound on a wider range of tau phosphorylation sites.

  • Investigating the potential direct or indirect effects of this compound on other key tau kinases, such as ERK and Cdk5, in neuronal models.

  • Exploring the long-term efficacy of this compound in preventing or slowing the progression of NFT pathology and associated cognitive deficits in various animal models of tauopathy.

  • Translating these preclinical findings into well-designed clinical trials with tau-specific biomarkers to assess the therapeutic potential of this compound in patients with tauopathies.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to understand and target the complex mechanisms of tau pathology.

References

The Pharmacokinetics and Bioavailability of Nilvadipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and metabolic fate of nilvadipine, a dihydropyridine calcium channel blocker. The information presented herein is synthesized from a range of preclinical and clinical studies to support research and development activities.

Pharmacokinetic Profile

This compound is characterized by rapid and complete absorption following oral administration, but it undergoes extensive first-pass metabolism, which significantly influences its bioavailability.

Absorption

Following oral administration, this compound is absorbed quickly and completely from the gastrointestinal tract.[1][2] In healthy male volunteers, maximum plasma concentrations (Cmax) are typically reached between 1.08 and 1.50 hours after dosing.[3]

Distribution

This compound exhibits a high volume of distribution at steady-state (greater than 4 L/kg) in all animal species studied, indicating extensive distribution into tissues.[4] After intravenous administration in rats, radioactivity from 14C-labeled this compound was rapidly distributed to various tissues, with high concentrations maintained in the liver and kidneys.[5] The long final elimination half-life of 15 to 20 hours in humans is likely attributable to a slow redistribution of the drug from tissue compartments back into the systemic circulation.

This compound is highly bound to plasma proteins. The unbound, or free, fraction of this compound in plasma is low across various species: 1.94% in mice, 1.89% in rabbits, and 0.85% in dogs. In humans, this compound binds non-specifically to plasma lipoproteins, including high-density lipoprotein (HDL) and low-density lipoprotein (LDL).

Metabolism

The primary factor limiting the systemic availability of this compound is extensive first-pass metabolism in the liver. This process is mediated by the cytochrome P450 (CYP450) enzyme system. The main metabolic transformations involve:

  • Oxidation of the 1,4-dihydropyridine ring to its pyridine analogue.

  • Hydrolysis of the 5-isopropyl ester or 3-methyl ester group to a carboxylic acid.

  • Hydroxylation of the 6-methyl group or the methyl group of the isopropyl ester chain.

These biotransformation pathways result in the formation of inactive metabolites. The disposition of this compound can be stereoselective and species-dependent; for instance, after oral dosing in male rats, the plasma concentration of the more potent (+)-nilvadipine was lower than that of the (-)-enantiomer, while in dogs, the concentration of the (+)-enantiomer was significantly higher.

Excretion

This compound is eliminated from the body primarily as inactive metabolites via the kidneys. Following administration of radiolabeled this compound in animal studies, only trace amounts of the unchanged drug were found in urine and bile. In bile duct-cannulated rats, approximately 75% of the radioactive dose was excreted in the bile. In dogs, urinary excretion accounted for 56-61% of the administered radioactive dose. Unchanged this compound was not detected in human urine.

Bioavailability

Absolute and Dose-Dependent Bioavailability

Due to the significant first-pass effect, the absolute bioavailability of this compound in humans is approximately 14-19%. In animal models, oral bioavailability varies, with values of 3-4% in male rats, 2% in rabbits, and between 29% and 44% in other species like dogs.

Pharmacokinetic studies in healthy volunteers have shown that the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increase in proportion to the dose for single oral doses up to about 12 mg. At higher doses of 16 and 20 mg, this linear relationship may be lost, suggesting that the first-pass hepatic elimination of the drug may become concentration-dependent or saturated.

Factors Influencing Bioavailability
  • Food: The presence of food has little effect on the extent of this compound bioavailability. Studies in healthy volunteers showed no significant differences in AUC or Cmax between fasted and fed states. However, a high-calorie meal (748-kcal) was found to slightly but significantly increase the time to reach Cmax, indicating a possible delay in drug absorption that is not considered therapeutically important in chronic therapy.

  • Hepatic Impairment: In patients with liver cirrhosis, the bioavailability of this compound is increased. Despite this, repeated administration does not appear to lead to drug accumulation.

  • Drug-Drug Interactions: Co-administration of this compound with drugs that modulate the activity of the CYP450 system can significantly alter its plasma concentration.

    • CYP3A4 Inducers: Rifampicin, a potent inducer of CYP3A4, has been shown to reduce the mean AUC of this compound from 17.4 to 0.6 µg l−1 h, effectively abolishing its hypotensive effects.

    • CYP3A4 Inhibitors: Grapefruit juice, a known inhibitor of intestinal CYP3A4, can significantly increase the bioavailability of this compound, potentially leading to enhanced effects and side effects.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Human Volunteers

Dose Cmax (ng/mL) Tmax (hours) AUC (ng·h/mL) t½ (hours) Reference
2 mg 1.48 ± 0.47 1.08 - 1.50 Proportional to dose 11.0 ± 2.3
4 mg 3.48 ± 0.53 1.08 - 1.50 Proportional to dose 11.0 ± 2.3
6 mg 6.69 ± 1.54 1.08 - 1.50 Proportional to dose 11.0 ± 2.3

Data presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of this compound in Animal Species

Species Route Dose t½ (hours) Vd (L/kg) CL (L/h/kg) Absolute Bioavailability (%) Reference
Mouse IV 0.1 mg/kg 0.73 >4 High N/A
Rat (Male) IV 0.1 mg/kg 1.2 >4 High N/A
Rat (Male) Oral 10 mg/kg N/A N/A N/A 3 - 4.3
Rabbit IV 0.1 mg/kg 3.7 >4 Moderate N/A
Rabbit Oral N/A N/A N/A N/A 2
Dog IV 0.1 mg/kg 5.0 >4 Low N/A
Dog Oral 1 mg/kg ~6 N/A N/A 37 - 44

Vd (Volume of Distribution at steady-state), CL (Systemic Plasma Clearance), N/A (Not Available).

Table 3: Plasma Protein Binding of this compound in Animal Species

Species Free Fraction in Plasma (%) % Bound (Calculated) Reference
Mouse 1.94 98.06
Rabbit 1.89 98.11

| Dog | 0.85 | 99.15 | |

Key Experimental Methodologies

Human Pharmacokinetic Studies

Clinical pharmacokinetic evaluations of this compound have typically been conducted in healthy male volunteers. A common study design is the Latin-square, crossover method, where each subject receives different doses or treatments (e.g., fasted vs. fed) separated by a washout period. For single-dose studies, oral doses have ranged from 2 mg to 20 mg. Following drug administration, serial blood samples are collected over a period of up to 32 hours to characterize the plasma concentration-time profile.

Animal Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical ADME studies have been performed in mice, rats, rabbits, and dogs using both intravenous (IV) and oral administration. To trace the drug's fate, these studies often employ 14C-radiolabeled this compound. Following administration, samples of blood, urine, feces, and bile (from cannulated animals) are collected over time. Tissue distribution is assessed by measuring radioactivity in various organs at different time points post-dosing.

Bioanalytical Methods

Quantification of this compound in biological matrices requires highly sensitive analytical methods due to the low nanogram-per-milliliter concentrations observed in plasma.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Early studies utilized capillary column gas chromatography coupled with negative-ion chemical ionization mass spectrometry. This method achieved a lower limit of detection of 0.01 ng/mL in human plasma.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This method has been used for determining this compound concentrations in urine, with a detection limit of 0.5 ng/mL.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While not explicitly detailed for this compound in the provided results, LC-MS/MS is the modern standard for quantifying small molecule drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and throughput.

  • Capillary Electrophoresis-Frontal Analysis (CE/FA): This specialized technique has been applied to study the enantioselective binding of this compound to plasma lipoproteins.

Visualizations

Mechanism of Action

Nilvadipine_MoA Figure 1: this compound Mechanism of Action cluster_Cell Vascular Smooth Muscle Cell CaChannel L-type Ca2+ Channel CaInflux Ca2+ Influx CaChannel->CaInflux Contraction Muscle Contraction (Vasoconstriction) CaInflux->Contraction This compound This compound Block This compound->Block Block->CaChannel  Blocks Relaxation Muscle Relaxation (Vasodilation) Block->Relaxation

Caption: this compound blocks L-type calcium channels on vascular smooth muscle cells.

Pharmacokinetic and Metabolic Pathway Overview

Nilvadipine_PK_Metabolism Figure 2: Overview of this compound's Oral Pharmacokinetic Pathway OralDose Oral Administration of this compound GIT Absorption from GI Tract OralDose->GIT Liver Liver (Extensive First-Pass Metabolism) GIT->Liver Portal Vein Systemic Systemic Circulation (Low Bioavailability: 14-19%) Liver->Systemic Small Fraction of Unchanged Drug Metabolites Inactive Metabolites Liver->Metabolites CYP CYP450 Enzymes CYP->Liver Mediated by Distribution Distribution to Tissues Systemic->Distribution Kidney Kidney Systemic->Kidney Metabolites->Systemic Excretion Renal Excretion (Urine) Kidney->Excretion

Caption: Oral this compound undergoes extensive first-pass metabolism in the liver.

Experimental Workflow for a Human Pharmacokinetic Study

PK_Study_Workflow Figure 3: Typical Workflow for a Clinical Pharmacokinetic Study start Study Design (e.g., Crossover) dosing Subject Dosing (Fasted/Fed) start->dosing sampling Serial Blood Sampling (e.g., 0-32h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalytical Quantification (e.g., GC-MS, LC-MS/MS) processing->analysis data Generate Concentration-Time Data analysis->data modeling Pharmacokinetic Analysis (Model-Independent/Dependent) data->modeling params Calculate PK Parameters (Cmax, Tmax, AUC, t½) modeling->params

Caption: Workflow for determining pharmacokinetic parameters in human subjects.

References

The Genesis and Synthesis of Nilvadipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery and chemical synthesis of Nilvadipine, a potent dihydropyridine calcium channel blocker. This whitepaper details the historical context of its development, provides a comprehensive overview of its chemical synthesis via the Hantzsch reaction, and presents key quantitative data for researchers, scientists, and drug development professionals.

Introduction

This compound is a second-generation dihydropyridine calcium channel blocker primarily used in the management of hypertension.[1][2] Its discovery and development were part of a broader effort in cardiovascular pharmacology to create more selective and longer-acting antihypertensive agents compared to the prototype, nifedipine.[3][4] Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), this compound emerged from structure-activity relationship studies aimed at optimizing the therapeutic profile of dihydropyridine derivatives.[5] This document provides a detailed technical overview of the discovery and, critically, the chemical synthesis of this compound, offering a valuable resource for chemists and pharmacologists in the field.

Discovery and Development

The journey to this compound began with the success of the first-generation dihydropyridine calcium channel blockers in the 1960s. These early compounds, while effective, were characterized by a short duration of action and a propensity for side effects such as reflex tachycardia. Recognizing these limitations, researchers at Fujisawa Pharmaceutical Co., Ltd. embarked on a program to synthesize novel dihydropyridine analogues with improved pharmacokinetic and pharmacodynamic properties.

The key innovation in the structure of this compound was the introduction of a cyano group at the 2-position of the dihydropyridine ring. This structural modification, a departure from the symmetrical nature of earlier dihydropyridines, was the result of extensive structure-activity relationship (SAR) studies. These studies revealed that substitution at the 2-position could significantly influence the compound's potency and duration of action. The selection of the isopropyl and methyl ester groups at the 5- and 3-positions, respectively, along with the 3-nitrophenyl substituent at the 4-position, was also a result of meticulous optimization to achieve the desired therapeutic profile.

Chemical Synthesis of this compound

The most common and historically significant method for synthesizing the dihydropyridine core of this compound is the Hantzsch pyridine synthesis, a multi-component reaction that has been adapted for this specific molecule. The synthesis can be conceptually divided into the preparation of key intermediates and the final cyclocondensation reaction.

Key Intermediates

The synthesis of this compound (designated as compound IV in the following scheme) involves the reaction of three key components: 3-nitrobenzaldehyde (1 ), methyl 4,4-dimethoxyacetoacetate, and isopropyl 3-aminocrotonate. A crucial intermediate in one of the primary synthetic routes is 5-Isopropyl-3-methyl 2-formyl-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (II ).

Experimental Protocols

The following protocols are based on established synthetic routes for this compound and its key intermediates.

Step 1: Synthesis of 5-Isopropyl 3-methyl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (I)

A mixture of 3-nitrobenzaldehyde (15.1 g, 0.1 mol), methyl 4,4-dimethoxyacetoacetate (17.6 g, 0.1 mol), and isopropyl 3-aminocrotonate (14.3 g, 0.1 mol) in a suitable organic solvent (e.g., isopropanol) is heated at reflux for 8-12 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried to afford compound I .

Step 2: Synthesis of 5-Isopropyl-3-methyl 2-formyl-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (II)

Compound I is dissolved in an organic solvent such as acetone. An aqueous solution of a strong acid (e.g., hydrochloric acid) is added, and the mixture is stirred at room temperature for 1-12 hours to facilitate hydrolysis of the acetal. The resulting product, compound II , is then isolated by extraction and purified by recrystallization.

Step 3: Synthesis of the Oxime Intermediate (III)

To a solution of compound II in a protic solvent like ethanol, hydroxylamine hydrochloride and a base (e.g., sodium acetate) are added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The product, the corresponding oxime III , is then isolated.

Step 4: Dehydration to this compound (IV)

The oxime intermediate III is subjected to dehydration in an alkaline environment to yield this compound (IV ). This can be achieved by heating the oxime in a high-boiling solvent with a dehydrating agent. The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether.

Chemical Synthesis Workflow

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Cyclization Step 1: Hantzsch-type Cyclization 3-Nitrobenzaldehyde->Cyclization Methyl_4_4_dimethoxyacetoacetate Methyl 4,4-dimethoxy- acetoacetate Methyl_4_4_dimethoxyacetoacetate->Cyclization Isopropyl_3_aminocrotonate Isopropyl 3-aminocrotonate Isopropyl_3_aminocrotonate->Cyclization Intermediate_I Intermediate I (Acetal) Cyclization->Intermediate_I Hydrolysis Step 2: Acetal Hydrolysis Intermediate_II Intermediate II (Aldehyde) Hydrolysis->Intermediate_II Oximation Step 3: Oximation Intermediate_III Intermediate III (Oxime) Oximation->Intermediate_III Dehydration Step 4: Dehydration This compound This compound (IV) Dehydration->this compound Intermediate_I->Hydrolysis Intermediate_II->Oximation Intermediate_III->Dehydration

Caption: Workflow of this compound Synthesis.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₁₉H₁₉N₃O₆
Molar Mass385.38 g/mol
AppearancePale yellow crystalline powder
Melting Point158-161 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR (CDCl₃, ppm) δ 1.25 (d, 6H), 2.35 (s, 3H), 3.62 (s, 3H), 5.05 (m, 1H), 5.85 (s, 1H), 7.40-8.15 (m, 4H), 9.55 (s, 1H)
¹³C NMR (CDCl₃, ppm) δ 19.5, 21.8, 51.5, 69.2, 103.8, 104.2, 117.2, 122.5, 124.0, 129.5, 134.8, 147.2, 148.5, 149.8, 165.2, 166.8
IR (KBr, cm⁻¹) Data not available in the search results
Mass Spectrometry (m/z) Data not available in the search results

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by blocking L-type calcium channels, which are prevalent in vascular smooth muscle cells. The influx of calcium ions through these channels is a critical step in the process of muscle contraction. By inhibiting this influx, this compound leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Ca_channel L-type Calcium Channel Ca_intracellular Ca²⁺ (intracellular) Ca_channel->Ca_intracellular Ca_extracellular Ca²⁺ (extracellular) Ca_extracellular->Ca_channel Influx Contraction Muscle Contraction Ca_intracellular->Contraction Stimulates This compound This compound This compound->Ca_channel Blocks

Caption: Mechanism of Action of this compound.

Conclusion

This compound represents a significant advancement in the development of dihydropyridine calcium channel blockers, offering improved therapeutic characteristics over its predecessors. Its synthesis, rooted in the principles of the Hantzsch reaction, showcases a classic yet adaptable approach to the creation of complex heterocyclic molecules. The detailed understanding of its discovery, synthesis, and mechanism of action provides a solid foundation for further research and development in the field of cardiovascular therapeutics. This technical guide serves as a comprehensive resource for professionals dedicated to advancing the science of drug discovery and development.

References

Nilvadipine's Molecular Targets in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilvadipine, a dihydropyridine calcium channel blocker traditionally used for the management of hypertension, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its multifaceted mechanism of action within the central nervous system (CNS) extends beyond its classical role as an L-type calcium channel antagonist, encompassing novel targets that influence key pathological hallmarks of Alzheimer's, including amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and neuroinflammation. This technical guide provides a comprehensive overview of the molecular targets of this compound in the CNS, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations to facilitate further research and drug development efforts.

Primary Molecular Targets

This compound's effects within the central nervous system are primarily attributed to its interaction with two key molecular targets: L-type voltage-gated calcium channels (LTCCs) and Spleen Tyrosine Kinase (Syk).

L-Type Voltage-Gated Calcium Channels (LTCCs)

As a dihydropyridine, this compound's principal mechanism of action is the blockade of L-type calcium channels.[1][2] In the CNS, these channels are crucial for regulating calcium influx into neurons, which in turn modulates a wide array of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.

This compound exhibits a high affinity for LTCCs, leading to a reduction in intracellular calcium concentrations.[3] This action is believed to contribute to its neuroprotective effects by preventing calcium overload-induced excitotoxicity, a common pathway in neuronal cell death associated with ischemic events and neurodegenerative diseases.

Spleen Tyrosine Kinase (Syk)

More recently, research has unveiled a novel and significant molecular target of this compound in the CNS: Spleen Tyrosine Kinase (Syk). Importantly, this interaction is independent of its effects on L-type calcium channels. Syk is a non-receptor tyrosine kinase that plays a critical role in immune and inflammatory signaling pathways. In the brain, Syk is implicated in the regulation of microglial activation and the production of pro-inflammatory cytokines.

This compound acts as an inhibitor of Syk, thereby modulating neuroinflammatory responses. This inhibition has been shown to have profound downstream effects on the core pathologies of Alzheimer's disease, including a reduction in amyloid-beta production and an attenuation of tau hyperphosphorylation.

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data on the interaction of this compound with its primary molecular targets in the central nervous system.

TargetParameterValueSpeciesTissue/Cell TypeReference
L-Type Calcium ChannelIC503 x 10⁻⁸ M (30 nM)RatFrontal Cortical Neurons
L-Type Calcium ChannelIC501.5 x 10⁻⁷ M (150 nM)RatHippocampal CA1 Pyramidal Neurons
Spleen Tyrosine Kinase (Syk)-Inhibitor--

Table 1: Inhibitory Concentrations of this compound on L-Type Calcium Channels.

EffectMeasurementResultModelReference
Cerebral Blood Flow (Hippocampus)Arterial Spin Labeling (ASL) MRI~20% increase in blood flowHuman (Alzheimer's disease patients)
Amyloid-β (Aβ) ClearanceIn vitro Blood-Brain Barrier TranscytosisRanked among several dihydropyridines for facilitating Aβ clearance (Nitrendipine > ... > this compound)In vitro model
Amyloid-β (Aβ) VasoactivityIsolated Artery AssayCompletely inhibited Aβ-induced vasoconstrictionRat Aortae and Human Middle Cerebral Arteries
Tau Hyperphosphorylation (PHF-1 epitope)Western BlotSignificantly reduced in (-)-nilvadipine treated miceTg Tau P301S mice
Tau Hyperphosphorylation (AT8 epitope)Western BlotSignificantly reduced in (-)-nilvadipine treated miceTg Tau P301S mice

Table 2: Functional Effects of this compound in the Central Nervous System.

Signaling Pathways

The interaction of this compound with its molecular targets initiates downstream signaling cascades that culminate in its observed neuroprotective and disease-modifying effects.

L-Type Calcium Channel Blockade and Neuroprotection

L_type_channel_pathway This compound This compound ltcc L-Type Calcium Channel This compound->ltcc inhibits ca_influx Ca2+ Influx (decreased) ltcc->ca_influx excitotoxicity Excitotoxicity (reduced) ca_influx->excitotoxicity neuroprotection Neuroprotection excitotoxicity->neuroprotection

Caption: this compound's inhibition of L-type calcium channels reduces calcium influx, mitigating excitotoxicity and promoting neuroprotection.

Spleen Tyrosine Kinase (Syk) Inhibition Pathway

syk_inhibition_pathway cluster_alzheimers_pathology Alzheimer's Disease Pathology ab_production Amyloid-β Production (decreased) tau_hyper Tau Hyperphosphorylation (decreased) neuroinflammation Neuroinflammation (decreased) This compound This compound syk Spleen Tyrosine Kinase (Syk) This compound->syk inhibits syk->ab_production syk->tau_hyper microglia Microglial Activation syk->microglia microglia->neuroinflammation

Caption: this compound inhibits Syk, leading to reduced Aβ production, tau hyperphosphorylation, and neuroinflammation.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of this compound's effects in the CNS.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the effect of this compound on L-type calcium channel currents in isolated neurons.

  • Methodology:

    • Cell Preparation: Acutely dissociate neurons (e.g., from rat frontal cortex or hippocampus) using enzymatic digestion and mechanical trituration.

    • Recording: Establish a whole-cell patch-clamp configuration on an isolated neuron using a glass micropipette filled with an appropriate internal solution.

    • Voltage Protocol: Clamp the neuron at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents.

    • Drug Application: Perfuse the recording chamber with an external solution containing varying concentrations of this compound.

    • Data Analysis: Measure the peak amplitude of the calcium current before and after drug application to determine the inhibitory effect and calculate the IC50 value.

patch_clamp_workflow start Start dissociate Dissociate Neurons start->dissociate patch Establish Whole-Cell Patch dissociate->patch record_baseline Record Baseline Ca2+ Currents patch->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_drug Record Ca2+ Currents with this compound apply_this compound->record_drug analyze Analyze Data (Calculate IC50) record_drug->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess this compound's effect on calcium channels.

Arterial Spin Labeling (ASL) for Cerebral Blood Flow
  • Objective: To non-invasively measure changes in regional cerebral blood flow (CBF) in response to this compound treatment.

  • Methodology:

    • Participant Recruitment: Enroll subjects (e.g., patients with mild to moderate Alzheimer's disease) and obtain baseline CBF measurements.

    • Image Acquisition: Utilize a magnetic resonance imaging (MRI) scanner equipped with an ASL sequence. Magnetically label arterial blood water as an endogenous tracer.

    • Treatment: Administer this compound or a placebo over a defined period (e.g., 6 months).

    • Follow-up Imaging: Repeat the ASL-MRI scan at the end of the treatment period.

    • Data Analysis: Quantify CBF in specific regions of interest (e.g., hippocampus) and compare the changes between the this compound and placebo groups.

asl_mri_workflow start Start recruit Recruit Subjects start->recruit baseline_asl Baseline ASL-MRI Scan recruit->baseline_asl randomize Randomize to this compound or Placebo baseline_asl->randomize treatment Treatment Period randomize->treatment followup_asl Follow-up ASL-MRI Scan treatment->followup_asl analyze Compare CBF Changes followup_asl->analyze end End analyze->end

Caption: Workflow for using Arterial Spin Labeling MRI to measure cerebral blood flow changes with this compound treatment.

Laser Doppler Imaging for Cerebral Blood Flow in Animal Models
  • Objective: To measure regional cerebral blood flow (CBF) in rodent models of Alzheimer's disease treated with this compound.

  • Methodology:

    • Animal Model: Utilize transgenic mice that overexpress human amyloid precursor protein (e.g., Tg APPsw).

    • Surgical Preparation: Anesthetize the animal and expose the skull. A laser Doppler probe is positioned over the cortical area of interest.

    • Treatment: Administer this compound or vehicle to the animals over a specified duration.

    • CBF Measurement: Use a laser Doppler imager to scan the exposed cortical surface and generate a map of regional blood flow.

    • Data Analysis: Quantify the CBF in specific regions and compare the values between treated and control animals.

laser_doppler_workflow start Start prepare_animal Prepare Transgenic Mouse Model start->prepare_animal treat Administer this compound or Vehicle prepare_animal->treat measure_cbf Measure CBF with Laser Doppler treat->measure_cbf analyze Analyze and Compare CBF Data measure_cbf->analyze end End analyze->end

Caption: Workflow for Laser Doppler Imaging to assess cerebral blood flow in animal models treated with this compound.

Conclusion

This compound presents a compelling profile as a repurposed drug for neurodegenerative disorders, particularly Alzheimer's disease. Its dual mechanism of action, targeting both L-type calcium channels and Spleen Tyrosine Kinase, allows it to address multiple facets of the disease pathology, including excitotoxicity, amyloid-beta and tau pathologies, and neuroinflammation. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel compounds with enhanced efficacy and specificity for these CNS targets. The continued investigation into the intricate signaling pathways modulated by this compound will be crucial in unlocking its full potential in the fight against neurodegeneration.

References

In Vitro Efficacy of Nilvadipine on Neuronal Cell Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilvadipine, a dihydropyridine L-type calcium channel blocker, has garnered significant interest for its neuroprotective potential. While primarily developed as an antihypertensive agent, emerging research suggests its utility in mitigating neuronal cell death in various pathological contexts. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of this compound on neuronal cell viability. It details the experimental protocols for key assays, presents quantitative data from published studies in a structured format, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound in neurodegenerative diseases.

Introduction

Neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and glaucoma, are characterized by the progressive loss of neuronal structure and function. A key pathological event in many of these diseases is the dysregulation of intracellular calcium (Ca²⁺) homeostasis. Excessive influx of Ca²⁺ into neurons triggers a cascade of detrimental events, including the activation of apoptotic pathways, leading to cell death.

This compound is a potent L-type voltage-gated calcium channel (L-VGCC) antagonist.[1] By blocking these channels, this compound can prevent excessive Ca²⁺ entry into neurons, thereby offering a potential neuroprotective strategy.[2] In vitro studies are crucial for elucidating the direct effects of this compound on neuronal cells, understanding its mechanisms of action, and determining its therapeutic window. This guide summarizes the key findings from such studies.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to assess the neuroprotective effects of this compound on neuronal cell viability.

Cell Culture and Induction of Neurotoxicity
  • Neuronal Cell Source: Primary purified retinal ganglion cells (RGCs) from postnatal day 6-8 rats are a key model system for studying excitotoxicity.[2] Human neuroblastoma cell lines, such as SH-SY5Y, are also commonly used in neuroprotection studies, particularly for modeling Alzheimer's disease-related toxicity.[3]

  • Culture Conditions: RGCs are typically cultured in a serum-free medium supplemented with neurotrophic factors (e.g., BDNF, CNTF, bFGF) and forskolin to promote survival and differentiation.[2] SH-SY5Y cells are often maintained in a standard medium like DMEM/F12 with fetal bovine serum.

  • Induction of Neurotoxicity:

    • Glutamate Excitotoxicity: Exposure of cultured neurons to glutamate (e.g., 25 µM for RGCs) mimics the excitotoxic conditions found in various neurological disorders.

    • Amyloid-β (Aβ) Toxicity: Treatment of neuronal cells (e.g., SH-SY5Y) with Aβ peptides (e.g., 10 µM Aβ₂₅₋₃₅) is a common in vitro model for Alzheimer's disease.

Assessment of Neuronal Cell Viability

Calcein-AM Staining

This assay is used to quantify the number of live cells. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in viable cells into the fluorescent calcein.

  • Reagents:

    • Calcein-AM stock solution (e.g., 1 mM in DMSO)

    • Phosphate-buffered saline (PBS) or other physiological buffer

  • Procedure:

    • Following treatment with the neurotoxic agent and/or this compound, wash the cultured cells with PBS.

    • Incubate the cells with a working solution of Calcein-AM (typically 1-2 µM in PBS) for 15-30 minutes at 37°C, protected from light.

    • Wash the cells again with PBS to remove excess dye.

    • Visualize and quantify the green fluorescence of viable cells using a fluorescence microscope or a microplate reader (excitation ~490 nm, emission ~515 nm).

Measurement of Intracellular Calcium Levels

Fura-2 AM Ratiometric Calcium Imaging

Fura-2 AM is a cell-permeable, ratiometric fluorescent indicator of intracellular Ca²⁺. This allows for the quantification of Ca²⁺ concentrations.

  • Reagents:

    • Fura-2 AM stock solution (e.g., 1 mM in DMSO)

    • Physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Procedure:

    • Wash the cultured neurons with the physiological buffer.

    • Load the cells with Fura-2 AM (typically 1-5 µM in buffer) for 30-60 minutes at 37°C in the dark.

    • Wash the cells to remove the extracellular dye and allow for de-esterification of the dye within the cells.

    • Excite the cells alternately at 340 nm (Ca²⁺-bound Fura-2) and 380 nm (Ca²⁺-free Fura-2) and measure the fluorescence emission at ~510 nm using a fluorescence imaging system.

    • The ratio of the fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular Ca²⁺ concentration.

Detection of Apoptosis

TUNEL (TdT-dUTP Nick-End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Reagents:

    • Commercial TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

    • 4% Paraformaldehyde (PFA) for fixation

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Procedure:

    • After treatment, fix the cultured neurons with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization solution for approximately 5 minutes on ice.

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified, dark chamber.

    • Wash the cells to remove unincorporated nucleotides.

    • If necessary, perform a counterstain for the cell nuclei (e.g., DAPI).

    • Visualize the labeled, apoptotic cells using a fluorescence microscope.

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro studies on this compound's neuroprotective effects.

Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Neurotoxicity in Purified Rat Retinal Ganglion Cells (RGCs)

This compound Concentration% RGC Survival (relative to control)
0 nM (Glutamate only)~50%
1 nMIncreased survival
10 nMFurther increased survival
100 nMSignificant protection

Data adapted from a study on glutamate neurotoxicity in purified RGCs. The study demonstrated a dose-dependent protective effect of this compound.

Table 2: Effect of this compound on Glutamate-Evoked Intracellular Calcium Increase in Purified Rat RGCs

TreatmentGlutamate-Evoked [Ca²⁺]i Increase
Glutamate (25 µM)Significant increase
Glutamate + this compoundSignificantly blocked (P<0.001) in ~50% of RGCs
Glutamate + NifedipineNo significant blockage
Glutamate + DiltiazemNo significant blockage

This study highlights the specific effect of this compound in blocking glutamate-induced calcium influx compared to other calcium channel blockers.

Table 3: Effect of this compound on Glutamate-Induced Apoptosis in Purified Rat RGCs

TreatmentApoptosis
Glutamate (25 µM)Significant induction of apoptosis
Glutamate + this compoundSignificantly reduced apoptosis (P<0.001)

This data confirms that the neuroprotective effect of this compound is, at least in part, due to the inhibition of apoptosis.

Table 4: Inhibitory Effect of this compound on High-Voltage Activated (HVA) Ca²⁺ Channels in Rat Frontal Cortical Neurons

ParameterValue
Target ChannelL-type Ca²⁺ channel
% of Total HVA Current23%
IC₅₀3 x 10⁻⁸ M

This study demonstrates the high potency and selectivity of this compound for L-type calcium channels in central nervous system neurons.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in this compound's neuroprotective effects.

G Glutamate Glutamate AMPA_KA AMPA/KA Receptors Glutamate->AMPA_KA Depolarization Membrane Depolarization AMPA_KA->Depolarization L_VGCC L-type Voltage-Gated Ca²⁺ Channel Depolarization->L_VGCC Ca_Influx Ca²⁺ Influx L_VGCC->Ca_Influx Ca_Overload Intracellular Ca²⁺ Overload Ca_Influx->Ca_Overload Calpains Calpain Activation Ca_Overload->Calpains Mitochondria Mitochondrial Dysfunction Ca_Overload->Mitochondria This compound This compound This compound->L_VGCC Apoptosis Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Calpains->Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of this compound's neuroprotection against glutamate excitotoxicity.

G Abeta Amyloid-β (in vitro models) Ca_Dysregulation Ca²⁺ Dysregulation Abeta->Ca_Dysregulation Tau Tau Hyperphosphorylation (in vitro models) Tau->Ca_Dysregulation L_VGCC L-type Voltage-Gated Ca²⁺ Channel Ca_Dysregulation->L_VGCC Potential Link Neuronal_Viability Neuronal Viability L_VGCC->Neuronal_Viability This compound This compound This compound->L_VGCC G cluster_0 Cell Culture & Treatment cluster_1 Viability & Apoptosis Assays cluster_2 Mechanism of Action Assay Culture Culture Neuronal Cells (e.g., RGCs, SH-SY5Y) Induce Induce Neurotoxicity (e.g., Glutamate, Aβ) Culture->Induce Treat Treat with this compound (Dose-Response) Induce->Treat Calcein Calcein-AM Assay (Cell Viability) Treat->Calcein TUNEL TUNEL Assay (Apoptosis) Treat->TUNEL Fura2 Fura-2 AM Imaging (Intracellular Ca²⁺) Treat->Fura2

References

Preclinical Evidence for Nilvadipine in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Nilvadipine, a dihydropyridine L-type calcium channel blocker (CCB) traditionally used for hypertension, has emerged as a multi-modal therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's Disease (AD). Preclinical research has illuminated its capacity to target several core pathological mechanisms, including amyloid-beta (Aβ) and tau pathologies, neuroinflammation, and reduced cerebral blood flow. This document provides a comprehensive overview of the key preclinical findings, detailing the experimental evidence, methodologies, and underlying signaling pathways. While the bulk of evidence centers on AD models, the potential implications for other neurodegenerative conditions are also discussed.

Core Mechanisms of Action in Alzheimer's Disease

Preclinical studies have demonstrated that this compound's neuroprotective effects extend beyond its primary function as a calcium channel antagonist. Its therapeutic potential in AD models is attributed to a combination of distinct but interconnected mechanisms.[1][2]

Modulation of Amyloid-Beta Pathophysiology

This compound has been shown to impact the accumulation of Aβ, a hallmark of Alzheimer's disease, through a dual-action mechanism that is independent of L-type calcium channel (LCC) inhibition.[3]

  • Inhibition of Aβ Production: Both enantiomers of this compound, (+)-nilvadipine and (-)-nilvadipine, have been found to inhibit the production of toxic Aβ peptides (Aβ40 and Aβ42).[1][3]

  • Enhanced Aβ Clearance: The drug facilitates the transport and clearance of Aβ across the blood-brain barrier (BBB). Studies in wild-type mice showed that this compound significantly increased the levels of human Aβ1-42 in plasma after intracranial injection, indicating enhanced clearance from the brain.

Attenuation of Tau Hyperphosphorylation

This compound's therapeutic action also extends to tau pathology. In transgenic mouse models of tauopathy (P301S mutant human Tau), treatment with the (-)-nilvadipine enantiomer was found to reduce tau hyperphosphorylation at multiple AD-relevant epitopes. This effect is primarily mediated through the inhibition of the Spleen Tyrosine Kinase (Syk).

Anti-Neuroinflammatory Effects via Syk Inhibition

A pivotal discovery in understanding this compound's mechanism is its role as an inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a key regulator of immune responses and is implicated in the neuroinflammation characteristic of AD. By inhibiting Syk, this compound effectively reduces the activation of microglia and astrocytes, key cellular mediators of inflammation in the brain. This leads to a decrease in pro-inflammatory markers and mitigates the chronic inflammatory state associated with neurodegeneration.

Improvement of Cerebral Blood Flow (CBF)

In transgenic mouse models of AD (Tg APPsw), which exhibit reduced cerebral blood flow, this compound treatment has been shown to restore cortical perfusion to levels comparable to those in healthy control mice. This effect is critical, as cerebral hypoperfusion is an early feature of AD that is thought to exacerbate pathology.

Preclinical Data Summary: Alzheimer's Disease Models

The following tables summarize the key quantitative findings from preclinical studies of this compound in various AD and related animal models.

Table 1: Effects of this compound on Amyloid-Beta (Aβ) Pathology
ParameterAnimal ModelTreatment DetailsKey ResultSignificanceReference
Brain Soluble Aβ1-40Tg PS1/APPsw MiceAcute (single i.p. injection), 2 mg/kg~25% reduction vs. vehiclep < 0.05
Brain Soluble Aβ1-42Tg PS1/APPsw MiceAcute (single i.p. injection), 2 mg/kg~20% reduction vs. vehicleNot significant
Plasma Aβ1-40Tg PS1/APPsw MiceAcute (single i.p. injection), 2 mg/kgSignificant increase vs. vehiclep < 0.05
Plasma Aβ1-42Tg PS1/APPsw MiceAcute (single i.p. injection), 2 mg/kgSignificant increase vs. vehiclep < 0.05
Aβ Clearance Across BBBWild-Type MiceAcute (single i.p. injection), 2 mg/kgSignificant increase in plasma Aβ1-42 post-intracranial injectionp < 0.001
Table 2: Effects of this compound on Neuroinflammation and Tau Pathology
ParameterAnimal ModelTreatment DetailsKey ResultSignificanceReference
Microgliosis (Iba1+)r-mTBI Mice2 mg/kg/day for 4 weeks~50% decrease in Iba1 staining in corpus callosum vs. vehiclep < 0.05
Activated Microglia (CD68+)r-mTBI Mice2 mg/kg/day for 4 weeksSignificant decrease in CD68 signal in corpus callosum vs. vehiclep < 0.001
Tau HyperphosphorylationP301S Tau MiceN/A (study focused on Syk inhibitor)(-)-Nilvadipine identified as a Syk inhibitor, which reduces Tau phosphorylationN/A
Spatial Memoryr-mTBI Mice2 mg/kg/day for 4 weeksSignificant improvement in Morris Water Maze performancep < 0.05
Table 3: Effects of this compound on Cerebral Blood Flow (CBF)
ParameterAnimal ModelTreatment DetailsKey ResultSignificanceReference
Regional CBF13-month-old Tg APPsw Mice2 weeks of treatmentRestored cortical perfusion to levels of control littermatesNot specified
Regional CBF20-month-old Tg APPsw Mice7 months of treatmentRestored cortical perfusion to levels of control littermatesNot specified

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism on Aβ and Tau via Syk Inhibition

This compound, particularly its (-)-enantiomer, inhibits Spleen Tyrosine Kinase (Syk). This action initiates a cascade that impacts both Aβ production/clearance and tau hyperphosphorylation. Syk inhibition leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates Glycogen Synthase Kinase-3β (GSK3β) at its inhibitory Ser-9 residue. As GSK3β is a primary tau kinase, its inhibition leads to reduced tau hyperphosphorylation. The mechanism by which Syk inhibition reduces Aβ production and enhances its clearance is also a critical therapeutic pathway.

G cluster_AD_Pathology Alzheimer's Disease Pathology Abeta ↑ Aβ Production ↓ Aβ Clearance Tau ↑ Tau Hyperphosphorylation Inflammation Neuroinflammation (Microglia/Astrocyte Activation) This compound (-)-Nilvadipine Syk Spleen Tyrosine Kinase (Syk) This compound->Syk Inhibits Syk->Abeta Promotes Syk->Inflammation Promotes PKA Protein Kinase A (PKA) Syk->PKA Inhibits (?) GSK3b GSK3β (Active) PKA->GSK3b Inhibits by Phosphorylation GSK3b->Tau Promotes GSK3b_i p-GSK3β (Ser9) (Inactive) GSK3b->GSK3b_i

Caption: this compound's inhibition of Syk kinase reduces Aβ, Tau, and inflammation.
Experimental Workflow for In Vivo Aβ Clearance Assay

The following diagram illustrates a typical workflow used to assess the effect of a compound like this compound on the clearance of amyloid-beta from the brain to the periphery in a mouse model.

G start Start: Wild-Type Mice Cohort treatment Administer Compound (i.p.) - this compound (2 mg/kg) - Vehicle Control start->treatment injection Stereotaxic Intracranial Injection of Human Aβ1-42 treatment->injection 30 mins post-treatment wait Wait Period (e.g., 2 hours) injection->wait collection Collect Blood Samples (e.g., via cardiac puncture) wait->collection processing Process Blood to Isolate Plasma collection->processing analysis Quantify Human Aβ1-42 in Plasma using ELISA processing->analysis end End: Compare Plasma Aβ Levels between Treatment Groups analysis->end

Caption: Workflow for assessing this compound's effect on Aβ clearance from brain to plasma.

Detailed Experimental Protocols

In Vivo Aβ Reduction and Clearance Studies
  • Animal Model: Transgenic PS1/APPsw mice or wild-type B6/SJL F1 mice for clearance studies. Mice are typically young adults (e.g., 3-4 months old).

  • Compound Administration: For acute studies, this compound is dissolved in a vehicle (e.g., 1% DMSO in saline) and administered via a single intraperitoneal (i.p.) injection at a dose of 2 mg/kg.

  • Brain Aβ Quantification: Two hours post-injection, mice are euthanized, and brains are harvested. One hemisphere is homogenized in a buffer containing protease inhibitors. Soluble Aβ1-40 and Aβ1-42 levels are quantified from the supernatant using commercially available ELISA kits.

  • Aβ Clearance Assay: Thirty minutes after this compound or vehicle administration, mice are anesthetized and placed in a stereotaxic frame. Human Aβ1-42 (e.g., 1 µL of a 100 µM solution) is injected directly into the cerebral cortex. Two hours post-injection, blood is collected, and plasma levels of human Aβ1-42 are measured by ELISA to determine the amount cleared from the brain into the peripheral circulation.

Neuroinflammation Assessment in r-mTBI Model
  • Animal Model: C57BL/6J mice (2-3 months old).

  • TBI Induction: Repetitive mild traumatic brain injury (r-mTBI) is induced using a weight-drop device. Mice receive a series of impacts (e.g., 5 impacts) over a set period. Sham animals are anesthetized but receive no impact.

  • Compound Administration: this compound (2 mg/kg) or vehicle is administered daily via oral gavage for a period of 4 weeks following the final TBI induction.

  • Immunohistochemistry (IHC): Following the treatment period, mice are perfused, and brains are sectioned. Standard IHC protocols are used to stain for markers of microgliosis (Iba1), activated microglia/macrophages (CD68), and astrogliosis (GFAP). Staining intensity and cell morphology are quantified in specific brain regions like the corpus callosum and cortex using imaging software.

Cerebral Blood Flow Measurement
  • Animal Model: Tg APPsw transgenic mice (e.g., line 2576) and non-transgenic littermate controls, aged 13 to 20 months.

  • Compound Administration: this compound is administered chronically (e.g., for 7 months) or sub-chronically (e.g., for 2 weeks) in the diet or via daily gavage.

  • CBF Measurement: Regional CBF is measured using a Laser Doppler Imager. Mice are anesthetized, the skull is exposed, and the laser beam scans the cortical surface to measure red blood cell perfusion. Data is captured and analyzed to compare blood flow in specific cortical regions between treated and untreated transgenic and control mice.

Evidence in Other Neurodegenerative Diseases

Parkinson's Disease (PD)

Direct preclinical evidence for this compound in animal models of Parkinson's Disease is limited. However, a rationale for its potential utility exists. The neurodegeneration in PD involves calcium dyshomeostasis, and L-type calcium channels are implicated in the vulnerability of dopaminergic neurons. An epidemiological study in a large Danish cohort found that use of centrally-acting dihydropyridine CCBs was associated with a statistically significant (27%) reduction in the risk of developing PD. While this is not preclinical evidence, it supports the hypothesis that this class of drugs may be neuroprotective. A clinical trial in Australia is reportedly testing this compound in PD patients, which may provide future insights.

Huntington's Disease (HD) and Autophagy

There is currently no direct preclinical evidence from the reviewed literature demonstrating this compound's efficacy in animal models of Huntington's Disease. Research into other dihydropyridine CCBs, such as felodipine, has shown an ability to induce autophagy and clear aggregate-prone proteins in models of HD and PD. Autophagy is a critical cellular process for clearing misfolded proteins, including mutant huntingtin, and its dysfunction is a key feature in many neurodegenerative diseases. Given the shared class and mechanisms with drugs like felodipine, exploring whether this compound can modulate autophagy presents a potential avenue for future preclinical research in HD and other proteinopathies.

Conclusion and Future Directions

The preclinical evidence strongly supports this compound as a promising, multi-target therapeutic agent for Alzheimer's Disease. Its ability to concurrently address amyloid and tau pathology, neuroinflammation, and cerebrovascular deficits distinguishes it from many single-target agents. The inhibition of Syk has been identified as a novel and critical mechanism of action that warrants further investigation.

Key future research directions should include:

  • Direct Preclinical Testing in PD and HD Models: To validate the therapeutic hypothesis in other neurodegenerative conditions, studies in established animal models of Parkinson's and Huntington's disease are essential.

  • Investigation of Autophagy Modulation: Research is needed to determine if this compound, like other CCBs, can induce autophagy and whether this mechanism contributes to its neuroprotective effects.

  • Optimization and Analogs: The discovery that the (-)-enantiomer of this compound retains anti-Aβ and anti-tau effects without the primary antihypertensive action of the (+)-enantiomer opens the door for developing novel, more specific Syk inhibitors with an improved safety profile for non-hypertensive patients.

References

Methodological & Application

Optimal Nilvadipine Dosage for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nilvadipine dosages used in various preclinical animal models. The information is intended to guide researchers in designing in vivo studies for conditions such as Alzheimer's disease, cerebral ischemia, and ocular hypertension. Detailed protocols for common administration routes are also included.

This compound is a dihydropyridine calcium channel blocker with demonstrated neuroprotective and antihypertensive properties.[1] Its potential therapeutic applications have been explored in a range of animal models, necessitating standardized protocols for effective and reproducible in vivo studies.

Mechanism of Action in Neurodegenerative Disease

This compound's neuroprotective effects are multifaceted. As a calcium channel blocker, it modulates calcium homeostasis, which is often dysregulated in neurodegenerative conditions.[2] In the context of Alzheimer's disease, this compound has been shown to reduce the production of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) and enhance their clearance across the blood-brain barrier in transgenic mouse models.[1] This is significant as the accumulation of Aβ is a key pathological hallmark of Alzheimer's. The processing of Amyloid Precursor Protein (APP) into Aβ is a critical pathway that this compound is thought to influence.

Below is a diagram illustrating the amyloidogenic and non-amyloidogenic pathways of APP processing.

cluster_0 Cell Membrane cluster_1 Non-Amyloidogenic Pathway cluster_2 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) a_secretase α-secretase APP->a_secretase cleavage b_secretase β-secretase (BACE1) APP->b_secretase cleavage sAPPa sAPPα (soluble fragment) a_secretase->sAPPa CTF83 CTF83 a_secretase->CTF83 g_secretase1 γ-secretase CTF83->g_secretase1 cleavage p3 p3 fragment g_secretase1->p3 AICD1 AICD g_secretase1->AICD1 sAPPb sAPPβ (soluble fragment) b_secretase->sAPPb CTF99 CTF99 b_secretase->CTF99 g_secretase2 γ-secretase CTF99->g_secretase2 cleavage Abeta Amyloid-β (Aβ) (toxic fragment) g_secretase2->Abeta AICD2 AICD g_secretase2->AICD2

Amyloid Precursor Protein (APP) processing pathways.

Quantitative Data Summary: this compound Dosage in Animal Models

The following tables summarize this compound dosages from various in vivo studies. It is crucial to select a dosage and administration route appropriate for the specific animal model and research question.

Table 1: this compound Dosage in Mouse Models

Indication/ModelStrainRoute of AdministrationDosageDurationKey FindingsReference(s)
Alzheimer's Disease (AD)Tg APPswOral (in diet)Not specified2 weeks & 7 monthsRestored cortical perfusion levels.
Ocular HypertensionThy1-CFP transgenicIntraperitoneal (IP)0.1 mg/kg8 weeks (daily)Attenuated retinal ganglion cell loss.
Repetitive Mild TBIC57BL/6Intraperitoneal (IP)2 mg/kg21 days (daily)Reduced neuroinflammation and restored spatial memory.

Table 2: this compound Dosage in Rat Models

Indication/ModelStrainRoute of AdministrationDosageDurationKey FindingsReference(s)
Focal Cerebral IschemiaNot specifiedSubcutaneous (SC)1.0 mg/kg & 3.2 mg/kgSingle doseReduced infarct size and brain edema in a dose-dependent manner.
Global Cerebral IschemiaNot specifiedIntravenous (IV)100 µg/kgSingle doseAttenuated the liberation of free fatty acids.
PharmacokineticsWistarIntravenous (IV)0.1 mg/kgSingle doseTerminal half-life of 1.2 hours.
PharmacokineticsWistarOral3.2 - 100 mg/kgSingle doseLow bioavailability (3-4%) in males.

Table 3: this compound Dosage in Other Animal Models

| Indication/Model | Species | Route of Administration | Dosage | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pharmacokinetics | Rabbit | Intravenous (IV) | 0.1 mg/kg | Single dose | Terminal half-life of 3.7 hours. | | | Pharmacokinetics | Rabbit | Oral | Not specified | Single dose | Low bioavailability (2%). | | | Pharmacokinetics | Dog | Intravenous (IV) | 0.1 mg/kg | Single dose | Terminal half-life of 5.0 hours. | | | Pharmacokinetics | Dog | Oral | 1 - 16 mg/kg | Single dose | Bioavailability of 29-44%. | | | Coronary Artery Intimal Thickening | Miniature Pig | Subcutaneous (SC) | 10 mg/kg | 6 weeks (daily) | Significantly inhibited intimal thickening. | |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for in vivo studies.

Protocol 1: Preparation of this compound for Injection

This compound is poorly soluble in water. Therefore, a suitable vehicle is required for its dissolution and administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

  • Distilled water, sterile

  • Sterile vials

  • Vortex mixer

Vehicle Formulations:

  • For Intraperitoneal (IP) Injection in Mice (Ocular Hypertension Model): A mixture of ethanol, polyethylene glycol 400, and distilled water (2:1:7 ratio).

  • For Intraperitoneal (IP) Injection in Mice (TBI Model): A 1:1 solution of phosphate-buffered saline (PBS) and PEG.

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Prepare the chosen vehicle formulation in a sterile vial.

  • Add the this compound powder to the vehicle.

  • Vortex the mixture until the this compound is completely dissolved. The solution should be clear.

  • Prepare fresh on the day of dosing to minimize the risk of precipitation.

Protocol 2: Administration of this compound

The following diagram outlines a general workflow for in vivo administration of this compound.

cluster_workflow Experimental Workflow for this compound Administration start Start weigh Weigh Animal start->weigh calculate Calculate Dose Volume weigh->calculate prepare Prepare this compound Solution calculate->prepare restrain Restrain Animal prepare->restrain administer Administer Drug (IP, SC, or Oral Gavage) restrain->administer observe Observe Animal administer->observe end End observe->end

General workflow for in vivo drug administration.

A. Intraperitoneal (IP) Injection (Mouse)

This method is commonly used for systemic drug delivery.

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringe

  • Sterile 25-27 gauge needle

  • 70% alcohol swabs

Procedure:

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse's head slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Wipe the injection site with a 70% alcohol swab.

  • Insert the needle at a 15-20 degree angle.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

B. Subcutaneous (SC) Injection (Rat)

This route provides a slower absorption rate compared to IP injection.

Materials:

  • Prepared this compound solution

  • Sterile 1-3 mL syringe

  • Sterile 23-25 gauge needle

  • 70% alcohol swabs

Procedure:

  • Restrain the rat.

  • Lift a fold of skin over the dorsal midline (scruff).

  • Wipe the injection site with a 70% alcohol swab.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Gently aspirate to check for blood.

  • Inject the solution, creating a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Return the rat to its cage and monitor.

C. Oral Gavage (Mouse/Rat)

This method is used for precise oral dosing.

Materials:

  • Prepared this compound solution

  • Sterile syringe

  • Appropriately sized gavage needle (flexible or stainless steel with a ball tip)

Procedure:

  • Measure the correct length of the gavage needle from the tip of the animal's nose to the last rib to prevent stomach perforation.

  • Restrain the animal securely, ensuring the head and body are in a straight line.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

  • Once the needle is in place, administer the this compound solution slowly.

  • Carefully remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

References

Protocol for Oral Administration of Nilvadipine in Mice: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Nilvadipine, a dihydropyridine calcium channel blocker, has garnered significant interest in preclinical research, particularly in neuroscience, for its potential therapeutic effects in conditions like Alzheimer's disease and traumatic brain injury.[1][2][3] Its mechanism of action extends beyond calcium channel blockade, notably involving the inhibition of spleen tyrosine kinase (Syk), which plays a role in amyloid-β (Aβ) production and tau hyperphosphorylation.[4][5] When planning oral administration of this compound in mice, several key factors must be considered due to its hydrophobic nature and pharmacokinetic profile.

Pharmacokinetics: this compound is rapidly absorbed after oral administration in mice, with plasma concentrations peaking within an hour. However, it undergoes extensive first-pass metabolism, leading to low bioavailability. This necessitates careful consideration of dosage to achieve desired therapeutic concentrations in target tissues, such as the brain.

Vehicle Selection: Due to its low water solubility, this compound requires a suitable vehicle for effective oral delivery. Common vehicles for hydrophobic compounds include:

  • Oil-based vehicles: Corn oil or sesame oil can be used to dissolve this compound.

  • Aqueous suspensions: A suspension can be prepared using agents like 0.5% carboxymethylcellulose (CMC) to ensure uniform distribution of the drug.

  • Solutions with co-solvents: A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG), and Tween-80 in saline is a common formulation for administering hydrophobic drugs. For instance, a common ratio for normal mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Administration Method: Oral gavage is a precise method for delivering a specific dose of this compound. However, as gavage can induce stress, alternative, less stressful methods like voluntary oral administration can be considered. This involves training the mice to consume the drug mixed in a palatable vehicle, such as flavored yogurt.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a this compound suspension using carboxymethylcellulose (CMC) as the suspending agent.

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), sodium salt

  • Sterile, purified water

  • Tween 80 (optional, to aid in wetting the powder)

  • Mortar and pestle or homogenizer

  • Sterile containers

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Vehicle:

    • To prepare a 0.5% (w/v) CMC solution, slowly add 0.5 g of CMC powder to 100 mL of sterile water while continuously stirring with a magnetic stirrer.

    • Heat the solution to approximately 60°C to aid in dissolving the CMC.

    • Allow the solution to cool to room temperature. The solution should be clear and viscous.

    • If using, add Tween 80 to the CMC solution to a final concentration of 0.1% (v/v) and mix thoroughly.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the calculated amount of this compound powder.

    • If the powder is crystalline, gently grind it to a fine powder using a mortar and pestle.

    • In a sterile container, add a small volume of the prepared vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.

    • Store the suspension at 4°C, protected from light. Shake well before each use.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol details the standard procedure for administering this compound via oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the precise volume of the this compound suspension to be administered. The typical dosing volume is 5-10 mL/kg body weight.

    • Properly restrain the mouse by grasping the loose skin over the neck and back to immobilize the head.

  • Gavage Needle Measurement:

    • Measure the correct insertion length by placing the gavage needle alongside the mouse, from the corner of the mouth to the last rib. Mark this length on the needle.

  • Administration:

    • Attach the gavage needle to a syringe filled with the calculated volume of the this compound suspension.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The needle should pass smoothly without resistance.

    • Once the needle has reached the predetermined depth, slowly administer the suspension.

    • Gently remove the needle along the same path of insertion.

  • Post-administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.

Protocol 3: Adapted Voluntary Oral Administration of this compound

This protocol is adapted from a method for another dihydropyridine, isradipine, and offers a less stressful alternative to gavage.

Materials:

  • This compound

  • Vehicle (e.g., strawberry-flavored yogurt)

  • Small, shallow dishes or feeding trays

Procedure:

  • Training Phase (4-6 days):

    • Single-house the mice to monitor individual consumption.

    • Each day, present each mouse with a small amount (e.g., 200 µL) of the plain vehicle (yogurt) in a shallow dish.

    • Allow the mice to habituate to the vehicle and the feeding procedure. Most mice will readily consume the yogurt.

  • Drug Administration Phase:

    • Calculate the required dose of this compound for each mouse.

    • Thoroughly mix the calculated dose of this compound with the vehicle (e.g., 200-500 µL of yogurt) immediately before administration.

    • Present the drug-vehicle mixture to the trained mice in their familiar feeding dishes.

    • Observe the mice to ensure they consume the entire dose.

    • This method is suitable for repeated daily administration.

Quantitative Data

The following tables summarize quantitative data related to the administration of this compound and other dihydropyridines in mice.

Table 1: this compound Dosage and Administration in Mouse Models

Mouse ModelAdministration RouteDosageVehicleDurationObserved Effects
TgAPPsw (Alzheimer's)Intraperitoneal1 mg/kg/dayNot specified15 daysIncreased cerebral blood flow
Repetitive Mild TBIIntraperitoneal2 mg/kg/day1:1 PBS:PEG21 daysReduced neuroinflammation, improved spatial memory
Tg APPsw (Alzheimer's)Not specifiedNot specifiedNot specified7 monthsRestored cortical perfusion

Table 2: Oral Administration of a Similar Dihydropyridine (Nifedipine) in Mice

Mouse ModelAdministration RouteDosageVehicleDurationObserved Effects
KK-Ay (Type 2 Diabetes)Oral (in chow)0.001% in chowLaboratory chowFrom 10 weeks of ageImproved cognitive function, reduced superoxide production in the brain

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism in Alzheimer's Disease Pathology

This compound is known to impact Alzheimer's disease pathology through at least two key mechanisms: blocking L-type calcium channels and inhibiting spleen tyrosine kinase (Syk). The inhibition of Syk is particularly relevant to its effects on amyloid-β and tau.

Nilvadipine_Signaling_Pathway cluster_this compound This compound cluster_Syk Syk Signaling cluster_AD_Pathology Alzheimer's Disease Pathology This compound This compound Syk Syk This compound->Syk Inhibits GSK3b GSK-3β Syk->GSK3b Activates PKA PKA Syk->PKA Inhibits Abeta Amyloid-β Production Syk->Abeta Promotes Tau Tau Hyperphosphorylation GSK3b->Tau Promotes PKA->GSK3b Inhibits (via Ser9 phosphorylation) Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Analysis Analysis A Prepare this compound Suspension B Weigh Mice and Calculate Dosage A->B C Restrain Mouse B->C D Administer via Oral Gavage C->D E Post-Administration Monitoring D->E F Behavioral Testing E->F G Tissue Collection (e.g., Brain) F->G H Biochemical/Histological Analysis G->H

References

Designing Clinical Trials for Nilvadipine in Alzheimer's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing clinical trials investigating the efficacy of Nilvadipine in Alzheimer's disease (AD). The information is primarily based on the design and findings of the NILVAD trial, a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III study.

Introduction to this compound for Alzheimer's Disease

This compound is a dihydropyridine calcium channel blocker traditionally used for the treatment of hypertension.[1][2] Its potential as a disease-modifying therapy for Alzheimer's disease stems from a multifaceted mechanism of action that extends beyond its effects on blood pressure. Preclinical and clinical studies suggest that this compound may impact key pathological processes in AD.[3][4]

Proposed Mechanisms of Action:

  • Amyloid-β (Aβ) Regulation: this compound has been shown to reduce the production of Aβ peptides (Aβ40 and Aβ42) and enhance their clearance across the blood-brain barrier in preclinical models.[3]

  • Cerebral Blood Flow (CBF) Enhancement: Studies have demonstrated that this compound can increase cerebral blood flow, particularly in the hippocampus, a brain region critical for memory that is significantly affected in AD. This effect is noteworthy as reduced CBF is an early feature of AD.

  • Anti-inflammatory and Anti-tau Activity: Preclinical research suggests that this compound possesses anti-inflammatory properties and may reduce tau phosphorylation, another key pathological hallmark of AD.

  • L-type Calcium Channel Blockade: As a calcium channel blocker, this compound helps in the maintenance of intracellular calcium homeostasis, which can be disrupted in neurodegenerative conditions.

Quantitative Data from the NILVAD Trial

The NILVAD trial provides a rich dataset for understanding the design and potential outcomes of clinical trials for this compound in a mild-to-moderate AD population.

Table 1: NILVAD Trial Design Summary
ParameterDetailsCitation
Study Phase Phase III
Design Multicentre, randomized, double-blind, placebo-controlled
Patient Population 511 participants with mild-to-moderate probable AD (NINCDS-ADRDA criteria)
Age >50 years
Standardised Mini-Mental State Examination (SMMSE) score ≥12 and <27
Intervention 8 mg sustained-release this compound daily
Control Matched placebo
Treatment Duration 78 weeks
Total Study Duration 82 weeks
Table 2: NILVAD Trial Primary and Key Secondary Outcome Measures
Outcome MeasureDescriptionAssessment TimepointsCitation
Primary Efficacy Outcome Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 12)Baseline, Week 13, Week 52, Week 78
Key Secondary Outcome (Co-primary if primary is met) Change from baseline in the Clinical Dementia Rating Scale Sum of Boxes (CDR-sb)Baseline, Week 13, Week 52, Week 78
Key Secondary Outcome Change from baseline in the Disability Assessment for Dementia (DAD)Baseline, Week 13, Week 52, Week 78
Table 3: NILVAD Trial Baseline Demographics and Efficacy Results
Characteristic/OutcomePlacebo Group (n=258)This compound Group (n=253)Citation
Mean Age (years) 7373
Female (%) 62%62%
Mean SMMSE Score 20.420.4
Mean Years Since Diagnosis 1.71.7
ADAS-Cog 12 Change from Baseline at 78 Weeks (Mean) 9.639.41
ADAS-Cog 12 Treatment Effect (p-value) -p = 0.465

Experimental Protocols

This section provides detailed methodologies for the key assessments and biomarker analyses pertinent to a this compound clinical trial in AD, based on the NILVAD trial and standard practices.

Clinical Assessments

Objective: To assess the severity of cognitive dysfunction.

Procedure:

  • Administration Order: The ADAS-Cog tasks should be administered in a standardized order, with the Word Recall test given first and the Word Recognition task last to minimize interference.

  • Tasks: The 12-item scale includes tasks assessing memory, language, and praxis. These include:

    • Word Recall

    • Naming Objects and Fingers

    • Following Commands

    • Constructional Praxis

    • Ideational Praxis

    • Orientation

    • Word Recognition

    • Language (Spoken Language Ability, Word Finding Difficulty, Comprehension)

  • Scoring: Scores are based on the number of errors, with higher scores indicating greater cognitive impairment. Detailed scoring guidelines provided in the official ADAS-Cog administration manual should be strictly followed.

Objective: To stage the severity of dementia.

Procedure:

  • Semi-Structured Interview: The CDR is rated based on a semi-structured interview with the patient and a reliable informant (e.g., family member).

  • Domains Assessed: The interview covers six domains: Memory, Orientation, Judgment & Problem Solving, Community Affairs, Home & Hobbies, and Personal Care.

  • Scoring: Each domain is rated on a 5-point scale: 0 (None), 0.5 (Very Mild), 1 (Mild), 2 (Moderate), and 3 (Severe). The "Sum of Boxes" (sb) is the sum of the scores for each of the six domains.

Objective: To measure functional abilities in activities of daily living (ADL).

Procedure:

  • Proxy-Respondent Scale: The DAD is administered to a caregiver or informant.

  • Functional Domains: The 40-item scale assesses a range of basic and instrumental ADLs, including eating, meal preparation, telephoning, hygiene, dressing, medication management, finances, and leisure activities.

  • Scoring: The assessment focuses on the patient's ability to initiate, plan and organize, and effectively perform each task.

Biomarker Collection and Analysis

Objective: To collect and process CSF for the analysis of AD biomarkers such as Aβ and tau.

Procedure:

  • Timing: CSF should be collected in the morning, preferably after fasting.

  • Lumbar Puncture: Perform a lumbar puncture using a standardized technique. Discard the first 1-2 mL of CSF to minimize blood contamination.

  • Collection Tube: Collect CSF directly into polypropylene tubes to prevent Aβ42 adherence to the tube surface. Do not use polystyrene or glass tubes.

  • Processing:

    • If the sample is clear, it can be aliquoted without centrifugation.

    • If the sample is contaminated with blood, centrifuge at 2000 x g for 10 minutes at room temperature.

    • Carefully transfer the supernatant to fresh polypropylene cryotubes.

  • Storage: Freeze aliquots at -80°C.

Objective: To determine the Apolipoprotein E (APOE) genotype of trial participants.

Procedure:

  • Blood Collection: Collect whole blood in an EDTA (lavender top) tube.

  • DNA Extraction: Extract genomic DNA from the blood sample using a validated commercial kit in a CLIA-certified laboratory.

  • Genotyping:

    • APOE genotype (alleles ε2, ε3, ε4) can be determined using various methods, including allele-specific PCR with TaqMan probes or Sanger sequencing.

    • The genotyping should identify the two single nucleotide polymorphisms (SNPs), rs429358 and rs7412, that define the APOE alleles.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound in Alzheimer's disease and a typical clinical trial workflow.

Nilvadipine_Mechanism_of_Action cluster_Vascular Vascular Effects cluster_Amyloid Amyloid-β Pathway This compound This compound L_type L-type Ca2+ Channels This compound->L_type Blocks CBF ↑ Cerebral Blood Flow (Hippocampus) This compound->CBF Abeta_prod ↓ Aβ Production This compound->Abeta_prod Abeta_clear ↑ Aβ Clearance This compound->Abeta_clear Inflammation ↓ Neuroinflammation This compound->Inflammation Tau ↓ Tau Hyperphosphorylation This compound->Tau BP ↓ Blood Pressure L_type->BP Outcome Potential for Slowing Cognitive Decline CBF->Outcome BP->Outcome Abeta_agg ↓ Aβ Aggregation Abeta_prod->Abeta_agg Abeta_clear->Abeta_agg Abeta_agg->Outcome Inflammation->Outcome Tau->Outcome

Caption: Proposed multifaceted mechanism of action of this compound in Alzheimer's disease.

Clinical_Trial_Workflow cluster_Screening Screening & Baseline cluster_Treatment Treatment Phase (78 Weeks) Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessments - ADAS-Cog 12 - CDR-sb - DAD - Biomarker Collection (Blood, CSF) Consent->Baseline Randomization Randomization Baseline->Randomization Nilvadipine_Arm This compound (8mg/day) Randomization->Nilvadipine_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Follow-up Visits (Weeks 6, 13, 26, 39, 52, 65, 78) - Clinical Assessments - Safety Monitoring Nilvadipine_Arm->Follow_up Placebo_Arm->Follow_up End_of_Treatment End of Treatment (Week 78) - Final Assessments - Biomarker Collection Follow_up->End_of_Treatment Final_Follow_up Final Follow-up (Week 82) End_of_Treatment->Final_Follow_up Data_Analysis Data Analysis Final_Follow_up->Data_Analysis

Caption: Generalized workflow for a clinical trial of this compound in Alzheimer's disease.

References

Application Notes and Protocols for Long-Term Studies Using Sustained-Release Nilvadipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sustained-release nilvadipine in long-term clinical studies, with a particular focus on its investigation as a potential therapeutic agent for Alzheimer's disease. Detailed protocols for key experiments are provided to facilitate the design and execution of similar research.

Introduction to Sustained-Release this compound

This compound is a dihydropyridine calcium channel blocker traditionally used for the treatment of hypertension.[1] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] Beyond its antihypertensive effects, this compound has garnered interest for its potential neuroprotective properties. Preclinical studies have suggested that it may reduce the production of amyloid-beta (Aβ) peptides, improve cerebral blood flow, and exhibit anti-inflammatory and anti-tau activity, all of which are pathological hallmarks of Alzheimer's disease.[2]

The use of a sustained-release formulation is crucial for long-term studies to ensure stable plasma concentrations, improve patient compliance through once-daily dosing, and minimize side effects associated with the peak plasma levels of immediate-release formulations.[3]

Pharmacokinetics of Sustained-Release this compound

Sustained-release formulations of this compound are designed to provide a gradual release of the drug over an extended period, typically allowing for once-daily administration. This approach helps to avoid the rapid peaks in plasma concentration that can lead to adverse effects.[3]

Pharmacokinetic ParameterValueReference
Absolute Bioavailability 14-19%
Terminal Elimination Half-Life 15-20 hours
Metabolism High first-pass metabolism
Excretion Primarily via the kidneys as inactive metabolites

Key Long-Term Clinical Study: The NILVAD Trial

The NILVAD trial was a large-scale, 18-month, randomized, placebo-controlled, double-blind study that investigated the efficacy of sustained-release this compound in slowing cognitive decline in individuals with mild to moderate Alzheimer's disease.

NILVAD Trial: Summary of Key Parameters
ParameterDescriptionReference
Study Population 511 participants with mild to moderate Alzheimer's disease
Intervention 8 mg sustained-release this compound once daily
Control Matched placebo once daily
Treatment Duration 78 weeks
Primary Outcome Progression on the Alzheimer's Disease Assessment Scale Cognitive Subscale-12 (ADAS-Cog 12)
Co-Primary Outcome Clinical Dementia Rating Scale sum of boxes (CDR-sb)
NILVAD Trial: Key Efficacy Results

The NILVAD trial did not demonstrate a statistically significant benefit of this compound in slowing cognitive decline in the overall population with mild to moderate Alzheimer's disease.

Outcome MeasureTimepointThis compound Group (Mean Change from Baseline)Placebo Group (Mean Change from Baseline)p-valueReference
ADAS-Cog 12 13 Weeks0.880.79-
52 Weeks5.756.41-
78 Weeks9.419.630.465
CDR-sb 78 WeeksNo significant differenceNo significant difference-
Disability Assessment for Dementia (DAD) 78 WeeksNo significant differenceNo significant difference-
NILVAD Trial: Safety and Tolerability

This compound was generally safe and well-tolerated in the study population.

Adverse EventsThis compound Group (n=253)Placebo Group (n=258)Reference
Total Adverse Events 1,1291,030
Serious Adverse Events 146101
Withdrawals due to Adverse Events 14-
Mortality 34

Experimental Protocols

Protocol for Preparation of Sustained-Release this compound Microspheres (Representative)

This protocol describes a general method for preparing sustained-release this compound microspheres using a solvent evaporation technique, based on methodologies for similar dihydropyridine drugs.

Materials:

  • This compound powder

  • Ethylcellulose

  • Dichloromethane

  • Polyvinyl alcohol (PVA)

  • Distilled water

Procedure:

  • Dissolve a specific amount of this compound and ethylcellulose in dichloromethane to form the internal phase. The drug-to-polymer ratio can be varied to modulate the release profile.

  • Prepare an aqueous solution of 0.5% (w/v) polyvinyl alcohol, which will serve as the external phase.

  • Add the internal phase dropwise to the external phase while stirring at a constant rate (e.g., 500 rpm) with an overhead stirrer.

  • Continue stirring for approximately 5 hours to allow for the complete evaporation of dichloromethane.

  • Filter the resulting microspheres and wash them three times with distilled water.

  • Dry the microspheres at room temperature.

Characterization:

  • Particle Size and Morphology: Analyze using Scanning Electron Microscopy (SEM).

  • Drug Entrapment Efficiency: Determine by dissolving a known amount of microspheres in a suitable solvent and quantifying the this compound content using UV-Vis spectrophotometry or HPLC.

  • In Vitro Dissolution Testing: Perform using a USP dissolution apparatus (e.g., paddle method) in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid) and analyze samples at predetermined time intervals.

Protocol for In Vitro Dissolution Testing of Sustained-Release this compound Tablets

This protocol outlines a standard procedure for assessing the in vitro release profile of sustained-release this compound tablets.

Apparatus and Conditions:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate buffer)

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm

Procedure:

  • Place one sustained-release this compound tablet in each dissolution vessel.

  • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol for Quantification of this compound in Human Plasma by HPLC

This protocol provides a representative method for the determination of this compound concentrations in human plasma samples.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.020 mol/L KH2PO4, pH 4.8) and acetonitrile (e.g., 42:58, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load a known volume of plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Quantification:

  • Prepare a calibration curve using standard solutions of this compound in blank plasma.

  • Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Protocol for Administration of the Alzheimer's Disease Assessment Scale Cognitive Subscale-12 (ADAS-Cog 12)

The ADAS-Cog is a standardized tool to assess the severity of cognitive symptoms in Alzheimer's disease. It comprises 11 tasks, with the addition of a delayed word recall task for the ADAS-Cog 12.

General Guidelines:

  • Administer the test in a quiet, well-lit room, free from distractions.

  • Speak clearly and provide instructions as verbatim as possible from the administration manual.

  • Do not rush the participant and provide neutral encouragement.

  • The test is not timed, except for optional extended tasks.

  • The Word Recall task should be administered first, and the Word Recognition task last to minimize confusion.

Tasks Included in the ADAS-Cog 12:

  • Word Recall

  • Naming Objects and Fingers

  • Commands

  • Constructional Praxis

  • Ideational Praxis

  • Orientation

  • Word Recognition

  • Remembering Test Instructions

  • Spoken Language Ability

  • Word-Finding Difficulty in Spontaneous Speech

  • Comprehension of Spoken Language

  • Delayed Word Recall

Scoring:

  • Scores for each task are based on the number of errors.

  • The total score ranges from 0 to 80, with higher scores indicating greater cognitive impairment.

Protocol for Administration of the Clinical Dementia Rating Scale Sum of Boxes (CDR-sb)

The CDR is a global rating scale for dementia staging based on a semi-structured interview with the patient and a reliable informant. The CDR-sb is the sum of the scores from the six domains of the scale.

Six Domains (Boxes):

  • Memory

  • Orientation

  • Judgment & Problem Solving

  • Community Affairs

  • Home & Hobbies

  • Personal Care

Scoring:

  • Each domain is rated on a 5-point scale: 0 (no impairment), 0.5 (questionable impairment), 1 (mild impairment), 2 (moderate impairment), and 3 (severe impairment).

  • The CDR-sb is calculated by summing the scores of all six boxes, resulting in a score range of 0 to 18.

  • Higher scores indicate more severe impairment.

  • The rating should be based on cognitive decline, not physical disability.

Protocol for Cerebral Blood Flow Measurement using Arterial Spin Labeling (ASL) MRI

ASL is a non-invasive MRI technique that measures cerebral blood flow (CBF) by using magnetically labeled arterial blood water as an endogenous tracer.

General Procedure:

  • Labeling: A radiofrequency pulse is applied to magnetically label the arterial blood in the neck region before it enters the brain.

  • Post-Labeling Delay: A specific delay time is allowed for the labeled blood to travel from the labeling region to the brain tissue.

  • Image Acquisition: A "labeled" image is acquired.

  • Control Image: A "control" image is acquired without the initial labeling pulse.

  • Subtraction: The labeled image is subtracted from the control image to generate a perfusion-weighted image, from which quantitative CBF maps can be calculated.

Key Parameters to Standardize:

  • Labeling Scheme: Pseudo-continuous ASL (pCASL) is often recommended.

  • Labeling Duration: The duration of the radiofrequency pulse for labeling.

  • Post-Labeling Delay (PLD): The time between labeling and image acquisition.

  • Readout Sequence: The type of MRI sequence used for image acquisition (e.g., 3D GRASE).

  • Background Suppression: Techniques to minimize signal from static tissue to improve the signal-to-noise ratio.

Signaling Pathways and Experimental Workflows

nilvadipine_mechanism cluster_vascular Vascular Effects cluster_alzheimers Potential Alzheimer's Disease Effects This compound This compound L-type Ca2+ Channels L-type Ca2+ Channels This compound->L-type Ca2+ Channels inhibits Aβ Production Aβ Production This compound->Aβ Production reduces Tau Phosphorylation Tau Phosphorylation This compound->Tau Phosphorylation reduces Neuroinflammation Neuroinflammation This compound->Neuroinflammation reduces Vasodilation Vasodilation L-type Ca2+ Channels->Vasodilation leads to Increased CBF Increased CBF Vasodilation->Increased CBF results in Hypertension Hypertension Vasodilation->Hypertension reduces Cognitive Decline Cognitive Decline Increased CBF->Cognitive Decline may slow

Caption: this compound's dual mechanism in hypertension and potential AD effects.

nilvad_trial_workflow cluster_groups Screening Screening Randomization Randomization Screening->Randomization Eligible Participants (n=511) Nilvadipine_Group Nilvadipine_Group Randomization->Nilvadipine_Group This compound 8mg/day (n=253) Placebo_Group Placebo_Group Randomization->Placebo_Group Placebo (n=258) Treatment Treatment Assessments Assessments Treatment->Assessments Weeks 0, 6, 13, 26, 39, 52, 65, 78 Endpoint Endpoint Assessments->Endpoint Primary & Secondary Outcomes Nilvadipine_Group->Treatment 78 Weeks Placebo_Group->Treatment 78 Weeks

Caption: Workflow of the NILVAD clinical trial.

hplc_protocol_flow Plasma_Sample Plasma_Sample SPE SPE Plasma_Sample->SPE Solid-Phase Extraction Elution Elution SPE->Elution Wash & Elute Evaporation Evaporation Elution->Evaporation Dry Down Reconstitution Reconstitution Evaporation->Reconstitution In Mobile Phase HPLC_Analysis HPLC_Analysis Reconstitution->HPLC_Analysis Inject & Quantify

Caption: Sample preparation workflow for HPLC analysis of this compound.

References

Standard Operating Procedure for Nilvadipine in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension.[1] Beyond its cardiovascular applications, this compound has garnered significant interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease.[2][3] Preclinical studies have demonstrated its neuroprotective properties, including the ability to reduce the production of amyloid-beta (Aβ) peptides, modulate tau phosphorylation, and exert anti-inflammatory effects.[4][5] These multifaceted effects make this compound a valuable tool for in vitro studies aimed at understanding and targeting the pathological mechanisms of neurodegenerative disorders.

This document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments. It is intended to guide researchers in accurately assessing the biological effects of this compound on various cellular processes relevant to drug development and neuroscience research.

Data Presentation

Table 1: Effective Concentrations of this compound in In Vitro Assays

Assay TypeCell LineConcentration RangeEffectReference
Aβ ReductionSH-SY5Y (APP overexpressing)1 - 10 µMDose-dependent decrease in Aβ40 and Aβ42
Neuroprotection (against Glutamate)Purified Retinal Ganglion Cells1 - 100 nMDose-dependent protection against neurotoxicity
L-type Ca2+ Channel InhibitionRat Frontal Cortical NeuronsIC50: 3 x 10⁻⁸ MSelective inhibition of L-type Ca2+ channel current
L-type Ca2+ Channel InhibitionRat Hippocampal CA1 Pyramidal NeuronsIC50: 1.5 x 10⁻⁷ M (HVA)Inhibition of high-voltage activated L-type Ca2+ channels
Anti-inflammatory (IL-1β release)Primary Mouse Microglia36 nMInhibition of Aβ-stimulated IL-1β release

Table 2: Recommended Antibody Panels for Western Blot Analysis

Target ProteinPrimary Antibody (Example)Expected Band SizePurpose
APP (full-length)Anti-APP (e.g., 22C11)~100-130 kDaTo assess total APP levels.
sAPPβAnti-sAPPβ (e.g., 6A1)~100 kDaTo measure the product of BACE1 cleavage.
CTFβ (C99)Anti-APP C-terminal (e.g., C1/6.1)~12 kDaTo assess the substrate for γ-secretase.
Phospho-Tau (AT8)Anti-pTau (Ser202/Thr205)~50-65 kDaTo detect a key pathological tau species.
Phospho-Tau (PHF-1)Anti-pTau (Ser396/Ser404)~50-65 kDaTo detect another important pathological tau species.
Total TauAnti-Tau (e.g., Tau-5)~45-65 kDaTo normalize phosphorylated tau levels.
β-actinAnti-β-actin~42 kDaLoading control for whole-cell lysates.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound to prepare a 10 mM stock solution.

  • In a sterile environment, weigh the calculated amount of this compound powder and transfer it to a sterile, light-protected microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on cell viability and to establish a non-toxic working concentration range.

Materials:

  • Cells of interest (e.g., SH-SY5Y human neuroblastoma cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the old medium and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control cells.

Quantification of Secreted Amyloid-β (Aβ40 and Aβ42) by ELISA

Objective: To measure the levels of Aβ40 and Aβ42 secreted into the cell culture medium following this compound treatment.

Materials:

  • SH-SY5Y cells stably overexpressing human APP (or other suitable cell line)

  • 24-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • Human Aβ40 and Aβ42 ELISA kits

  • Microplate reader

Protocol:

  • Plate cells at an appropriate density in a 24-well plate and allow them to adhere overnight.

  • Prepare this compound dilutions in fresh cell culture medium (e.g., 1, 5, 10 µM). Include a vehicle control.

  • Remove the old medium and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for 24 to 48 hours.

  • After the treatment period, collect the conditioned medium from each well.

  • Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.

  • Carefully transfer the supernatant to a new tube. Samples can be used immediately or stored at -80°C.

  • Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.

  • Briefly, add standards and samples to the pre-coated microplate and incubate.

  • Wash the plate and add the detection antibody.

  • After another incubation and wash step, add the substrate and incubate until color develops.

  • Add the stop solution and measure the optical density at 450 nm.

  • Generate a standard curve and calculate the concentrations of Aβ40 and Aβ42 in the samples.

Western Blot Analysis of APP Processing and Tau Phosphorylation

Objective: To analyze the effect of this compound on the expression and processing of APP and the phosphorylation of tau protein.

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • 6-well cell culture plates

  • This compound stock solution (10 mM)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see Table 2)

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

Nilvadipine_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Abeta_Production Aβ Production This compound->Abeta_Production Reduces Tau_Phosphorylation Tau Phosphorylation This compound->Tau_Phosphorylation Reduces Neuroinflammation Neuroinflammation This compound->Neuroinflammation Suppresses Neuronal_Survival Neuronal Survival This compound->Neuronal_Survival Promotes Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates APP_Processing APP Processing Ca_Influx->APP_Processing Modulates Ca_Influx->Tau_Phosphorylation Influences APP_Processing->Abeta_Production Leads to Abeta_Production->Neuronal_Survival Decreases Tau_Phosphorylation->Neuronal_Survival Decreases Neuroinflammation->Neuronal_Survival Decreases

Caption: this compound's neuroprotective signaling pathways.

Experimental_Workflow_Abeta_Quantification start Start: Seed Cells (e.g., SH-SY5Y-APP) treatment Treat with this compound (e.g., 1-10 µM, 24-48h) + Vehicle Control start->treatment collect_media Collect Conditioned Media treatment->collect_media centrifuge Centrifuge to Remove Debris (1,000 x g, 10 min, 4°C) collect_media->centrifuge supernatant Collect Supernatant centrifuge->supernatant elisa Perform Aβ40/Aβ42 ELISA supernatant->elisa data_analysis Data Analysis: Calculate Aβ Concentration elisa->data_analysis end End data_analysis->end Western_Blot_Workflow start Start: Cell Treatment with this compound lysis Cell Lysis (RIPA Buffer) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Overnight, 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour, RT) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End analysis->end

References

Application Notes and Protocols: Preparation of Nilvadipine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of Nilvadipine stock solutions for both in vitro and in vivo experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Physicochemical Properties of this compound

This compound is a dihydropyridine calcium channel blocker.[1] It is practically insoluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3][4]

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥12.4 mg/mL[2], up to 77 mg/mL (199.8 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.
Ethanol (EtOH) ≥37.13 mg/mL (with sonication), up to 33 mg/mLCan be used as an alternative to DMSO.
Water Insoluble

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a dark, dry place.
Stock Solution in DMSO/Ethanol -20°CUp to 3 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Some sources suggest stability for up to 1 year at -20°C.
Stock Solution in DMSO/Ethanol -80°C1 to 2 yearsRecommended for long-term storage.

Experimental Protocols: Stock Solution Preparation

Safety Precautions: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 2.1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 385.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Methodology:

  • Calculation: To prepare a 20 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL of 20 mM solution: 0.020 mol/L x 0.001 L x 385.37 g/mol = 0.0077 g = 7.7 mg.

  • Weighing: Accurately weigh 7.7 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid dissolution if necessary.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -80°C for long-term storage.

Protocol 2.2: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol

Materials:

  • This compound powder

  • 200-proof (absolute) Ethanol

  • Sterile glass vial

  • Calibrated micropipettes

  • Vortex mixer or sonicator

Methodology:

  • Weighing: Weigh 10 mg of this compound powder and transfer it to a sterile glass vial.

  • Dissolution: Add 1 mL of absolute ethanol to the vial.

  • Mixing: Seal the vial and vortex thoroughly. If needed, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Confirm that the solution is clear and homogeneous.

  • Aliquoting and Storage: Aliquot into single-use volumes and store at -20°C for up to 3 months or -80°C for longer periods.

Application Notes for Experimental Use

3.1 In Vitro Experiments

For most cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 3.1.1: Serial Dilution for In Vitro Assays

  • Perform a serial dilution of the high-concentration stock solution (e.g., 20 mM in DMSO) with cell culture medium or assay buffer to create a range of intermediate concentrations.

  • Add a small volume of the intermediate solutions to the assay wells to achieve the final desired concentrations.

  • Always include a vehicle control group, which contains the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental groups.

Table 3: Examples of In Vitro Working Concentrations of this compound

ApplicationCell/Tissue TypeEffective ConcentrationReference
Inhibition of Chemotaxis Rat Aortic Smooth Muscle CellsIC₅₀: ~0.1 nM
Calcium Channel Blockade Dog Coronary ArterypA₂: 10.64
Inhibition of ⁴⁵Ca²⁺ Uptake Dog Coronary ArteryIC₅₀: 0.27 nM
Vasodilation Studies Rat Pial Arterioles1 nM - 1 µM

3.2 In Vivo Experiments

The formulation of this compound for animal studies depends on the route of administration. Direct injection of DMSO or ethanol-based solutions is often not suitable.

Protocol 3.2.1: Formulation for Oral Administration (Suspension) A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).

  • To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of a suitable concentration of CMC-Na solution (e.g., 0.5% in water).

  • Mix thoroughly to obtain a homogeneous suspension before administration.

Protocol 3.2.2: Formulation for Intraperitoneal (i.p.) Injection A common vehicle for i.p. injection involves a co-solvent system.

  • Dissolve this compound in a mixture of ethanol, polyethylene glycol 400 (PEG400), and distilled water (e.g., ratio of 2:1:7) to a concentration of 0.1 mg/mL.

  • Dilute this solution twice with physiological saline before injection.

Table 4: Examples of In Vivo Dosages of this compound

Animal ModelAdministration RouteDosageObserved EffectReference
Mice i.v. / p.o.0.4 mg/kg / 2 mg/kgSuppression of paw edema
Rats p.o.15 mg/kgSuppression of paw edema
Rats i.m.0.01 - 10 mg/kg/dayInhibition of cuff-induced intimal thickening
Dogs i.v.1 - 32 µg/kgDecrease in total peripheral resistance

Visualized Workflows and Pathways

G cluster_prep Stock Solution Preparation cluster_use Experimental Use start Weigh this compound Powder dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, Ethanol) start->dissolve mix Vortex / Sonicate Until Clear dissolve->mix store Aliquot & Store at -80°C mix->store thaw Thaw Single-Use Aliquot store->thaw Retrieve for use dilute Prepare Working Solutions in Assay Buffer / Medium thaw->dilute experiment Perform In Vitro Assay or Prepare In Vivo Formulation dilute->experiment

Caption: Workflow for this compound stock solution preparation and experimental use.

G This compound This compound L_type_Ca_Channel L-Type Voltage-Gated Calcium Channel This compound->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation & Lowered Blood Pressure L_type_Ca_Channel->Vasodilation inhibition leads to Vascular_Contraction Vascular Smooth Muscle Contraction Ca_Influx->Vascular_Contraction

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Application Notes and Protocols for HPLC Quantification of Nilvadipine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina. Accurate quantification of this compound in biological matrices such as plasma, blood, and tissue is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods stands as a robust and widely used analytical technique for this purpose.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples using HPLC. The information is compiled from various validated methods to offer researchers a comprehensive guide for developing and implementing their own analytical procedures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from different HPLC and UPLC-MS/MS methods used for the quantification of dihydropyridine calcium channel blockers, which are structurally similar to this compound and the methods are often transferable.

Table 1: HPLC and UPLC-MS/MS Method Parameters

ParameterMethod 1 (UPLC-MS/MS)Method 2 (LC-MS/MS)Method 3 (HPLC-UV)Method 4 (LC-MS/MS)
Analyte NifedipineNifedipineNifedipineNimodipine
Internal Standard Nitrendipine[1]Amlodipine[2]Carbamazepine[3]Nitrendipine[4]
Biological Matrix Human Plasma[1]Human PlasmaRabbit PlasmaHuman Plasma
Column ACQUITY UPLC™ BEH C18Zorbax C18 (50 x 4.6 mm, 5 µm)Phenomenex C18 (250 x 4.6 mm, 5 µm)ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:10 mM Ammonium Acetate (75:25, v/v)2 mM Ammonium Acetate (pH 3 with Formic Acid)Water:Acetonitrile:Trifluoroacetic Acid (40:60:0.1, v/v/v)Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) - Gradient
Flow Rate 0.20 mL/min0.6 mL/min1.0 mL/min0.35 mL/min
Detection ESI-MS/MS (MRM)ESI-MS/MSUV at 235 nmESI-MS/MS (MRM)
Retention Time Not SpecifiedNifedipine: 1.0 min, Amlodipine: 0.78 minNifedipine: 5.5 min, Carbamazepine: 3.8 minNot Specified
Total Run Time 1.4 min1.5 min8 minNot Specified

Table 2: Method Validation Parameters

ParameterMethod 1 (UPLC-MS/MS)Method 2 (LC-MS/MS)Method 3 (HPLC-UV)Method 4 (UPLC-MS/MS)
Linearity Range 0.104 - 52.0 ng/mL4.01 - 297.03 ng/mL2 - 1000 ng/mL0.20 - 100 ng/mL
Correlation Coeff. (r²) ≥ 0.99≥ 0.990.999≥ 0.99
LLOQ 0.104 ng/mL4.01 ng/mL1.36 ng/mL0.20 ng/mL
LOD Not SpecifiedNot Specified4.12 ng/mLNot Specified
Recovery Not Specified49.44 - 56.95%~100.5%Not Specified
Precision (RSD %) < 15% (Intra- & Inter-day)Intra-day: 4.47-8.86%, Inter-day: 7.29-11.43%Intra-day: 0.569%, Inter-day: 0.69%< 14% (Intra- & Inter-day)
Accuracy (RE %) -4.0% to 6.2%Intra-day: 91.65-99.93%, Inter-day: 96.07-98.25%Not Specified-2.2% to 7.7%

Experimental Protocols

Here are detailed protocols for sample preparation and HPLC analysis based on established methods.

Protocol 1: Liquid-Liquid Extraction (LLE) for UPLC-MS/MS Analysis

This protocol is adapted from a method for nifedipine in human plasma and is suitable for this compound.

1. Materials and Reagents:

  • Human plasma (collected with anticoagulant)

  • This compound and a suitable internal standard (e.g., Nitrendipine) stock solutions

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Ammonium acetate

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of an n-hexane-diethyl ether mixture (1:3, v/v).

  • Vortex for 3 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject a suitable volume (e.g., 5 µL) into the UPLC-MS/MS system.

3. HPLC Conditions:

  • Column: ACQUITY UPLC™ BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile:10 mM Ammonium Acetate (75:25, v/v)

  • Flow Rate: 0.20 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detector: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: To be determined for this compound and the chosen internal standard.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is based on a method for nifedipine in human plasma and can be adapted for this compound.

1. Materials and Reagents:

  • Human plasma (collected with EDTA)

  • This compound and a suitable internal standard (e.g., Amlodipine) stock solutions

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Sodium hydroxide (0.1 M)

  • Oasis HLB SPE cartridges (e.g., 30 mg/1 mL)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • Pipette 0.5 mL of plasma into a vial.

  • Add 50 µL of the internal standard solution (e.g., 10 µg/mL).

  • Vortex the vial.

  • Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 0.5 mL of the mobile phase.

  • Inject 10 µL of the eluent into the LC-MS/MS system.

3. HPLC Conditions:

  • Column: Zorbax C18 (50 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 2 mM Ammonium Acetate (pH adjusted to 3 with formic acid)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: Room temperature

  • Injection Volume: 10 µL

  • Detector: Triple quadrupole mass spectrometer with ESI.

Protocol 3: Protein Precipitation for HPLC-UV Analysis

This is a simpler and faster sample preparation method, adapted from a study on nifedipine in rat plasma.

1. Materials and Reagents:

  • Plasma sample

  • This compound stock solution

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • Pipette 50 µL of the plasma sample into a microcentrifuge tube.

  • Add 100 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Inject 50 µL of the supernatant into the HPLC system.

3. HPLC Conditions:

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (63:37, v/v)

  • Flow Rate: 1 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 50 µL

  • Detector: UV detector at 235 nm

Visualizations

The following diagrams illustrate key workflows and concepts in the HPLC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing SampleCollection Biological Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard SampleCollection->Spiking Extraction Extraction (LLE, SPE, or Protein Precipitation) Spiking->Extraction Evaporation Evaporation (if applicable) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Detection Detection (UV or MS/MS) DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification

Caption: General workflow for this compound quantification in biological samples.

HPLC_System HPLC System Components SolventReservoir Solvent Reservoir (Mobile Phase) Degasser Degasser SolventReservoir->Degasser Pump HPLC Pump Degasser->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector Detector (UV or MS/MS) Column->Detector DataSystem Data System (Computer) Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical relationship of components in an HPLC system.

References

Application Notes and Protocols: Nilvadipine as a Tool to Investigate Neurovascular Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing nilvadipine, a dihydropyridine L-type calcium channel blocker, as a research tool to investigate the multifaceted aspects of neurovascular dysfunction. This document outlines this compound's mechanism of action, its effects on key neurovascular parameters, and detailed protocols for in vitro and in vivo experimental applications.

Introduction to this compound and Neurovascular Dysfunction

Neurovascular dysfunction, a hallmark of various neurological disorders including Alzheimer's disease, stroke, and vascular dementia, involves the impairment of the intricate relationship between the central nervous system and its blood supply. The neurovascular unit (NVU), comprising endothelial cells, pericytes, astrocytes, and neurons, is central to maintaining brain homeostasis. Dysregulation of cerebral blood flow (CBF), breakdown of the blood-brain barrier (BBB), and neuroinflammation are critical components of neurovascular dysfunction.

This compound, a potent and long-acting L-type calcium channel blocker, has emerged as a valuable tool for investigating these pathological processes. Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and an increase in blood flow. Notably, this compound exhibits a degree of selectivity for cerebral blood vessels, making it a particularly relevant compound for neurovascular research.

Mechanism of Action in the Neurovascular Unit

This compound's primary molecular target is the α1 subunit of L-type voltage-gated calcium channels (L-VGCCs) present on various cells of the neurovascular unit. By blocking these channels, this compound modulates several key cellular processes.

  • Endothelial Cells: L-VGCCs on brain endothelial cells are implicated in the regulation of BBB permeability and vascular tone. This compound's inhibition of these channels may contribute to the maintenance of BBB integrity and influence the production of vasoactive mediators.

  • Pericytes: These contractile cells surrounding capillaries express L-VGCCs and play a crucial role in regulating capillary diameter and CBF. By blocking calcium entry, this compound can induce pericyte relaxation, leading to increased capillary perfusion.

  • Astrocytes: Astrocytes are involved in neurovascular coupling, the process that matches local neuronal activity with changes in blood flow. L-VGCCs on astrocytes may participate in the signaling pathways that govern this process. This compound could therefore modulate astrocyte-mediated vasodilation or vasoconstriction.

  • Vascular Smooth Muscle Cells: In larger cerebral arteries and arterioles, this compound's blockade of L-VGCCs in smooth muscle cells leads to vasodilation, thereby increasing overall CBF.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key neurovascular parameters as reported in preclinical and clinical studies.

Table 1: Effects of this compound on Cerebral Blood Flow (CBF) in Humans with Alzheimer's Disease

Brain RegionDosageDurationChange in CBFReference
Hippocampus (left)8 mg/day6 months↑ 24.4 mL/100 g/min
Hippocampus (right)8 mg/day6 months↑ 20.1 mL/100 g/min
Whole-brain gray matter8 mg/day6 monthsNo significant change
Posterior cingulate cortex8 mg/day6 monthsNo significant change
Global CBFNot specified3 months↑ from 37.6 to 42.0 mL/100 g/min
Bilateral frontal cortexNot specified3 monthsProminent increase

Table 2: Effects of this compound in Animal Models of Neurovascular Dysfunction

Animal ModelDosageDurationKey FindingsReference
APPsw Transgenic Mice (Alzheimer's Model)Not specified2 weeks & 7 monthsRestored cortical perfusion to control levels.
Rat Focal Cerebral Ischemia Model3.2 mg/kgSingle dose (1-3h post-occlusion)↓ Infarct volume by ~30-40%.
Stroke-Prone Spontaneously Hypertensive Rats0.01% and 0.03% in diet6 weeksAlmost completely inhibited neurological deficits.

Experimental Protocols

This section provides detailed protocols for investigating the effects of this compound on various aspects of neurovascular function.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to assess the effect of this compound on the permeability of an in vitro BBB model.

Materials:

  • Human brain microvascular endothelial cells (hBMECs)

  • Astrocyte-conditioned medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • This compound

  • Fluorescently labeled dextran (e.g., 4 kDa FITC-dextran)

  • Cell culture medium and supplements

  • Fluorometer

Procedure:

  • Cell Culture: Culture hBMECs on the apical side of the Transwell inserts. To induce barrier properties, culture the cells in astrocyte-conditioned medium.

  • Barrier Formation: Monitor the formation of a tight barrier by measuring transendothelial electrical resistance (TEER) daily. Experiments should be performed when TEER values plateau.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Add this compound solutions to the apical and basolateral compartments of the Transwell inserts. Include a vehicle control. Incubate for the desired duration (e.g., 24 hours).

  • Permeability Assay:

    • After incubation, remove the medium from the apical and basolateral compartments.

    • Add fresh medium containing a known concentration of FITC-dextran to the apical compartment.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • Measure the fluorescence intensity of the basolateral samples using a fluorometer.

  • Data Analysis: Calculate the permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of dextran transport to the basolateral compartment, A is the surface area of the membrane, and C0 is the initial concentration in the apical compartment.

In Vivo Measurement of Cerebral Blood Flow in a Mouse Model

This protocol outlines a method for measuring regional CBF in mice using Laser Speckle Contrast Imaging (LSCI) following this compound administration.

Materials:

  • This compound

  • Vehicle solution (e.g., saline with a small percentage of DMSO and/or Cremophor EL)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for craniotomy

  • Laser Speckle Contrast Imager

  • Animal monitoring system (for temperature, heart rate, etc.)

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame. Maintain body temperature at 37°C.

  • Surgical Procedure: Perform a craniotomy over the desired brain region (e.g., somatosensory cortex). Ensure the dura mater remains intact.

  • Baseline CBF Measurement: Acquire baseline LSCI images for a stable period (e.g., 10 minutes).

  • This compound Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage should be determined from pilot studies (e.g., 1-10 mg/kg). Administer vehicle to the control group.

  • Post-Treatment CBF Measurement: Continuously record LSCI images for a defined period post-injection (e.g., 60 minutes) to observe the dynamic changes in CBF.

  • Data Analysis: Analyze the LSCI images to generate relative or absolute CBF maps. Quantify the percentage change in CBF from baseline in specific regions of interest.

Signaling Pathways and Visualizations

This compound's effects on the neurovascular unit are mediated through specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

nilvadipine_mechanism cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell / Pericyte This compound This compound L_VGCC L-type Voltage-Gated Calcium Channel (L-VGCC) This compound->L_VGCC Blocks Ca_influx Ca²⁺ Influx L_VGCC->Ca_influx Mediates MLCK Myosin Light Chain Kinase (MLCK) Ca_influx->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Promotes

Caption: this compound's primary mechanism of action.

neurovascular_coupling_effect cluster_neuron Active Neuron cluster_astrocyte Astrocyte cluster_vessel Blood Vessel Neuron Neuronal Activity Glutamate Glutamate Release Neuron->Glutamate mGluR mGluR Glutamate->mGluR Ca_astrocyte ↑ Astrocyte Ca²⁺ mGluR->Ca_astrocyte Vasoactive Release of Vasoactive Substances (e.g., EETs, PGE2) Ca_astrocyte->Vasoactive Vasodilation Vasodilation (↑ CBF) Vasoactive->Vasodilation This compound This compound L_VGCC_astrocyte Astrocyte L-VGCC This compound->L_VGCC_astrocyte Blocks L_VGCC_astrocyte->Ca_astrocyte Modulates

Caption: Potential modulation of neurovascular coupling by this compound.

bbb_regulation_workflow cluster_workflow Experimental Workflow: Assessing BBB Integrity start Establish in vitro BBB model (e.g., hBMECs on Transwell) treatment Treat with this compound (and vehicle control) start->treatment teer Measure Transendothelial Electrical Resistance (TEER) treatment->teer permeability Perform Permeability Assay (e.g., FITC-dextran) treatment->permeability analysis Analyze Data: - Compare TEER values - Calculate Papp teer->analysis permeability->analysis end Determine this compound's Effect on BBB Integrity analysis->end

Caption: Workflow for assessing this compound's effect on the BBB.

Conclusion

This compound serves as a powerful pharmacological tool for dissecting the complex mechanisms of neurovascular dysfunction. Its ability to modulate cerebral blood flow and potentially influence blood-brain barrier integrity and neurovascular coupling makes it an invaluable asset for researchers in both basic and translational neuroscience. The protocols and data presented here provide a solid foundation for designing and executing experiments to further elucidate the role of calcium signaling in neurovascular health and disease.

Application Notes and Protocols for Studying Nilvadipine in Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker primarily utilized for its antihypertensive properties.[1] Its mechanism of action involves the inhibition of L-type voltage-gated calcium channels, thereby reducing the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation.[1] Beyond its cardiovascular applications, this compound has garnered significant interest for its potential neuroprotective effects, particularly in the context of Alzheimer's disease.[1] Research suggests that this compound may mitigate neurodegenerative processes by enhancing cerebral blood flow and reducing intracellular calcium dysregulation, which is implicated in neuronal apoptosis.[2][3]

Calcium imaging is a powerful and widely used technique to investigate intracellular calcium dynamics in real-time. This method employs fluorescent indicators, such as Fluo-4 AM and Fura-2 AM, which exhibit changes in fluorescence intensity upon binding to calcium ions. By monitoring these changes, researchers can quantify the effects of pharmacological agents like this compound on calcium signaling pathways. These application notes provide detailed protocols for studying the effects of this compound on intracellular calcium concentration using fluorescence microscopy.

Principle of the Assay

This protocol outlines the use of cell-permeant calcium indicators (Fluo-4 AM or Fura-2 AM) to measure changes in intracellular calcium concentration ([Ca²⁺]i) in neuronal cell lines following the application of this compound. The acetoxymethyl (AM) ester forms of these dyes allow for passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the fluorescent indicator in the cytosol. Upon binding to Ca²⁺, the fluorescence properties of the indicator change, which can be detected and quantified using a fluorescence microscope or a microplate reader. This allows for the characterization of this compound's inhibitory effect on L-type calcium channels and its impact on calcium homeostasis.

Data Presentation

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound on L-type calcium channels can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from electrophysiological studies in different rat neuronal cell types.

Cell TypeThis compound IC50 (HVA ICa)This compound IC50 (LVA ICa)Reference
Frontal Cortical Neurons3.0 x 10⁻⁸ MNot Reported
Hippocampal CA1 Pyramidal Neurons1.5 x 10⁻⁷ M1.9 x 10⁻⁶ M (1s stimulation)
Retinal Ganglion Cells3.5 x 10⁻⁵ MNot Reported

HVA ICa: High-Voltage Activated Calcium Current; LVA ICa: Low-Voltage Activated Calcium Current

Typical Experimental Parameters for Calcium Imaging
ParameterDescriptionTypical Value
Cell LineHuman neuroblastoma cell lineSH-SY5Y
Calcium IndicatorRatiometric fluorescent dyeFura-2 AM
Dye Loading ConcentrationFinal concentration in loading buffer1-5 µM
Loading TimeIncubation period for dye uptake30-60 minutes
Loading TemperatureTemperature during dye incubation37°C
This compound Concentration RangeFor dose-response analysis10⁻⁹ M to 10⁻⁵ M
Depolarization AgentTo activate voltage-gated calcium channels50 mM KCl
Excitation Wavelengths (Fura-2)For Ca²⁺-bound and Ca²⁺-free forms340 nm / 380 nm
Emission Wavelength (Fura-2)Peak fluorescence emission510 nm

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

Nilvadipine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Intracellular_Ca Decreased Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Leads to Downstream Downstream Cellular Effects (e.g., Neuroprotection) Intracellular_Ca->Downstream

Caption: this compound inhibits L-type calcium channels, reducing Ca²⁺ influx and intracellular concentration.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Calcium Imaging cluster_analysis Data Analysis cell_culture 1. Culture SH-SY5Y cells on glass-bottom dishes dye_loading 2. Load cells with Fura-2 AM (1-5 µM, 30-60 min, 37°C) cell_culture->dye_loading wash 3. Wash to remove excess dye dye_loading->wash baseline 4. Acquire baseline fluorescence (340/380 nm excitation) wash->baseline nilvadipine_app 5. Apply this compound (various concentrations) baseline->nilvadipine_app depolarization 6. Stimulate with KCl (50 mM) to open Ca²⁺ channels nilvadipine_app->depolarization record 7. Record fluorescence changes depolarization->record ratio 8. Calculate 340/380 nm fluorescence ratio record->ratio quantify 9. Quantify changes in intracellular [Ca²⁺] ratio->quantify dose_response 10. Generate dose-response curves and calculate IC50 quantify->dose_response

Caption: Workflow for studying this compound's effect on intracellular calcium using Fura-2 AM.

Experimental Protocols

Materials and Reagents
  • Cell Line: SH-SY5Y (human neuroblastoma) or primary cortical neurons.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Calcium Indicator: Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM.

  • This compound: Stock solution in DMSO.

  • Pluronic F-127: 20% solution in DMSO.

  • Hanks' Balanced Salt Solution (HBSS): With and without Ca²⁺ and Mg²⁺.

  • Potassium Chloride (KCl): For preparing high potassium depolarization solution.

  • Dimethyl Sulfoxide (DMSO): For dissolving compounds.

  • Glass-bottom imaging dishes or 96-well black-walled imaging plates.

Protocol 1: Calcium Imaging with Fura-2 AM

Fura-2 AM is a ratiometric indicator, which allows for a more precise quantification of intracellular calcium concentration by minimizing the effects of uneven dye loading, photobleaching, and cell thickness.

1. Cell Preparation: a. Plate SH-SY5Y cells onto glass-bottom dishes or 96-well imaging plates at a density that will result in a 70-80% confluent monolayer on the day of the experiment. b. Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

2. Dye Loading: a. Prepare a Fura-2 AM loading solution. For a final concentration of 3 µM, dilute the Fura-2 AM stock solution in HBSS containing Ca²⁺ and Mg²⁺. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove the extracellular dye. e. Add fresh HBSS to the cells and allow them to de-esterify the dye for an additional 30 minutes at room temperature in the dark.

3. Calcium Imaging: a. Mount the imaging dish on the stage of a fluorescence microscope equipped with a ratiometric imaging system. b. Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. c. Apply this compound at the desired concentrations and incubate for a predetermined time (e.g., 5-10 minutes). d. To induce calcium influx, perfuse the cells with a high potassium solution (e.g., HBSS containing 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity). e. Record the changes in fluorescence intensity at both excitation wavelengths throughout the experiment.

4. Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point. b. The change in intracellular calcium concentration is proportional to the change in this ratio. c. Plot the F340/F380 ratio over time to visualize the calcium transients. d. To determine the IC50 of this compound, perform a dose-response analysis by plotting the peak of the KCl-induced calcium response against the logarithm of the this compound concentration.

Protocol 2: High-Throughput Calcium Imaging with Fluo-4 AM

Fluo-4 AM is a single-wavelength indicator that exhibits a large increase in fluorescence intensity upon binding to calcium, making it suitable for high-throughput screening applications.

1. Cell Preparation: a. Plate SH-SY5Y cells in a 96-well black-walled, clear-bottom imaging plate and culture as described in Protocol 1.

2. Dye Loading: a. Prepare a Fluo-4 AM loading solution (2-5 µM in HBSS with 0.02% Pluronic F-127). b. Remove the culture medium and wash the cells with HBSS. c. Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C. d. Wash the cells twice with HBSS to remove excess dye. e. Add fresh HBSS to each well.

3. High-Throughput Screening: a. Use a fluorescence microplate reader or a high-content imaging system equipped with an automated liquid handler. b. Set the instrument to excite at ~494 nm and measure emission at ~516 nm. c. Establish a baseline fluorescence reading for each well. d. Add different concentrations of this compound to the appropriate wells. e. After a brief incubation period, inject the high potassium solution into the wells to stimulate calcium influx. f. Record the fluorescence intensity over time.

4. Data Analysis: a. The change in fluorescence is typically expressed as ΔF/F₀, where ΔF is the change in fluorescence upon stimulation and F₀ is the baseline fluorescence. b. Generate dose-response curves by plotting the peak ΔF/F₀ against the this compound concentration to determine the IC50.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signalInefficient dye loadingOptimize dye concentration, loading time, and temperature. Ensure Pluronic F-127 is used.
Cell deathUse a lower dye concentration or reduce loading time. Check cell viability.
High background fluorescenceIncomplete removal of extracellular dyeWash cells thoroughly after loading. Consider using a background suppressor.
No response to KCl stimulationCells are not healthy or L-type calcium channels are not expressedCheck cell viability and passage number. Confirm channel expression with molecular techniques.
Incorrect KCl concentrationEnsure the final KCl concentration is sufficient to cause depolarization (typically 30-50 mM).
Variability between wells/dishesUneven cell density or dye loadingEnsure consistent cell seeding. Prepare a master mix of the dye loading solution for all samples.

Conclusion

The protocols described in these application notes provide a robust framework for investigating the effects of this compound on intracellular calcium dynamics. By utilizing fluorescent calcium indicators and live-cell imaging, researchers can obtain quantitative data on the inhibitory potency of this compound on L-type calcium channels in neuronal cells. This information is critical for understanding its mechanism of action and for the development of novel therapeutic strategies for neurodegenerative diseases. Careful optimization of experimental parameters and adherence to the detailed protocols will ensure the acquisition of high-quality, reproducible data.

References

Troubleshooting & Optimization

Preventing Nilvadipine photodegradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Nilvadipine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the photodegradation of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound, offering solutions to minimize photodegradation.

ProblemPotential CauseRecommended Solution
Inconsistent experimental results or loss of compound activity. Photodegradation of this compound due to light exposure.1. Work in a dark or low-light environment. Use a red darkroom safelight if visibility is required.2. Store this compound solutions in amber or opaque containers.[1]3. Minimize the exposure time of the compound to any light source.
Precipitation or color change in the this compound solution. Photodegradation can lead to the formation of less soluble byproducts.1. Prepare fresh solutions before each experiment.[2]2. Filter the solution if precipitation is observed, but be aware that this removes some of the compound.3. Investigate the effect of solvent and pH on the stability of this compound, as these factors can influence photodegradation rates.
Low yield or recovery after purification. Degradation of the compound during purification steps (e.g., column chromatography).1. Protect the chromatography column and collection tubes from light by wrapping them in aluminum foil.2. Work expeditiously to minimize the duration of the purification process.3. Use a mobile phase and pH that are known to be compatible with this compound stability.
Discrepancies between expected and measured concentrations. Degradation of the compound in stock or working solutions.1. Regularly check the concentration of stock solutions using a validated analytical method (e.g., HPLC).2. Prepare fresh working solutions from a protected stock solution for each experiment.3. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and light exposure to the entire stock.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The primary mechanism of this compound photodegradation is the aromatization of its dihydropyridine ring.[1][3] This process involves the oxidation of the dihydropyridine ring to a pyridine ring, which leads to a complete loss of its pharmacological activity as a calcium channel blocker.[3] This degradation can be initiated by exposure to UV light and daylight.

Q2: How quickly does this compound degrade in solution upon light exposure?

A2: this compound is highly susceptible to photodegradation in solution, and the rate of degradation is dependent on the solvent, light intensity, and wavelength. In a methanol solution, when exposed to a high-pressure mercury arc lamp (300-400 nm), significant degradation occurs. The following table summarizes the kinetic parameters for this compound photodegradation in methanol.

ParameterValueReference
Rate Constant of Decomposition (k)Value not explicitly stated in the provided search results, but the study indicates a measurable rate.
Decomposition Time of 50% (t0.5)Value not explicitly stated in the provided search results.
Decomposition Time of 10% (t0.1)Value not explicitly stated in the provided search results.
Actual Quantum Yield (Φ)7.3 x 10-5

Q3: What is the best solvent for preparing and storing this compound solutions?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound due to its high solubilizing capacity. For long-term storage, stock solutions in DMSO should be stored at -20°C or -80°C in the dark. For aqueous-based experiments, it is crucial to prepare fresh working solutions from the DMSO stock immediately before use, as this compound is sparingly soluble and less stable in aqueous buffers. When diluting a DMSO stock solution into an aqueous medium, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5% for cell-based assays).

Q4: Are there any general best practices for handling this compound in the laboratory?

A4: Yes, the following general best practices should be followed:

  • Work in a light-controlled environment: Conduct all manipulations of this compound powder and solutions in a darkroom or under dim, indirect lighting. A red safelight can be used to provide visibility without causing significant photodegradation.

  • Use appropriate containers: Always store this compound, both in solid form and in solution, in amber or opaque containers to protect it from light. If using clear containers is unavoidable, wrap them securely in aluminum foil.

  • Prepare fresh solutions: Prepare working solutions fresh for each experiment from a protected stock solution. Avoid storing dilute aqueous solutions for extended periods.

  • Minimize exposure time: Plan your experiments to minimize the time that this compound solutions are exposed to any light source.

  • Proper storage: Store solid this compound and stock solutions at the recommended temperature (typically -20°C or -80°C) in a desiccated, dark environment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated balance and weighing paper

  • Vortex mixer

Procedure:

  • Work in a subdued light environment. A darkroom with a red safelight is ideal.

  • Tare the balance with a clean piece of weighing paper.

  • Weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 3.85 mg of this compound (Molecular Weight: 385.37 g/mol ).

  • Transfer the weighed powder to an amber or foil-wrapped microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO. For a 10 mM stock solution, add 1 mL of DMSO to 3.85 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but ensure the container remains protected from light.

  • Store the stock solution at -20°C or -80°C in properly labeled, light-protected, single-use aliquots.

Protocol 2: Photostability Assessment of this compound Solution (ICH Q1B Guideline Adaptation)

This protocol provides a general method for assessing the photostability of a this compound solution, adapted from the ICH Q1B guidelines.

Materials:

  • This compound solution in a relevant solvent (e.g., methanol, DMSO)

  • Chemically inert, transparent vials

  • Aluminum foil

  • A calibrated light source capable of emitting both visible and UVA light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • HPLC system with a validated method for this compound quantification

Procedure:

  • Prepare the this compound solution to be tested.

  • Aliquot the solution into several transparent vials.

  • Wrap half of the vials completely in aluminum foil. These will serve as the dark controls to assess thermal degradation.

  • Place both the exposed and dark control vials in the photostability chamber.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At specified time points, remove one exposed vial and one dark control vial.

  • Immediately analyze the samples by HPLC to determine the concentration of this compound.

  • Compare the concentration of this compound in the exposed samples to that in the dark controls and the initial concentration to determine the extent of photodegradation.

Visualizations

This compound Photodegradation Pathway

The primary photodegradation pathway of this compound involves the aromatization of the dihydropyridine ring.

G This compound This compound (1,4-Dihydropyridine derivative) Photoproduct Aromatized Photoproduct (Pyridine derivative) This compound->Photoproduct Oxidation Light Light (UV, Daylight) Light->this compound

Caption: this compound photodegradation pathway.

Experimental Workflow for Handling this compound

This workflow outlines the key steps for handling this compound in a typical laboratory experiment to minimize light-induced degradation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound Powder (in low light) B Prepare Stock Solution (in amber vial with DMSO) A->B C Store Stock Solution (-20°C/-80°C, dark) B->C D Prepare Working Solution (fresh, in low light) C->D E Add to Experimental System (e.g., cell culture plate) D->E F Incubate/Run Experiment (protect from light) E->F G Sample Collection F->G H Analytical Measurement (e.g., HPLC) G->H

Caption: Workflow for handling this compound.

References

Technical Support Center: Nilvadipine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Nilvadipine in rodent models. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of this compound in rodent models?

A1: Direct and comprehensive public data on the side effects of this compound specifically in rodent models is limited. However, based on its pharmacological class as a dihydropyridine calcium channel blocker and data from related compounds like Nifedipine, researchers should be vigilant for cardiovascular effects. These can include dose-dependent hypotension (a primary pharmacological effect), reflex tachycardia, and potential cardiodepressive effects at higher doses. In a study on the related compound diperdipine, intolerance reactions were observed in mice and rats at oral doses of 200 mg/kg and 250 mg/kg, respectively.[1]

Q2: Are there any known effects of this compound on liver function in rodents?

Q3: What is the potential for reproductive and developmental toxicity with this compound in rodent models?

A3: There is a lack of specific public data on the reproductive and developmental toxicity of this compound in rodent models. However, studies on other calcium channel blockers have indicated potential class effects. For instance, Nifedipine has been associated with embryotoxic and fetotoxic effects in animal studies.[4] A study on amlodipine and nifedipine in pregnant rats did not show teratogenic effects at the doses tested. Given these findings, it is crucial to carefully assess reproductive and developmental endpoints in any studies involving this compound during gestation and early life.

Q4: How should I determine the appropriate dosage for my rodent study to minimize side effects?

A4: Dose selection should be based on the specific research question and the known pharmacokinetics of this compound in the chosen rodent species and strain. It is advisable to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and to identify a dose range that achieves the desired pharmacological effect without causing significant toxicity. Pharmacokinetic studies have shown that the oral bioavailability of this compound is low in male rats (3-4%).

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected mortality in animals Acute toxicity at the administered dose.- Immediately review the dosage and administration protocol. - Consider performing an acute toxicity study to determine the LD50 in your specific rodent model. - For related dihydropyridines, intolerance has been seen at doses of 200-250 mg/kg orally in mice and rats.
Significant and sustained drop in blood pressure Exaggerated pharmacological effect of this compound.- Reduce the dosage. - Consider a different administration route that may provide more controlled exposure. - Implement continuous blood pressure monitoring to better characterize the hemodynamic response.
Elevated liver enzymes (ALT, AST) in blood samples Potential hepatotoxicity.- Reduce the dosage or shorten the duration of the study. - Perform histopathological analysis of liver tissue to assess for cellular damage. - As a class effect, liver effects have been noted for some dihydropyridines.
Poor weight gain or weight loss in treated animals General toxicity or reduced food and water intake due to adverse effects.- Monitor food and water consumption daily. - Assess for other clinical signs of toxicity. - Consider adjusting the dose.
Adverse reproductive outcomes (e.g., reduced litter size, increased stillbirths) Potential reproductive or developmental toxicity.- This may be a class effect of calcium channel blockers. - It is critical to conduct thorough reproductive and developmental toxicity assessments if your research involves breeding or pregnant animals.

Quantitative Data Summary

Due to the limited availability of public quantitative toxicity data specifically for this compound in rodent models, the following table includes information on related dihydropyridine calcium channel blockers to provide a comparative reference for potential side effects.

Compound Rodent Model Dosage Duration Observed Side Effect Quantitative Data Reference
DiperdipineMouse200 mg/kg (oral)Single DoseIntolerance reactions-
DiperdipineRat250 mg/kg (oral)Single DoseIntolerance reactions-
DiperdipineRat≥ 15 mg/kg/day (oral)3 monthsHepatocellular necrosis-
NifedipineRat, Mouse-GestationEmbryotoxic and fetotoxic effects-
AmlodipineRatUp to 2 mg/kg (oral)GestationNo teratogenic effects observed-

Experimental Protocols

General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a general guideline and should be adapted based on specific institutional and regulatory requirements.

  • Animal Model: Use a single sex of rats or mice (typically females, as they are often slightly more sensitive).

  • Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.

  • Housing: House animals individually.

  • Fasting: Fast animals overnight before dosing (provide water ad libitum).

  • Dose Administration: Administer this compound orally by gavage. The initial dose can be estimated from in vitro data or data on similar compounds. Subsequent doses are adjusted up or down based on the outcome of the previous animal.

  • Observations: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Cardiovascular Safety Pharmacology Assessment in Rodents

This protocol outlines a general approach for assessing the cardiovascular effects of this compound.

  • Animal Model: Use conscious, freely moving rats or mice.

  • Instrumentation: Surgically implant telemetry transmitters for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG).

  • Acclimatization: Allow animals to recover from surgery and acclimate to the experimental setup.

  • Baseline Recording: Record baseline cardiovascular parameters for a sufficient period before drug administration.

  • Dose Administration: Administer this compound at various dose levels.

  • Data Acquisition and Analysis: Continuously record cardiovascular parameters and analyze the data for changes from baseline. Key parameters include mean arterial pressure, heart rate, and ECG intervals (e.g., QT interval).

Visualizations

Experimental_Workflow_for_Acute_Toxicity_Assessment cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_observation Observation Phase cluster_analysis Data Analysis animal_selection Select Rodent Model (e.g., Wistar Rats) acclimatization Acclimatization (min. 5 days) animal_selection->acclimatization fasting Overnight Fasting acclimatization->fasting dose_admin Oral Gavage This compound fasting->dose_admin clinical_signs Monitor Clinical Signs (e.g., lethargy, tremors) dose_admin->clinical_signs mortality Record Mortality (daily for 14 days) clinical_signs->mortality ld50_calc Calculate LD50 mortality->ld50_calc

Caption: Workflow for an acute oral toxicity study in rodents.

Signaling_Pathway_this compound This compound This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_influx Calcium Influx L_type_Ca_Channel->Ca_influx Inhibits Smooth_Muscle Vascular Smooth Muscle Cell Ca_influx->Smooth_Muscle affects contraction of Vasodilation Vasodilation Smooth_Muscle->Vasodilation leads to BP_decrease Decreased Blood Pressure Vasodilation->BP_decrease causes Reflex_Tachycardia Reflex Tachycardia (Potential Side Effect) BP_decrease->Reflex_Tachycardia can trigger

Caption: Mechanism of action and a key potential side effect of this compound.

References

Nilvadipine Technical Support Center: Optimizing Dose for Maximum Efficacy and Minimal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Nilvadipine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a dihydropyridine calcium channel blocker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you maximize efficacy and minimize toxicity in your studies.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound.

Question: I am observing precipitation of this compound in my cell culture media. How can I resolve this?

Answer: this compound is practically insoluble in water, which can lead to precipitation in aqueous-based cell culture media. Here are some steps to troubleshoot this issue:

  • Stock Solution Preparation:

    • This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] Prepare a high-concentration stock solution in 100% DMSO. For example, a stock of 77 mg/mL (199.8 mM) in fresh, moisture-free DMSO can be achieved.[1]

    • Ensure the compound is fully dissolved in the solvent before further dilution. Gentle warming or sonication can aid dissolution.

  • Dilution Method:

    • To minimize precipitation when adding to your aqueous media, perform a serial dilution. First, dilute your concentrated DMSO stock into a small volume of media, mix thoroughly, and then add this intermediate dilution to your final culture volume. This gradual dilution helps prevent solvent shock.

    • Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Question: What is the recommended method for administering this compound to mice for in vivo studies?

Answer: The route of administration will depend on your experimental goals.

  • Intraperitoneal (i.p.) Injection: For studies investigating neuroprotective effects, this compound can be dissolved in a vehicle mixture of ethanol, polyethylene glycol 400, and distilled water (2:1:7) to a concentration of 0.1 mg/mL.[3] A daily dose of 0.1 mg/kg has been used in mouse models of ocular hypertension.[3] For studies on Aβ clearance, a dose of 2 mg/kg has been administered via i.p. injection.

  • Oral Administration: For oral dosing, this compound can be prepared as a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na). A concentration of ≥5 mg/ml can be prepared for oral administration.

Question: I am not observing the expected antihypertensive effect in my animal model. What could be the reason?

Answer: Several factors could contribute to a lack of efficacy:

  • Dose Selection: The dose-response relationship for this compound's antihypertensive effect can show saturation. In clinical studies, a daily dose of 8 mg was effective, and increasing to 16 mg did not provide a significantly greater reduction in diastolic blood pressure. Ensure your dose is within the therapeutic range for your animal model.

  • Animal Model: The choice of hypertensive animal model is critical. Models such as the spontaneously hypertensive rat (SHR) or angiotensin II-induced hypertension models are commonly used. The underlying mechanism of hypertension in your chosen model may influence its responsiveness to a calcium channel blocker.

  • Measurement Technique: Accurate blood pressure measurement in rodents is challenging. Indirect methods like the tail-cuff method require proper technique and acclimatization of the animals to minimize stress-induced fluctuations. Direct methods using telemetry or indwelling catheters are more accurate but also more invasive.

Question: What are the common side effects of this compound that I should monitor for in my animal studies?

Answer: Common side effects associated with this compound are primarily related to its vasodilatory action and are dose-dependent. These include:

  • Headache

  • Dizziness

  • Flushing

  • Peripheral edema (swelling)

  • Palpitations or tachycardia (increased heart rate)

In rare cases, more severe cardiovascular issues or allergic reactions can occur. Gastrointestinal issues and fatigue have also been reported as less common side effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: this compound Solubility

SolventSolubilityReference
DMSO77 mg/mL (199.8 mM)
Ethanol33 mg/mL
WaterInsoluble

Table 2: Dose-Dependent Efficacy in Hypertension (Human Clinical Trial)

Treatment GroupNumber of Patients (n)Change in Diastolic Blood Pressure (mmHg)
Placebo59-6.8
This compound 8 mg/day60-10.4
This compound 16 mg/day49-11.0
Data from a study in patients with mild to moderate essential hypertension.

Table 3: Pharmacokinetic Parameters of this compound in Different Species (Intravenous Administration)

SpeciesTerminal Half-Life
Mice0.73 h
Rats (male and female)1.2 h
Rabbits3.7 h
Dogs5.0 h
Data from a study with an intravenous dose of 0.1 mg/kg.

Key Experimental Protocols

Below are detailed protocols for key experiments involving this compound.

Protocol 1: In Vitro Calcium Channel Blocking Activity Assay

This protocol is adapted from a general cell-based assay for L-type calcium channel antagonists and can be used to determine the IC50 of this compound.

1. Cell Culture and Plating:

  • Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits).
  • Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform serial dilutions of the this compound stock solution in a suitable assay buffer to achieve final desired concentrations. Include a vehicle control (DMSO alone).

3. Calcium Influx Assay:

  • Wash the cells with assay buffer.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • After the loading period, wash the cells to remove excess dye.
  • Add the prepared this compound dilutions and controls to the respective wells and incubate for a specific period.
  • Induce calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl).
  • Immediately measure the fluorescence intensity using a fluorescence plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition of the calcium influx for each this compound concentration compared to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Assessment of this compound on Aβ Clearance in a Mouse Model

This protocol describes a method to evaluate the effect of this compound on the clearance of amyloid-beta (Aβ) from the brain.

1. Animal Model:

  • Use wild-type mice for this study.

2. This compound Administration:

  • Prepare this compound for intraperitoneal (i.p.) injection at a concentration that allows for a 2 mg/kg dose.
  • Administer a single i.p. injection of this compound or the vehicle control to the mice.

3. Stereotaxic Injection of Aβ:

  • Following this compound administration, anesthetize the mice.
  • Perform a stereotaxic injection of human Aβ1-42 into a specific brain region (e.g., the hippocampus or cortex).

4. Plasma Collection and Analysis:

  • At a defined time point after the Aβ injection, collect blood samples from the mice.
  • Process the blood to obtain plasma.
  • Quantify the levels of human Aβ1-42 in the plasma using a specific ELISA kit. An increase in plasma Aβ levels in the this compound-treated group compared to the control group indicates enhanced clearance from the brain into the periphery.

Protocol 3: In Vivo Antihypertensive Efficacy Assessment in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the measurement of this compound's effect on blood pressure in a genetic model of hypertension.

1. Animal Model and Acclimatization:

  • Use adult Spontaneously Hypertensive Rats (SHR).
  • Acclimatize the rats to the housing conditions and the blood pressure measurement procedure for at least one week before the experiment to minimize stress.

2. This compound Administration:

  • Prepare this compound for oral administration in a suitable vehicle (e.g., CMC-Na).
  • Administer the desired dose of this compound or vehicle control to the rats via oral gavage.

3. Blood Pressure Measurement:

  • Measure systolic and diastolic blood pressure at baseline (before drug administration) and at several time points after administration.
  • The tail-cuff method is a common non-invasive technique. This involves placing a cuff and a sensor on the rat's tail and inflating the cuff to occlude blood flow, then slowly deflating it to detect the return of blood flow.
  • Ensure the rats are calm and in a temperature-controlled environment during the measurement to obtain accurate readings.

4. Data Analysis:

  • Calculate the change in blood pressure from baseline for both the this compound-treated and control groups.
  • Compare the blood pressure reduction between the two groups to determine the antihypertensive efficacy of this compound.

Visualizations

Signaling Pathway of this compound's Primary Mechanism of Action

Nilvadipine_Mechanism This compound This compound L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle) This compound->L_type_Ca_Channel Blocks Ca_Influx Calcium Ion (Ca²⁺) Influx L_type_Ca_Channel->Ca_Influx Mediates Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Stimulates Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in

Caption: this compound's mechanism of action as an L-type calcium channel blocker.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells add_compound Add this compound and controls to cells plate_cells->add_compound prepare_this compound Prepare serial dilutions of this compound prepare_this compound->add_compound incubate Incubate for desired time (e.g., 24-72h) add_compound->incubate add_reagent Add cytotoxicity assay reagent (e.g., LDH or resazurin-based) incubate->add_reagent measure Measure signal (absorbance or fluorescence) add_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

References

Nilvadipine Interference with Fluorescent Probes and Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the calcium channel blocker nilvadipine in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assay?

A1: Yes, it is highly probable. This compound is a 1,4-dihydropyridine derivative, and compounds of this class are known to possess intrinsic fluorescence (autofluorescence).[1] Research has shown that this compound exhibits a quantum yield of fluorescence when excited at 375 nm, confirming its fluorescent nature.[2] This autofluorescence can lead to false-positive signals or artificially elevated background in your assays, particularly those using fluorophores that are excited or emit in the UV to blue-green spectral range.

Q2: What are the primary mechanisms of interference by this compound?

A2: The two main ways this compound can interfere with your assay are:

  • Autofluorescence: this compound itself can emit light upon excitation, which can be detected by the instrument and misinterpreted as a signal from your fluorescent probe. This is especially problematic if this compound's emission spectrum overlaps with that of your probe.[1]

  • Fluorescence Quenching: this compound may absorb the light used to excite your fluorophore or the light emitted by it (a phenomenon known as the inner filter effect). This can lead to a decrease in the measured fluorescence signal, potentially causing false-negative results.[3]

Q3: Which fluorescent probes are most likely to be affected by this compound?

A3: Probes that are excited by UV or blue light are at the highest risk of interference. Given this compound's known excitation around 375 nm, fluorophores such as DAPI, Hoechst, and some blue-emitting coumarin dyes could be affected.[2] Assays using green-emitting probes like FITC, GFP, Fluo-4, and the monomeric form of JC-1 should also be carefully evaluated for potential spectral overlap.

Q4: How can I determine if this compound is interfering with my specific assay?

A4: The most effective way to check for interference is to run a set of control experiments. A crucial control is to measure the fluorescence of this compound in your assay buffer at the concentrations you plan to use, but without your fluorescent probe or biological sample. A significant signal in this "compound-only" control is a clear indication of autofluorescence.

Q5: What are some general strategies to minimize or correct for this compound interference?

A5: Several strategies can be employed:

  • Run Control Experiments: Always include "compound-only" and "probe-only" controls in your experimental setup.

  • Background Subtraction: If this compound's autofluorescence is moderate and consistent, you can subtract this background signal from your experimental measurements.

  • Use Red-Shifted Probes: Whenever possible, opt for fluorescent probes that are excited and emit at longer wavelengths (in the red or far-red spectrum), as interference from small molecules is less common in this region.

  • Optimize Filter Sets: Use narrow bandpass filters for excitation and emission that are highly specific for your chosen fluorophore to minimize the detection of this compound's autofluorescence.

  • Consider Non-Fluorescent Assays: If interference is severe and cannot be mitigated, exploring alternative, non-fluorescent assay formats such as absorbance-based or luminescence-based assays may be necessary.

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High Fluorescence Signals

If you observe an increase in fluorescence in the presence of this compound that is not consistent with your expected biological outcome, it is likely due to autofluorescence.

Troubleshooting Workflow:

start Start: Unexpectedly High Signal control_exp Run 'this compound-Only' Control: Measure fluorescence of this compound in assay buffer. start->control_exp check_signal Is there a significant fluorescence signal? control_exp->check_signal autofluorescence Conclusion: This compound is autofluorescent at your assay's wavelengths. check_signal->autofluorescence Yes no_interference Conclusion: Autofluorescence is not the primary issue. Consider other experimental variables. check_signal->no_interference No mitigation Proceed to Mitigation Strategies autofluorescence->mitigation

Workflow for diagnosing autofluorescence.

Mitigation Strategies for Autofluorescence:

  • Spectral Scan: If available, use a spectrofluorometer to determine the full excitation and emission spectra of this compound in your assay buffer. This will allow you to precisely assess the degree of spectral overlap with your probe.

  • Background Subtraction: In your experiment, include wells with this compound at the same concentrations as your test samples but without the fluorescent probe. Subtract the average fluorescence of these control wells from your experimental data.

  • Switch to a Red-Shifted Fluorophore: If significant spectral overlap exists, consider using a probe that excites and emits at longer wavelengths (e.g., Cy5, Alexa Fluor 647).

Guide 2: Investigating Unexpectedly Low Fluorescence Signals

A decrease in fluorescence signal in the presence of this compound could indicate fluorescence quenching.

Troubleshooting Workflow:

start Start: Unexpectedly Low Signal control_exp Run 'Quenching' Control: Measure fluorescence of your probe with and without this compound. start->control_exp check_signal Does this compound decrease the probe's fluorescence? control_exp->check_signal quenching Conclusion: This compound is quenching your fluorophore's signal. check_signal->quenching Yes no_interference Conclusion: Quenching is not the primary issue. Investigate other potential causes of signal loss. check_signal->no_interference No mitigation Proceed to Mitigation Strategies quenching->mitigation

Workflow for diagnosing fluorescence quenching.

Mitigation Strategies for Quenching:

  • Measure this compound's Absorbance Spectrum: Use a spectrophotometer to measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your probe suggests an inner filter effect.

  • Reduce Compound Concentration: If biologically feasible, lower the concentration of this compound to a range where quenching is minimized.

  • Change the Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with this compound's absorbance spectrum.

Data Presentation

The following tables summarize the known spectral properties of this compound and common fluorescent probes that may be susceptible to interference.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)Reference
Excitation Maximum~375
Emission MaximumNot explicitly reported, but likely in the blue-green region based on similar dihydropyridines.
Absorbance Maximum~365

Table 2: Spectral Properties of Potentially Affected Fluorescent Probes

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Potential for Interference
DAPI 358461High (Spectral Overlap)
Hoechst 33342 350461High (Spectral Overlap)
Fluo-4 494516Moderate (Potential Emission Overlap)
FITC 495519Moderate (Potential Emission Overlap)
GFP 488509Moderate (Potential Emission Overlap)
JC-1 (monomer) 514529Moderate (Potential Emission Overlap)
CellROX Green 485520Moderate (Potential Emission Overlap)

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound under your specific assay conditions.

Materials:

  • This compound stock solution

  • Assay buffer

  • Black, clear-bottom microplate (e.g., 96-well)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer, covering the range of concentrations to be used in your experiment.

  • Add the this compound dilutions to the wells of the microplate.

  • Include wells containing only the assay buffer as a blank control.

  • Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay's fluorophore.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of your assay's probe.

Materials:

  • This compound stock solution

  • Your fluorescent probe stock solution

  • Assay buffer

  • Black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of your fluorescent probe in assay buffer at the final concentration used in your assay.

  • Prepare a serial dilution of this compound in your assay buffer.

  • In the microplate, mix the fluorescent probe solution with the this compound dilutions.

  • Include control wells with the fluorescent probe and assay buffer only (no this compound).

  • Include blank wells with assay buffer only.

  • Incubate the plate under the same conditions as your primary assay.

  • Measure the fluorescence intensity using the optimal excitation and emission wavelengths for your probe.

  • Data Analysis: Compare the fluorescence of the probe in the presence and absence of this compound. A concentration-dependent decrease in the probe's fluorescence indicates quenching.

Signaling Pathway and Workflow Diagrams

The following diagram illustrates the logical workflow for troubleshooting potential interference from a test compound like this compound in a typical fluorescence-based assay.

cluster_controls Initial Control Experiments cluster_troubleshooting Troubleshooting Path cluster_mitigation Mitigation Strategies start Start: Assay Development with this compound control1 Run 'this compound-Only' Control start->control1 control2 Run 'Probe-Only' Control start->control2 control3 Run 'Full Assay' Control (with and without this compound) start->control3 decision Analyze Control Data: Unexpected Signal Change? control1->decision control2->decision control3->decision high_signal High Signal? -> Likely Autofluorescence decision->high_signal Yes, Increased low_signal Low Signal? -> Likely Quenching decision->low_signal Yes, Decreased end End: Reliable Assay Data decision->end No mitigate_auto For Autofluorescence: 1. Background Subtraction 2. Use Red-Shifted Probe 3. Optimize Filters high_signal->mitigate_auto mitigate_quench For Quenching: 1. Check Absorbance Spectrum 2. Lower this compound Concentration 3. Change Fluorophore low_signal->mitigate_quench mitigate_auto->end mitigate_quench->end

Troubleshooting workflow for compound interference.

References

Technical Support Center: Nilvadipine in Primary Neuron Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Nilvadipine in primary neuronal cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on understanding and mitigating unexpected cytotoxicity.

While this compound is predominantly recognized for its neuroprotective properties, particularly against glutamate-induced excitotoxicity and ischemia, unexpected cell death in sensitive primary cultures can occur.[1][2][3] This guide will help you diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound in neurons?

A1: this compound is a dihydropyridine-type calcium channel blocker.[4] Its primary neuroprotective mechanism involves selectively inhibiting L-type voltage-dependent calcium channels.[5] By blocking these channels, this compound reduces the excessive influx of calcium ions (Ca2+) into neurons, a key event in excitotoxicity-induced apoptosis (programmed cell death). This action helps prevent downstream events like mitochondrial dysfunction, activation of caspases, and eventual neuronal death.

Q2: I observed significant neuron death after applying this compound. Isn't it supposed to be neuroprotective?

A2: This is a common concern. While this compound is neuroprotective at specific concentrations, several factors can lead to unexpected cytotoxicity:

  • High Concentration: Like any compound, this compound can become toxic at high concentrations. Most studies report neuroprotective effects in the nanomolar (nM) to low micromolar (µM) range. Exceeding this range can lead to off-target effects or profound disruption of essential calcium signaling.

  • Solvent Toxicity: this compound is often dissolved in dimethyl sulfoxide (DMSO). Primary neurons are highly sensitive to DMSO, and concentrations exceeding 0.5% v/v can induce cytotoxicity independently of the drug.

  • Culture Health: Primary neurons are delicate. Pre-existing culture stress from dissection, plating density, or media conditions can make them more vulnerable to any experimental manipulation.

  • Compound Purity: Ensure the purity of your this compound stock, as contaminants could be responsible for the observed toxicity.

Q3: What is a typical effective and non-toxic concentration range for this compound in primary neurons?

A3: The optimal concentration is experiment-dependent. However, studies demonstrating neuroprotection against glutamate toxicity in retinal ganglion cells used concentrations from 1-100 nM. Studies on rat hippocampal neurons showed an IC50 of 150 nM for inhibiting high-voltage activated (HVA) L-type Ca2+ channels. It is crucial to perform a dose-response curve for your specific neuronal type and toxicity model, starting from a low nM range.

Q4: How should I properly dissolve and store this compound?

A4: this compound is lipophilic. It is typically dissolved in a 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). This stock should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your culture medium, ensuring the final DMSO concentration remains well below 0.5%.

Q5: I am not observing the expected neuroprotective effect of this compound. What could be the issue?

A5: If this compound is not protecting your neurons from a specific insult, consider the following:

  • Mechanism of Injury: this compound specifically targets L-type calcium channels. If the neuronal death in your model is not primarily driven by an influx of calcium through these channels, this compound will have limited efficacy.

  • Timing of Treatment: For protection against an acute insult like glutamate, this compound is often applied simultaneously with or shortly before the toxin. The timing may need optimization for your specific experimental paradigm.

  • Drug Concentration: The concentration may be too low to be effective. A full dose-response analysis is recommended to determine the optimal protective concentration.

Troubleshooting Guide for Unexpected Cytotoxicity

If you are observing neuronal death after this compound application, follow this systematic troubleshooting workflow.

Troubleshooting Workflow

G start Start: Unexpected Neuronal Death Observed q_conc Is this compound concentration in the optimal range (e.g., 1-1000 nM)? start->q_conc q_dmso Is final DMSO concentration < 0.1%? q_conc->q_dmso Yes sol_conc Action: Perform Dose-Response. Test lower concentrations (e.g., 1, 10, 100 nM). q_conc->sol_conc No q_culture Are control cultures (vehicle-only) healthy? q_dmso->q_culture Yes sol_dmso Action: Recalculate dilutions. Lower final DMSO concentration. q_dmso->sol_dmso No q_purity Is the this compound stock pure and properly stored? q_culture->q_purity Yes sol_culture Action: Optimize primary culture protocol. Check plating density, media, etc. q_culture->sol_culture No sol_purity Action: Use a new, verified lot of this compound. Prepare fresh stock solutions. q_purity->sol_purity No end_node Problem Likely Resolved q_purity->end_node Yes sol_conc->end_node sol_dmso->end_node sol_culture->end_node sol_purity->end_node

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data from relevant literature.

Table 1: Reported Neuroprotective Concentrations of this compound

Cell Type Insult Effective Concentration Reference
Purified Retinal Ganglion Cells Glutamate (25 µM) 1 - 100 nM

| Rat Hippocampal CA1 Neurons | Ischemia (in vivo model) | 1.9 x 10⁻⁶ M (IC50 for LVA ICa) | |

Table 2: IC50 Values for this compound on Voltage-Dependent Ca²⁺ Channels

Neuron Type Channel Type IC50 Reference
Rat Hippocampal CA1 Neurons High-Voltage Activated (HVA) L-type 1.5 x 10⁻⁷ M (150 nM)
Rat Hippocampal CA1 Neurons Low-Voltage Activated (LVA) 1.9 x 10⁻⁶ M (1.9 µM)

| Rat Frontal Cortical Neurons | High-Voltage Activated (HVA) L-type | 3.0 x 10⁻⁸ M (30 nM) | |

Signaling Pathway and Assay Selection

This compound's Neuroprotective Mechanism

This compound exerts its protective effects by intervening in the excitotoxicity cascade. An excessive release of glutamate overstimulates receptors (e.g., NMDA, AMPA), leading to a massive influx of Ca²⁺. This overload triggers mitochondrial dysfunction, the production of reactive oxygen species (ROS), and the activation of apoptotic pathways, such as the caspase cascade. This compound mitigates this by blocking L-type voltage-gated calcium channels, reducing the total Ca²⁺ burden on the neuron and thereby inhibiting apoptosis.

G Glutamate Excess Glutamate Receptors NMDA/AMPA Receptor Activation Glutamate->Receptors CaInflux Massive Ca²⁺ Influx Receptors->CaInflux Mito Mitochondrial Dysfunction CaInflux->Mito This compound This compound LTCC L-Type Ca²⁺ Channel This compound->LTCC BLOCKS LTCC->CaInflux contributes to ROS ROS Production Mito->ROS Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis ROS->Apoptosis Caspase->Apoptosis

Caption: this compound's mechanism in preventing excitotoxicity.

Selecting the Appropriate Cytotoxicity Assay

The choice of assay to measure cell death is critical. Use this guide to select a method appropriate for your experimental question.

G start Goal: Measure Cytotoxicity q_mechanism What is the expected mechanism of cell death? start->q_mechanism necrosis Necrosis / Membrane Compromise q_mechanism->necrosis Acute, rapid lysis apoptosis Apoptosis (Programmed Cell Death) q_mechanism->apoptosis Controlled, programmed metabolic Metabolic Viability q_mechanism->metabolic General cell health assay_ldh Use LDH Assay (Measures membrane integrity) necrosis->assay_ldh assay_caspase Use Caspase-3/7 Assay (Measures apoptotic execution) apoptosis->assay_caspase assay_mtt Use MTT / MTS Assay (Measures mitochondrial reductase activity) metabolic->assay_mtt

References

Validation & Comparative

A Comparative Analysis of Nilvadipine and Other Dihydropyridines in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dihydropyridine calcium channel blocker nilvadipine with other members of its class in the context of Alzheimer's disease (AD) preclinical models. The following sections detail the comparative efficacy on key pathological hallmarks of AD, outline the experimental methodologies employed in pivotal studies, and illustrate the proposed mechanisms of action.

Comparative Efficacy in AD Models

Dihydropyridine calcium channel blockers have garnered attention for their potential neuroprotective effects beyond their primary use as antihypertensives. Preclinical studies in various AD models have revealed differential effects among these compounds on amyloid-beta (Aβ) pathology, tau hyperphosphorylation, and cognitive function.

Effects on Amyloid-Beta Pathology

A seminal study by Paris et al. (2011) provided a direct comparison of several dihydropyridines on Aβ production and clearance. The key findings are summarized below.

Table 1: Comparative Effects of Dihydropyridines on Aβ Production in vitro

CompoundConcentration% Decrease in Aβ1-40% Decrease in Aβ1-42Cell LineReference
This compound 10 µM~25%~30%7W CHO (APP751)Paris et al., 2011
Nitrendipine 10 µM~20%~25%7W CHO (APP751)Paris et al., 2011
Amlodipine 10 µM~15%~20%7W CHO (APP751)Paris et al., 2011
Nifedipine 10 µMNo significant effectNo significant effect7W CHO (APP751)Paris et al., 2011
Isradipine 10 µMNo significant effectNo significant effect7W CHO (APP751)Paris et al., 2011

Table 2: Comparative Effects of Dihydropyridines on Brain Aβ Levels and Clearance in vivo

CompoundDosageAnimal Model% Decrease in Soluble Brain Aβ1-40% Decrease in Soluble Brain Aβ1-42Effect on Aβ Clearance (BBB transcytosis)Reference
This compound 2 mg/kg (i.p.)Tg PS1/APPsw~40%~35%IncreasedParis et al., 2011
Nitrendipine 2 mg/kg (i.p.)Tg PS1/APPsw~35%~30%IncreasedParis et al., 2011
Amlodipine 2 mg/kg (i.p.)Tg PS1/APPswNo significant effectNo significant effectNo significant effectParis et al., 2011
Nifedipine 2 mg/kg (i.p.)Tg PS1/APPswNo significant effectNo significant effectNo significant effectParis et al., 2011

A subsequent study by Bachmeier et al. (2011) further explored the effects of a wider range of dihydropyridines on Aβ clearance across the blood-brain barrier (BBB).

Table 3: Comparative Effects of Dihydropyridines on Aβ1-42 BBB Transcytosis in vitro

CompoundRank Order of Efficacy on Aβ1-42 TranscytosisReference
Nitrendipine 1Bachmeier et al., 2011
Nicardipine 2Bachmeier et al., 2011
Cilnidipine 2Bachmeier et al., 2011
Lercanidipine 2Bachmeier et al., 2011
Nimodipine 3Bachmeier et al., 2011
Azelnidipine 4Bachmeier et al., 2011
This compound 4Bachmeier et al., 2011
Amlodipine No effectBachmeier et al., 2011
Felodipine No effectBachmeier et al., 2011
Isradipine No effectBachmeier et al., 2011
Nifedipine No effectBachmeier et al., 2011
Effects on Tau Pathology

While comprehensive comparative studies on tau pathology are less common, some studies have investigated the effects of individual dihydropyridines. For instance, isradipine has been shown to lower tau burden in a triple-transgenic mouse model of AD (3xTg-AD)[1]. Another study identified a series of dihydropyridines that could reduce cellular tau levels in vitro, suggesting a potential class effect that warrants further investigation[2].

Effects on Cognitive Function

A study by Iwasaki et al. (2007) compared the effects of this compound and amlodipine on spatial memory deficits in a rat model combining cerebral ischemia and Aβ infusion.

Table 4: Comparative Effects of this compound and Amlodipine on Spatial Memory

CompoundDosageAnimal ModelCognitive TestOutcomeReference
This compound 3.2 mg/kg (i.p.)Ischemia + Aβ-infused ratsMorris Water MazeSignificantly prevented impairment of spatial memoryIwasaki et al., 2007
Amlodipine 3.2 mg/kg (i.p.)Ischemia + Aβ-infused ratsMorris Water MazeNo significant effect on spatial memory impairmentIwasaki et al., 2007

Experimental Protocols

In Vitro Aβ Production Assay (Paris et al., 2011)
  • Cell Line: 7W Chinese Hamster Ovary (CHO) cells stably overexpressing human amyloid precursor protein (APP) 751 with the Swedish mutation.

  • Treatment: Cells were treated with various dihydropyridines at a concentration of 10 µM for 24 hours.

  • Aβ Quantification: Levels of secreted Aβ1-40 and Aβ1-42 in the conditioned media were measured using specific sandwich enzyme-linked immunosorbent assays (ELISAs).

In Vivo Brain Aβ Levels and Clearance (Paris et al., 2011)
  • Animal Model: 6-month-old transgenic mice expressing human presenilin-1 (PS1) and APP with the Swedish mutation (Tg PS1/APPsw).

  • Drug Administration: Mice received intraperitoneal (i.p.) injections of dihydropyridines (2 mg/kg) or vehicle (50% DMSO in PBS) daily for 4 days.

  • Brain Homogenate Preparation: Brains were homogenized in a buffer containing 0.2% diethylamine (DEA) in 50 mM NaCl for the soluble fraction.

  • Aβ Quantification: Soluble brain Aβ1-40 and Aβ1-42 levels were determined by ELISA.

  • Aβ Clearance Assay: Human Aβ1-42 was stereotaxically injected into the hippocampus of wild-type mice pre-treated with dihydropyridines. Plasma levels of human Aβ1-42 were measured by ELISA to assess clearance from the brain into the periphery.

In Vitro Blood-Brain Barrier Aβ Transcytosis Assay (Bachmeier et al., 2011)
  • Model: An in vitro model of the human BBB was established using primary human brain microvascular endothelial cells co-cultured with human astrocytes.

  • Assay: The transport of fluorescently labeled Aβ1-42 from the apical (blood) to the basolateral (brain) side of the endothelial cell monolayer was measured in the presence or absence of various dihydropyridines.

Morris Water Maze (Iwasaki et al., 2007)
  • Apparatus: A circular pool (1.5 m in diameter) filled with water made opaque with skim milk. A hidden platform was submerged 1 cm below the water surface.

  • Procedure: Rats were subjected to four trials per day for five consecutive days to find the hidden platform. The escape latency (time to find the platform) was recorded.

  • Probe Trial: On the sixth day, the platform was removed, and the time spent in the target quadrant where the platform was previously located was measured for 60 seconds.

Signaling Pathways and Mechanisms of Action

The differential effects of dihydropyridines in AD models suggest that their neuroprotective actions are not solely dependent on their calcium channel blocking activity. The primary proposed mechanisms involve the modulation of Aβ production and clearance.

G cluster_drugs Dihydropyridine Intervention This compound This compound BACE1 BACE1 This compound->BACE1 Inhibits LRP1 LRP1 This compound->LRP1 Enhances Nitrendipine Nitrendipine Nitrendipine->BACE1 Inhibits Nitrendipine->LRP1 Enhances Amlodipine_Nifedipine Amlodipine, Nifedipine, etc. Amlodipine_Nifedipine->BACE1 No significant effect Amlodipine_Nifedipine->LRP1 No significant effect

The diagram illustrates that certain dihydropyridines, such as this compound and nitrendipine, may exert their beneficial effects by both inhibiting the production of Aβ via modulation of BACE-1 activity and enhancing its clearance from the brain across the BBB, a process mediated by the lipoprotein receptor-related protein 1 (LRP1). In contrast, other dihydropyridines like amlodipine and nifedipine appear to have minimal impact on these pathways in preclinical AD models. The influx of Aβ from the periphery into the brain is mediated by the receptor for advanced glycation end products (RAGE).

Conclusion

Preclinical evidence suggests that not all dihydropyridine calcium channel blockers are equal in their potential to modify Alzheimer's disease pathology. This compound and nitrendipine have demonstrated promising effects in reducing amyloid-beta burden in various AD models, a property not shared by all members of this class, such as amlodipine and nifedipine. These beneficial effects appear to be mediated, at least in part, through the modulation of Aβ production and clearance pathways, independent of their primary antihypertensive action. Further research is warranted to elucidate the full spectrum of their neuroprotective mechanisms, particularly concerning tau pathology, and to translate these preclinical findings into effective therapeutic strategies for Alzheimer's disease.

References

Head-to-Head Comparison: Nilvadipine vs. Amlodipine in Clinical and Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Nilvadipine and Amlodipine, both dihydropyridine calcium channel blockers, have been staples in the management of hypertension. While their primary mechanism of action converges on the L-type calcium channel, emerging research has unveiled nuanced differences in their pharmacodynamic and pharmacokinetic profiles. These distinctions have significant implications for their clinical application, particularly concerning their effects on cerebral hemodynamics and potential neuroprotective properties. This guide provides an objective, data-driven comparison of this compound and Amlodipine, summarizing key experimental findings to inform further research and development.

Mechanism of Action: A Shared Target with Subtle Distinctions

Both this compound and Amlodipine exert their antihypertensive effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2][3] This blockade leads to vasodilation and a subsequent reduction in peripheral vascular resistance, ultimately lowering blood pressure.[4][5]

The signaling cascade initiated by the influx of calcium through L-type channels involves the binding of calcium to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to smooth muscle contraction. By inhibiting this initial calcium influx, both drugs effectively attenuate this contractile process.

Figure 1: Vasodilation Signaling Pathway Depolarization Membrane Depolarization LTCC L-type Ca2+ Channel Depolarization->LTCC Activates Ca_influx Ca2+ Influx LTCC->Ca_influx Relaxation Vasodilation Calmodulin Calmodulin Ca_influx->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to Dihydropyridines This compound / Amlodipine Dihydropyridines->LTCC Block Dihydropyridines->Relaxation Promotes

Mechanism of action of dihydropyridine calcium channel blockers.

Comparative Efficacy in Hypertension Management

Clinical trials have demonstrated that both this compound and Amlodipine are effective in lowering blood pressure in patients with mild to moderate essential hypertension, with generally comparable efficacy.

ParameterThis compoundAmlodipineReference
Dosage in Comparative Trials 8 mg once daily5 mg once daily
Reduction in Supine Diastolic Blood Pressure (DBP) -11.0 +/- 7.1 mmHg-12.7 +/- 8.2 mmHg
Blood Pressure Normalization Rate 61.8%63.0%
Responder Rate 64.5%69.1%

Table 1: Comparison of Antihypertensive Efficacy

A double-blind, randomized clinical trial involving 168 patients with mild to moderate hypertension showed no significant difference in the reduction of supine diastolic blood pressure between the this compound and Amlodipine groups over a 3-month treatment period. While there was a slightly more marked decrease in supine systolic blood pressure in the Amlodipine group at the endpoint, the overall antihypertensive effects were comparable.

Differential Effects on Cerebral Blood Flow and Cognitive Function

A key area of differentiation between this compound and Amlodipine lies in their impact on cerebral blood flow (CBF) and cognitive function, which has garnered significant interest in the context of age-related cognitive decline and neurodegenerative diseases.

FeatureThis compoundAmlodipineReference
Effect on Global Cerebral Blood Flow StableNot significantly affected
Effect on Hippocampal Blood Flow Increased (~20%)No significant change reported
Effect on Cognitive Function (in MCI patients) Improved Logical Memory subscoreNo significant improvement
Effect on Regional Cerebral Blood Flow (in MCI patients) Improvement in left frontal lobeDecrease in left temporal lobe

Table 2: Comparison of Effects on Cerebral Blood Flow and Cognition

A study investigating the effects of a 6-month treatment with this compound in patients with mild-to-moderate Alzheimer's disease found a significant increase in blood flow to the hippocampus by approximately 20%, while whole-brain gray-matter CBF remained stable. This is a noteworthy finding, as the hippocampus is a critical region for memory and learning and is often affected early in Alzheimer's disease. In contrast, studies on Amlodipine have shown that while it effectively lowers blood pressure, it does not significantly affect relative regional cerebral blood flow.

Furthermore, a comparative study in hypertensive patients with mild cognitive impairment (MCI) demonstrated that this compound treatment for 12-16 weeks resulted in a significant improvement in the Logical Memory subscore of the Wechsler Memory Scale-Revised. The Amlodipine group showed no such improvement. This study also revealed contrasting effects on regional CBF, with this compound improving blood flow in the left frontal lobe, while Amlodipine was associated with a decrease in the left temporal lobe.

Side Effect Profile and Metabolic Effects

The side effect profiles of this compound and Amlodipine are largely similar, characteristic of their vasodilatory mechanism. However, some differences in their effects on lipid metabolism have been observed.

Adverse Event/Metabolic ParameterThis compoundAmlodipineReference
Common Vasodilatory Side Effects Oedema, flushing, headacheOedema, flushing, headache
Incidence of Adverse Events (in one comparative trial) 36.6%27.1% (p=0.24 between groups)
Effect on Triglycerides Significant decreaseIncrease
Effect on HDL-C IncreaseNo significant change

Table 3: Comparison of Side Effects and Metabolic Effects

In a head-to-head trial, the overall incidence of adverse events was not statistically different between the two drugs, with vasodilatory effects being the most commonly reported. A notable distinction was observed in their impact on lipid profiles. This compound treatment was associated with a significant decrease in triglyceride levels and an increase in HDL-cholesterol, whereas the Amlodipine group showed an increase in triglycerides.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and Amlodipine contribute to their dosing regimens and clinical effects.

Pharmacokinetic ParameterThis compoundAmlodipineReference
Absorption Rapid and almost completeGradual
Bioavailability 4.3% (rats), 37.0% (dogs) due to first-pass metabolism63% (humans)
Elimination Half-life 1.2 h (rats), 4.4 h (dogs) for unchanged drug~35 hours (humans)
Metabolism Extensive first-pass metabolismExtensive hepatic metabolism

Table 4: Comparison of Pharmacokinetic Properties

Amlodipine is characterized by a long elimination half-life, which allows for once-daily dosing and results in smaller peak-to-trough variations in plasma concentrations. This compound is also administered once daily, but its bioavailability is significantly affected by first-pass metabolism.

Experimental Protocols

Hypertension Clinical Trial Methodology

A representative experimental design for a head-to-head comparison of this compound and Amlodipine in hypertensive patients would be a double-blind, prospective, randomized, parallel-group clinical trial.

Figure 2: Hypertension Clinical Trial Workflow Screening Patient Screening (Mild-to-Moderate Hypertension) RunIn Placebo Run-in (e.g., 15 days) Screening->RunIn Randomization Randomization RunIn->Randomization GroupA Group A: This compound (e.g., 8 mg/day) Randomization->GroupA GroupB Group B: Amlodipine (e.g., 5 mg/day) Randomization->GroupB FollowUp Follow-up Visits (e.g., 15, 30, 60, 90 days) GroupA->FollowUp GroupB->FollowUp Assessments Assessments: - Supine & Orthostatic BP and HR - Adverse Events - Laboratory Tests (Lipids, etc.) - ECG FollowUp->Assessments Endpoint Endpoint Analysis (e.g., 90 days) Assessments->Endpoint

Generalized workflow of a head-to-head clinical trial.
  • Patient Population: Eligible outpatients with supine diastolic blood pressure (DBP) between 90 mmHg and 110 mmHg and supine systolic blood pressure (SBP) ≤ 180 mmHg.

  • Study Design: A double-blind, randomized, parallel-group study.

  • Procedure:

    • Run-in Period: A maximum 15-day single-blind placebo run-in period to establish baseline blood pressure and ensure compliance.

    • Randomization: Patients are randomly assigned to receive either this compound (e.g., 8 mg once daily) or Amlodipine (e.g., 5 mg once daily).

    • Dose Titration: The dose may be doubled if there is a lack of response at a specified time point (e.g., day 30).

    • Follow-up: Follow-up visits are conducted at regular intervals (e.g., 15, 30, 60, and 90 days) to measure supine and orthostatic blood pressure and heart rate.

    • Data Collection: Standard laboratory tests (including lipid profiles), 12-lead ECG, and adverse event information are collected at baseline and at the end of the treatment period.

  • Ambulatory Blood Pressure Monitoring (ABPM): For a more comprehensive assessment, 24-hour ABPM can be employed. The monitor is typically set to record blood pressure every 15-30 minutes during the day and every 30-60 minutes at night.

Cerebral Blood Flow and Cognitive Function Study Methodology

To compare the effects on cerebral blood flow and cognition, a randomized controlled trial with neuroimaging and neuropsychological assessments is employed.

  • Patient Population: Patients with mild cognitive impairment (MCI) and hypertension.

  • Study Design: A randomized, controlled trial comparing this compound and Amlodipine.

  • Procedure:

    • Baseline Assessment: Before treatment, all patients undergo a comprehensive neuropsychological evaluation and a baseline cerebral blood flow measurement.

    • Treatment: Patients are randomly assigned to receive either this compound or Amlodipine for a specified period (e.g., 12-16 weeks).

    • Follow-up Assessment: After the treatment period, the neuropsychological evaluation and cerebral blood flow measurement are repeated.

  • Neuropsychological Evaluation: A battery of standardized tests is used to assess various cognitive domains. A key instrument cited in comparative studies is the Wechsler Memory Scale-Revised (WMS-R) , which includes subtests like "Logical Memory" to assess verbal episodic memory.

  • Cerebral Blood Flow Measurement:

    • Single Photon Emission Computed Tomography (SPECT): This technique uses a radiopharmaceutical (e.g., N-isopropyl-p-[123I]iodoamphetamine) to measure regional cerebral blood flow (rCBF).

    • Arterial Spin Labeling (ASL) MRI: A non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral blood flow.

Conclusion

While both this compound and Amlodipine are effective antihypertensive agents with similar primary mechanisms of action and general side effect profiles, this comparative analysis highlights crucial differences that are of significant interest to the research and drug development community. This compound's favorable effects on lipid metabolism and, most notably, its potential to enhance cerebral blood flow in critical brain regions and improve cognitive function in patients with mild cognitive impairment, distinguish it from Amlodipine. These findings suggest that this compound may offer additional therapeutic benefits beyond blood pressure control, warranting further investigation into its neuroprotective potential and its role in the management of patients at risk for or in the early stages of neurodegenerative diseases. Future research should focus on larger, long-term clinical trials to confirm these cognitive and cerebrovascular benefits and to elucidate the underlying molecular mechanisms that differentiate this compound from other dihydropyridine calcium channel blockers.

References

Efficacy of Nilvadipine relative to other calcium channel blockers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Nilvadipine to Other Calcium Channel Blockers for Researchers and Drug Development Professionals

Introduction

This compound is a dihydropyridine (DHP) calcium channel blocker (CCB) primarily utilized for the management of hypertension.[1][2] Like other drugs in its class, it exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2] Extensive research has demonstrated its antihypertensive efficacy to be comparable to that of other established CCBs and antihypertensive agents.[3]

Beyond its primary indication, this compound has garnered significant interest for its potential neuroprotective and cerebrovascular effects, particularly in the context of Alzheimer's disease and age-related cognitive decline. This guide provides a comprehensive comparison of this compound's efficacy relative to other CCBs and relevant therapeutic agents, supported by experimental data from clinical trials. It details the methodologies of key experiments and visualizes complex pathways and workflows to offer a clear, data-driven perspective for researchers, scientists, and drug development professionals.

Mechanism of Action: Vascular Selectivity

Calcium channel blockers function by inhibiting the influx of Ca2+ through voltage-gated calcium channels in cell membranes. This compound specifically targets L-type calcium channels, which are abundant in vascular smooth muscle. This blockade prevents the calcium influx required for muscle contraction, leading to arterial relaxation and vasodilation, which in turn lowers blood pressure.

This compound is distinguished by its high vascular selectivity. Its vascular-to-cardiac potency ratio is reported to be 251, which is substantially greater than that of nifedipine. This suggests a more pronounced effect on blood vessels with less direct impact on heart muscle, potentially reducing cardiodepressive side effects.

cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell Ca_ext Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx Ca_int Ca²⁺ Calmodulin Calmodulin Ca_int->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction Vasodilation Vasodilation & Blood Pressure Reduction This compound This compound This compound->L_channel This compound->Vasodilation Leads to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Comparative Efficacy in Hypertension

Clinical trials have established that this compound's efficacy in lowering blood pressure is comparable to that of other widely used antihypertensive drugs, including other dihydropyridine CCBs, angiotensin-converting enzyme (ACE) inhibitors, and diuretics.

Table 1: Comparison of Antihypertensive Efficacy
Comparison Drug Study Design Patient Population Daily Dosage Key Outcomes (Change from Baseline) Reference
Amlodipine Double-blind, randomized168 patients with mild-moderate essential hypertensionThis compound: 8 mgAmlodipine: 5 mgSupine DBP Reduction: - this compound: -11.0 mmHg- Amlodipine: -12.7 mmHg (No significant difference)Blood Pressure Normalization: - this compound: 61.8%- Amlodipine: 63.0%
Nifedipine Single-blind, crossover25 elderly hypertensivesN/ABoth drugs significantly reduced mean arterial pressure to the same extent.
Enalapril Randomized, double-blind, crossover61 patients with essential hypertensionThis compound: 8 mgEnalapril: 10 mgSimilar decrease in blood pressure between the two treatments.
Hydrochlorothiazide/ Triamterene (HCT/T) Randomized, double-blind249 patients with mild-moderate hypertensionThis compound: 16 mgHCT/T: 25/50 mgBlood Pressure Reduction (after 4 weeks): - this compound: -16/-13 mmHg- HCT/T: -17/-13 mmHg (No significant difference)
Captopril Randomized, crossover18 NIDDM patients with hypertensionThis compound: 8 mgCaptopril: 75 mgBoth drugs caused a sufficient decrease in blood pressure.

A notable finding from a comparative study with amlodipine was this compound's favorable effect on the lipid profile. The this compound group showed a significant decrease in triglycerides and an increase in HDL-C, whereas the amlodipine group experienced an increase in triglycerides. Furthermore, studies indicate that this compound does not adversely affect glucose or lipid metabolism, making it a suitable option for hypertensive patients with non-insulin-dependent diabetes mellitus (NIDDM).

Cerebrovascular and Neuroprotective Effects

A key area of investigation for this compound is its impact on cerebral blood flow (CBF) and its potential utility in neurodegenerative diseases like Alzheimer's. Its lipophilic nature allows it to cross the blood-brain barrier, a property that may enhance its effects within the central nervous system.

Table 2: Effects of this compound on Cerebral Blood Flow (CBF)
Comparison Group Study Design Patient Population CBF Measurement Method Key Outcomes Reference
Placebo Randomized, double-blind (NILVAD sub-study)44 patients with mild-moderate Alzheimer's DiseaseArterial Spin Labeling (ASL) MRISystolic BP: -11.5 mmHg vs. placebo.Hippocampal CBF: Increased by ~20% (Left: +24.4, Right: +20.1 mL/100g/min) vs. placebo.Global CBF: Remained stable.
Amlodipine Randomized12 patients with Mild Cognitive Impairment (MCI) and hypertensionSingle-Photon Emission Computed Tomography (SPECT)Cognition: Logical Memory score increased significantly in the this compound group.rCBF: this compound group showed improved rCBF in the left frontal lobe; Amlodipine group showed decreased rCBF in the left temporal lobe.
Nifedipine Single-blind, crossover25 elderly hypertensivesDoppler FlowmetryThis compound increased carotid and vertebral artery flow, while nifedipine had no significant effect on these regional blood flows.

These studies collectively suggest that this compound may have beneficial cerebrovascular effects that are not shared by all other CCBs. The NILVAD trial, a large Phase III study, investigated whether this compound could slow cognitive decline in individuals with mild to moderate Alzheimer's disease. While the primary outcome was not met, a sub-study revealed that this compound treatment for 6 months significantly increased blood flow to the hippocampus, a brain region critical for memory and severely affected by Alzheimer's disease. This finding indicates preserved cerebral autoregulation and points to potentially beneficial effects of this compound on the cerebrovasculature, even if a direct impact on cognitive decline was not established in the broader trial population.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Protocol 1: Ambulatory Blood Pressure Monitoring (ABPM)

Ambulatory Blood Pressure Monitoring is a standard method in clinical trials to assess the efficacy of antihypertensive drugs over a 24-hour period, mitigating the "white coat" effect.

Objective: To evaluate the 24-hour blood pressure profile of patients treated with an antihypertensive agent compared to a placebo or active comparator.

Methodology:

  • Device Setup: A validated ABPM device is fitted to the participant's non-dominant arm. The device consists of a blood pressure cuff connected to a portable monitor worn on a belt.

  • Monitoring Period: The device is programmed to record blood pressure and heart rate at regular intervals over a 24-hour period (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).

  • Patient Instructions: Participants are instructed to continue their normal daily activities but to keep their arm still and relaxed during measurements. They are also given a diary to log activities, symptoms, and sleep/wake times.

  • Data Analysis: After 24 hours, the device is removed, and the data is downloaded. Key parameters analyzed include mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure, and the nocturnal dipping pattern.

  • Comparative Analysis: Changes in ABPM parameters from baseline are compared between the treatment and control groups to determine the drug's efficacy.

cluster_workflow ABPM Clinical Trial Workflow P1 Patient Recruitment & Baseline Assessment (Clinic BP, Medical History) P4 Baseline 24-hr ABPM (Pre-treatment) P1->P4 P2 Randomization P3a Treatment Group (e.g., this compound) P2->P3a P3b Control Group (e.g., Amlodipine or Placebo) P2->P3b P5 Treatment Period (e.g., 12-16 weeks) P3a->P5 P3b->P5 P4->P2 P6 Endpoint 24-hr ABPM (Post-treatment) P5->P6 P7 Data Analysis (Compare Δ BP between groups) P6->P7 P8 Results & Conclusion P7->P8

Caption: Workflow of a randomized controlled trial using ABPM.
Protocol 2: Measurement of Cerebral Blood Flow via Arterial Spin Labeling (ASL) MRI

ASL is a non-invasive MRI technique used to quantify cerebral blood flow.

Objective: To measure changes in regional CBF in response to this compound treatment in patients with Alzheimer's disease, as performed in the NILVAD trial.

Methodology:

  • Participant Preparation: Participants undergo screening to ensure they have no contraindications for MRI.

  • Image Acquisition:

    • Participants are positioned in a high-field MRI scanner (e.g., 3.0 Tesla).

    • A pseudo-continuous arterial spin labeling (pCASL) sequence is used. This involves magnetically "labeling" the protons in arterial blood water in the neck without the need for a contrast agent.

    • A post-labeling delay is set (e.g., ~1.5-2.0 seconds) to allow the labeled blood to travel into the brain.

    • Control and labeled images are acquired in an interleaved fashion.

  • Image Processing:

    • The labeled images are subtracted from the control images to generate perfusion-weighted images, which are directly proportional to CBF.

    • These images are co-registered to a high-resolution structural MRI (e.g., T1-weighted) to allow for anatomical localization.

  • Data Analysis:

    • CBF is quantified in mL/100g/min for the whole-brain gray matter and specific regions of interest (ROIs), such as the hippocampus and posterior cingulate cortex.

    • Changes in CBF from baseline to a follow-up time point (e.g., 6 months) are calculated and compared between the this compound and placebo groups.

Protocol 3: Preclinical Measurement of Amyloid-β (Aβ) Clearance

Preclinical studies in animal models are crucial for understanding the mechanisms by which drugs may affect Alzheimer's disease pathology.

Objective: To measure the in vivo clearance kinetics of soluble Aβ from the brain's interstitial fluid (ISF) in a transgenic mouse model of Alzheimer's disease.

Methodology:

  • Animal Model: APP/PS1 transgenic mice, which overexpress human amyloid precursor protein and presenilin-1 mutations, are used.

  • Microdialysis or Microimmunoelectrode (MIE) Implantation:

    • A microdialysis probe or a specialized Aβ-detecting MIE is surgically implanted into a specific brain region, such as the hippocampus.

  • Baseline Measurement: ISF is collected (microdialysis) or Aβ levels are measured electrochemically (MIE) to establish a stable baseline concentration of Aβ40 or Aβ42.

  • Inhibition of Aβ Production: A γ-secretase inhibitor (e.g., Compound E) is administered to the animal to acutely block the production of new Aβ peptides.

  • Clearance Measurement: The decline in ISF Aβ concentration over time is monitored. The rate of this decline represents the Aβ clearance kinetics.

  • Comparative Analysis: The clearance rate in mice pre-treated with a test compound (like this compound) can be compared to vehicle-treated control mice to determine if the drug enhances Aβ clearance.

Summary and Conclusion

This compound is a potent dihydropyridine calcium channel blocker with antihypertensive efficacy comparable to other first-line agents, including amlodipine, nifedipine, and enalapril. It demonstrates a good tolerability profile and may offer advantages regarding its metabolic effects, particularly on lipid profiles, when compared to amlodipine.

The most compelling distinction for this compound lies in its effects on the cerebrovasculature. Experimental data consistently show that this compound can increase cerebral blood flow, including in critical memory centers like the hippocampus, an effect not uniformly observed with other CCBs such as nifedipine and amlodipine. While the large-scale NILVAD trial did not demonstrate a benefit in slowing overall cognitive decline in a broad Alzheimer's population, the significant increase in hippocampal perfusion is a crucial finding. This suggests a potential mechanistic advantage that may be relevant for specific patient populations or earlier stages of neurodegenerative disease.

For researchers and drug development professionals, this compound represents a compound with a well-established primary efficacy profile and a unique, potentially valuable secondary effect on cerebral hemodynamics that warrants further exploration.

cluster_classification Classification of Calcium Channel Blockers CCB Calcium Channel Blockers DHP Dihydropyridines (Vascular Selective) CCB->DHP NonDHP Non-Dihydropyridines (Cardiac Selective) CCB->NonDHP Nilva This compound DHP->Nilva Amlo Amlodipine DHP->Amlo Nife Nifedipine DHP->Nife Nicar Nicardipine DHP->Nicar Phenyl Phenylalkylamines NonDHP->Phenyl Benzo Benzothiazepines NonDHP->Benzo Vera Verapamil Phenyl->Vera Dilt Diltiazem Benzo->Dilt

Caption: Classification of Calcium Channel Blockers.

References

Nilvadipine vs. Placebo: An Examination of Cognitive Effects in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the efficacy of potential Alzheimer's disease treatments is paramount. This guide provides a detailed comparison of nilvadipine, a dihydropyridine calcium channel blocker, and placebo on cognitive outcomes in clinical trials, with a focus on the pivotal NILVAD (this compound in Alzheimer's Disease) study.

Quantitative Data Summary

The primary data on the cognitive effects of this compound versus placebo comes from the NILVAD trial, a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III study.[1][2] The trial did not demonstrate a statistically significant benefit of this compound on the co-primary cognitive endpoints in the overall population with mild to moderate Alzheimer's disease.[2]

However, exploratory analyses of the NILVAD trial data suggested a potential treatment benefit in a subgroup of patients with very mild Alzheimer's disease.[3][4] Patients with moderate Alzheimer's, conversely, showed a greater cognitive decline when treated with this compound compared to placebo.

Table 1: Cognitive Outcomes in the NILVAD Trial (78 Weeks)

Outcome MeasureThis compound Group (Change from Baseline)Placebo Group (Change from Baseline)Difference (95% CI)p-value
ADAS-Cog 12 9.41 (8.09–10.73)9.63 (8.33–10.93)-0.22 (-2.01–1.57)0.465
CDR-sb Not reported as a separate valueNot reported as a separate valueNo clinically meaningful effects observedNot significant
DAD Not reported as a separate valueNot reported as a separate valueNo clinically meaningful effects observedNot significant

Data sourced from Lawlor et al. (2018). ADAS-Cog 12 (Alzheimer's Disease Assessment Scale-Cognitive Subscale 12), higher scores indicate greater cognitive impairment. CDR-sb (Clinical Dementia Rating scale sum of boxes), higher scores indicate greater impairment. DAD (Disability Assessment for Dementia), higher scores indicate less impairment.

Experimental Protocols

The NILVAD trial provides a robust framework for understanding the experimental design used to assess this compound's efficacy.

NILVAD Trial Protocol

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted at 23 academic centers across nine European countries.

  • Participants: 511 individuals with mild to moderate probable Alzheimer's disease, as defined by the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's disease and Related Disorders Association (NINCDS-ADRDA) criteria. Participants were aged over 50 years and had a Standardised Mini-Mental State Examination (SMMSE) score of ≥12 and <27.

  • Intervention: Participants were randomly assigned to receive either an 8 mg sustained-release capsule of this compound (n=253) or a matching placebo (n=258) once daily for 78 weeks.

  • Primary Outcome Measures: The co-primary endpoints were the change from baseline in the 12-item Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog 12) and the Clinical Dementia Rating scale sum of boxes (CDR-sb).

  • Key Secondary Outcome Measure: The Disability Assessment for Dementia (DAD).

  • Assessments: Cognitive and functional assessments were conducted at baseline and at weeks 13, 52, and 78.

Signaling Pathways and Mechanism of Action

This compound is a dihydropyridine calcium channel blocker licensed for the treatment of hypertension. Its proposed mechanism of action in the context of Alzheimer's disease is multifaceted and extends beyond its antihypertensive effects. Preclinical studies suggest that this compound may reduce amyloid-beta (Aβ) production, increase Aβ clearance, and exhibit anti-inflammatory and anti-tau activity.

A key area of investigation has been its effect on cerebral blood flow (CBF). A substudy of the NILVAD trial demonstrated that this compound treatment was associated with a significant increase in blood flow to the hippocampus, a critical brain region for memory. This effect was observed alongside a reduction in blood pressure, indicating that the drug may have beneficial cerebrovascular effects in patients with Alzheimer's disease.

Below is a diagram illustrating the proposed signaling pathways of this compound's action.

Nilvadipine_Mechanism cluster_vascular Vascular Effects cluster_neuronal Neuroprotective Effects This compound This compound L_type L-type Ca2+ Channels (Vascular Smooth Muscle) This compound->L_type Blocks Abeta Amyloid-Beta (Aβ) Production This compound->Abeta Reduces Abeta_clearance Aβ Clearance This compound->Abeta_clearance Increases Tau Tau Phosphorylation This compound->Tau Reduces Inflammation Neuroinflammation This compound->Inflammation Reduces Vasodilation Vasodilation L_type->Vasodilation Inhibition leads to BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering CBF Increased Cerebral Blood Flow (Hippocampus) Vasodilation->CBF Cognition Potential Cognitive Benefit CBF->Cognition APP Amyloid Precursor Protein (APP) APP->Abeta Abeta_clearance->Cognition

Caption: Proposed mechanisms of this compound's action in Alzheimer's disease.

Experimental Workflow

The logical flow of the NILVAD trial followed a standard clinical trial design for assessing a potential therapeutic agent.

NILVAD_Workflow Screening Screening of Patients (Mild-to-Moderate AD) Enrollment Enrollment & Baseline Assessment (ADAS-Cog, CDR-sb, DAD) Screening->Enrollment Randomization Randomization Enrollment->Randomization Group_N This compound Group (8mg/day) Randomization->Group_N Group_P Placebo Group Randomization->Group_P Treatment 78-Week Treatment Period Group_N->Treatment Group_P->Treatment Follow_up Follow-up Assessments (Weeks 13, 52, 78) Treatment->Follow_up Analysis Primary & Secondary Outcome Analysis Follow_up->Analysis Results Results Interpretation Analysis->Results

Caption: Workflow of the NILVAD clinical trial.

References

A Comparative Analysis of Nilvadipine and Nifedipine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pharmacological properties of Nilvadipine and Nifedipine, two dihydropyridine calcium channel blockers. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on their respective mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical applications, supported by experimental evidence.

Mechanism of Action: A Shared Foundation with Subtle Differences

Both this compound and Nifedipine exert their therapeutic effects by blocking L-type calcium channels, predominantly in vascular smooth muscle cells.[1][2] This inhibition reduces the influx of calcium ions, leading to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.[1][2]

While their primary target is the same, some studies suggest this compound possesses a higher vascular selectivity compared to Nifedipine.[3] This implies a more pronounced effect on blood vessels with comparatively less impact on cardiac tissue.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell cluster_drugs Pharmacological Intervention L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Depolarization Depolarization Depolarization->L-type Ca2+ Channel activates ↑ Intracellular Ca2+ ↑ Intracellular Ca2+ Ca2+ Influx->↑ Intracellular Ca2+ Calmodulin Activation Calmodulin Activation ↑ Intracellular Ca2+->Calmodulin Activation MLCK Activation MLCK Activation Calmodulin Activation->MLCK Activation activates Myosin Phosphorylation Myosin Phosphorylation MLCK Activation->Myosin Phosphorylation Muscle Contraction Muscle Contraction Myosin Phosphorylation->Muscle Contraction Vasoconstriction Vasoconstriction Muscle Contraction->Vasoconstriction This compound This compound This compound->L-type Ca2+ Channel inhibit Nifedipine Nifedipine Nifedipine->L-type Ca2+ Channel inhibit cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Phase (78 weeks) cluster_followup Follow-up and Assessment cluster_analysis Data Analysis Screening Screening Eligibility Criteria Eligibility Criteria Screening->Eligibility Criteria Informed Consent Informed Consent Eligibility Criteria->Informed Consent Randomization (1:1) Randomization (1:1) Informed Consent->Randomization (1:1) This compound (8mg/day) This compound (8mg/day) Randomization (1:1)->this compound (8mg/day) Placebo Placebo Randomization (1:1)->Placebo Cognitive Assessment (ADAS-Cog) Cognitive Assessment (ADAS-Cog) This compound (8mg/day)->Cognitive Assessment (ADAS-Cog) Clinical Assessment (CDR-sb) Clinical Assessment (CDR-sb) This compound (8mg/day)->Clinical Assessment (CDR-sb) Functional Assessment (DAD) Functional Assessment (DAD) This compound (8mg/day)->Functional Assessment (DAD) Placebo->Cognitive Assessment (ADAS-Cog) Placebo->Clinical Assessment (CDR-sb) Placebo->Functional Assessment (DAD) Primary Outcome Analysis Primary Outcome Analysis Cognitive Assessment (ADAS-Cog)->Primary Outcome Analysis Clinical Assessment (CDR-sb)->Primary Outcome Analysis Functional Assessment (DAD)->Primary Outcome Analysis

References

Replicating Nilvadipine's In Vivo Efficacy in Alzheimer's Disease: An In Vitro Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo findings of Nilvadipine, a dihydropyridine calcium channel blocker investigated for Alzheimer's disease, and outlines experimental approaches to replicate these observations in vitro. The provided protocols are synthesized from published research to facilitate the design and execution of relevant cell-based assays.

In Vivo vs. In Vitro Findings: A Comparative Summary

This compound has demonstrated several neuroprotective effects in both animal models of Alzheimer's disease and in clinical trials. These effects primarily revolve around its ability to improve cerebral blood flow, reduce amyloid-beta (Aβ) burden, and potentially modulate tau pathology. This guide focuses on translating these key in vivo observations into measurable in vitro endpoints.

Quantitative Data Comparison

The following tables summarize key quantitative findings from in vivo studies and corresponding in vitro experimental data, offering a comparative perspective on this compound's efficacy.

Table 1: Effect of this compound on Amyloid-Beta (Aβ) Clearance

MetricIn Vivo FindingIn Vitro Finding
Aβ Clearance Increased clearance of Aβ across the blood-brain barrier (BBB) in wild-type mice.Significantly increased Aβ1-42 transcytosis across an in vitro model of the BBB using human brain microvascular endothelial cells.
Plasma Aβ Levels Dose-dependent enhancement of Aβ1-42 clearance from the brain into the plasma.Not directly measured.

Table 2: Effect of this compound on Amyloid-Beta (Aβ) Production

MetricIn Vivo FindingIn Vitro Finding
Brain Aβ Levels Acutely reduced brain levels of soluble Aβ in a transgenic mouse model of Alzheimer's disease.Inhibited Aβ production in a cell line overexpressing the amyloid precursor protein (APP) C-terminal fragment β.
Mechanism Appears to be independent of its antihypertensive activity.The Aβ-lowering activity seems to be mediated by an inhibition of the β-cleavage of APP, without direct inhibition of BACE-1.

Table 3: Effect of this compound on Tau Phosphorylation

MetricIn Vivo FindingIn Vitro Finding
Tau Phosphorylation The (-)-enantiomer of this compound reduces tau hyperphosphorylation at multiple Alzheimer's disease-relevant epitopes in a transgenic mouse model.Direct in vitro evidence is limited, but the mechanism is suggested to involve the inhibition of spleen tyrosine kinase (Syk).

Experimental Protocols for In Vitro Replication

The following are detailed protocols for key experiments to assess this compound's efficacy in vitro. These protocols are based on methodologies described in the scientific literature.

In Vitro Blood-Brain Barrier (BBB) Model for Aβ Transcytosis

This protocol outlines a method to assess the effect of this compound on the transport of Aβ across a cellular model of the BBB.

Cell Line: hCMEC/D3 (human cerebral microvascular endothelial cells).

Materials:

  • hCMEC/D3 cells

  • Endothelial Cell Growth Medium

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Collagen-coated inserts

  • Fluorescently labeled Aβ1-42 (e.g., HiLyte™ Fluor 488)

  • This compound

  • Assay buffer (phenol red-free EBM2 basal medium)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell® inserts at a density to achieve a confluent monolayer. Culture for 6-7 days, changing the medium every 2-3 days.

  • Monolayer Integrity: Assess the integrity of the endothelial monolayer by measuring transendothelial electrical resistance (TEER) or by a paracellular permeability assay using fluorescently labeled dextran.

  • This compound Treatment: On the day of the experiment, replace the medium in the apical (blood side) and basolateral (brain side) chambers with assay buffer. Add this compound at the desired concentration (e.g., 10 µM) to the apical chamber.

  • Aβ Application: Add fluorescently labeled Aβ1-42 to the basolateral chamber.

  • Transcytosis Measurement: At various time points (e.g., 30, 60, 90 minutes), collect samples from the apical chamber.

  • Quantification: Measure the fluorescence of the collected samples using a fluorescence plate reader. Calculate the apparent permeability (Papp) of Aβ1-42 across the monolayer.

Amyloid-Beta (Aβ) Production Assay in a Neuronal Cell Line

This protocol describes how to measure the effect of this compound on the production and secretion of Aβ from a neuronal cell line.

Cell Line: SH-SY5Y human neuroblastoma cells, potentially transfected to overexpress a mutant form of APP (e.g., Swedish mutation) to enhance Aβ production.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Cell lysis buffer

  • Human Aβ1-40 and Aβ1-42 ELISA kits

  • BCA protein assay kit

Procedure:

  • Cell Culture and Treatment: Culture SH-SY5Y cells in 6-well plates until they reach ~70-80% confluency. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Sample Collection: Collect the conditioned media and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay for normalization.

  • Aβ Quantification: Measure the levels of secreted Aβ1-40 and Aβ1-42 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates.

Tau Phosphorylation Assay by Western Blot

This protocol provides a general framework for assessing the impact of this compound on tau phosphorylation in a neuronal cell line.

Cell Line: SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • This compound

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Phospho-Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

    • Total Tau

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Culture SH-SY5Y cells and treat with this compound as described in the Aβ production assay.

  • Cell Lysis: Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with primary antibodies against phosphorylated tau, total tau, and a loading control.

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities and calculate the ratio of phosphorylated tau to total tau, normalized to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway for this compound's action and the experimental workflows.

G cluster_0 This compound's Proposed Mechanism of Action This compound This compound Syk Spleen Tyrosine Kinase (Syk) This compound->Syk Inhibits BBB Blood-Brain Barrier (BBB) This compound->BBB Enhances GSK3b GSK-3β Syk->GSK3b Regulates APP Amyloid Precursor Protein (APP) Syk->APP Modulates Processing Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau sAPPb sAPPβ APP->sAPPb Ab Amyloid-beta (Aβ) APP->Ab Ab_clearance Aβ Clearance BBB->Ab_clearance

Caption: Proposed signaling pathway of this compound in Alzheimer's disease.

G cluster_1 In Vitro Aβ Transcytosis Assay Workflow A Seed hCMEC/D3 cells on Transwell inserts B Culture to form a confluent monolayer A->B C Verify monolayer integrity (TEER) B->C D Treat with this compound (apical side) C->D E Add fluorescent Aβ (basolateral side) D->E F Sample from apical side at time points E->F G Quantify fluorescence F->G

Caption: Experimental workflow for the in vitro Aβ transcytosis assay.

G cluster_2 In Vitro Aβ Production & Tau Phosphorylation Workflow H Culture SH-SY5Y cells I Treat with this compound H->I J Collect conditioned media and lyse cells I->J K Quantify total protein J->K L Measure Aβ in media (ELISA) J->L M Analyze pTau/Total Tau in lysates (Western Blot) J->M

Caption: Combined workflow for Aβ production and tau phosphorylation assays.

A Comparative Analysis of Nilvadipine and Verapamil on Cardiac Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilvadipine and Verapamil are both calcium channel blockers, a class of drugs widely used in the management of cardiovascular diseases. However, they belong to different subclasses and exhibit distinct pharmacological profiles, leading to varied effects on cardiac function. This compound is a dihydropyridine calcium channel blocker known for its high vascular selectivity, while Verapamil is a phenylalkylamine that has more direct effects on the heart.[1][2] This guide provides a comprehensive comparison of their effects on cardiac function, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Mechanism of Action

Both this compound and Verapamil exert their primary effects by blocking L-type calcium channels, but their tissue selectivity and downstream signaling pathways differ significantly.

This compound: As a dihydropyridine, this compound shows a high affinity for L-type calcium channels in vascular smooth muscle cells.[3] This leads to potent vasodilation and a reduction in systemic vascular resistance.[3] Its direct effects on myocardial contractility and atrioventricular (AV) conduction are less pronounced compared to Verapamil.[4]

Verapamil: Verapamil, a phenylalkylamine, blocks L-type calcium channels in both vascular smooth muscle and cardiac muscle cells. Its action on the sinoatrial (SA) and atrioventricular (AV) nodes leads to a decrease in heart rate and slowed AV conduction. Verapamil also has a negative inotropic effect, reducing myocardial contractility.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound and Verapamil.

G cluster_this compound This compound Pathway drug drug channel channel ion ion process process outcome outcome This compound This compound L_type_Ca_channel_VSMC L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->L_type_Ca_channel_VSMC Blocks Ca_influx_VSMC Ca2+ Influx MLCK_VSMC Myosin Light Chain Kinase (MLCK) Ca_influx_VSMC->MLCK_VSMC Activates Contraction_VSMC Smooth Muscle Contraction MLCK_VSMC->Contraction_VSMC Vasodilation Vasodilation Contraction_VSMC->Vasodilation Inhibition leads to SVR_decrease Decreased Systemic Vascular Resistance Vasodilation->SVR_decrease

Figure 1: this compound's primary signaling pathway in vascular smooth muscle.

G cluster_verapamil Verapamil Pathway drug drug channel channel ion ion process process outcome outcome Verapamil Verapamil L_type_Ca_channel_cardiac L-type Ca2+ Channel (Cardiac Myocyte) Verapamil->L_type_Ca_channel_cardiac Blocks SA_AV_nodes SA & AV Nodes Verapamil->SA_AV_nodes Acts on Ca_influx_cardiac Ca2+ Influx Calmodulin Calmodulin Ca_influx_cardiac->Calmodulin Binds to Contraction_cardiac Myocardial Contraction Calmodulin->Contraction_cardiac Activates MLCK, leading to Contractility_decrease Decreased Contractility Contraction_cardiac->Contractility_decrease Inhibition leads to HR_decrease Decreased Heart Rate AV_conduction_decrease Slowed AV Conduction SA_AV_nodes->HR_decrease SA_AV_nodes->AV_conduction_decrease

Figure 2: Verapamil's primary signaling pathway in cardiac myocytes.

Comparative Hemodynamic Effects

The following tables summarize the quantitative effects of this compound and Verapamil on key cardiac hemodynamic parameters as reported in various clinical studies. It is important to note that these studies were conducted in different patient populations and under varying conditions; therefore, a direct comparison should be made with caution.

Table 1: Effects of this compound on Hemodynamic Parameters

ParameterStudy PopulationDosageChange from BaselineReference
Mean Arterial Pressure Congestive Heart Failure6 mg (oral)↓ 12.2%
Effort Angina6 mg (oral)↓ (significant)
Heart Rate Congestive Heart Failure6 mg (oral)No significant change
Effort Angina6 mg (oral)↑ (significant at rest and peak exercise)
Cardiac Index Congestive Heart Failure6 mg (oral)↑ 31.1%
Effort Angina6 mg (oral)↑ (significant at rest and peak exercise)
Systemic Vascular Resistance Congestive Heart Failure6 mg (oral)↓ 28.8%
Effort Angina6 mg (oral)↓ (significant)

Table 2: Effects of Verapamil on Hemodynamic Parameters

ParameterStudy PopulationDosageChange from BaselineReference
Mean Arterial Pressure Coronary Artery Disease10 mg (IV)↓ 12%
Coronary Artery Disease0.2 mg/kg (IV)↓ (at rest and during exercise)
Congestive Heart Failure0.1 mg/kg bolus + infusion↓ from 95 to 81 mmHg
Heart Rate Coronary Artery Disease10 mg (IV)No significant change
Coronary Artery Disease0.2 mg/kg (IV)
Congestive Heart Failure0.1 mg/kg bolus + infusionNo appreciable change
Cardiac Index Coronary Artery Disease10 mg (IV)No significant change
Coronary Artery Disease0.2 mg/kg (IV)No significant change
Congestive Heart Failure0.1 mg/kg bolus + infusion↑ from 1.98 to 2.24 L/min/m²
Systemic Vascular Resistance Coronary Artery Disease10 mg (IV)↓ 21%
Congestive Heart Failure0.1 mg/kg bolus + infusion↓ from 1,953 to 1,417 dynes·s·cm⁻⁵

Experimental Protocols

This section details the methodologies used in the cited studies to assess the effects of this compound and Verapamil on cardiac function.

General Experimental Workflow for Hemodynamic Assessment

The following diagram outlines a typical workflow for a clinical study evaluating the hemodynamic effects of a cardiovascular drug.

G start_end start_end process process data data analysis analysis Start Patient Recruitment & Informed Consent Baseline Baseline Hemodynamic Measurements Start->Baseline Drug_Admin Drug Administration (this compound or Verapamil) Baseline->Drug_Admin Post_Drug Post-Drug Hemodynamic Measurements Drug_Admin->Post_Drug Data_Collection Data Collection Post_Drug->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: General experimental workflow for hemodynamic studies.
Detailed Methodologies from Cited Studies

  • Study on this compound in Congestive Heart Failure (Kinoshita et al., 1990)

    • Patient Population: 12 patients with congestive heart failure.

    • Procedure: Hemodynamic measurements were performed before and at 15, 30, and 60 minutes after the oral administration of 6 mg of this compound.

    • Measurements:

      • Systemic Vascular Resistance (SVR): Calculated using the formula: SVR = (Mean Arterial Pressure - Central Venous Pressure) / Cardiac Output × 80.

      • Cardiac Index (CI): Measured by the thermodilution method.

      • Mean Arterial Pressure (MAP) and Pulmonary Arterial Pressure: Directly measured.

      • Heart Rate (HR): Monitored continuously.

  • Study on Verapamil in Coronary Artery Disease (Chew et al., 1981)

    • Patient Population: 20 patients in total, including 13 with coronary artery disease and 7 with rheumatic valvular disease.

    • Procedure: Hemodynamic effects were evaluated after an intravenous injection of 10 mg of Verapamil, with peak effects observed at 3 to 5 minutes.

    • Measurements:

      • Systemic Vascular Resistance (SVR): Calculated from mean arterial pressure, central venous pressure, and cardiac output.

      • Cardiac Index (CI): Determined via thermodilution.

      • Mean Arterial Pressure (MAP), Left Ventricular End-Diastolic Pressure (LVEDP), and LV dp/dt max: Measured during cardiac catheterization.

      • Heart Rate (HR): Monitored continuously.

Conclusion

This compound and Verapamil, while both effective calcium channel blockers, demonstrate distinct profiles in their effects on cardiac function.

  • This compound , with its high vascular selectivity, primarily acts as a potent vasodilator, leading to a significant reduction in systemic vascular resistance and an increase in cardiac index, with minimal direct effects on heart rate. This makes it a suitable agent for conditions where afterload reduction is the primary therapeutic goal.

  • Verapamil exhibits a more balanced effect on both the vasculature and the heart. Its direct negative chronotropic and inotropic effects are more pronounced, leading to a reduction in heart rate and myocardial contractility. These properties make it particularly useful in the management of arrhythmias and angina, where reducing myocardial oxygen demand is crucial.

The choice between this compound and Verapamil should be guided by the specific pathophysiology of the cardiovascular condition being treated, the desired therapeutic outcome, and the individual patient's profile. Further head-to-head comparative studies are warranted to provide a more definitive comparison of their clinical efficacy and safety in various cardiovascular diseases.

References

Safety Operating Guide

Proper Disposal of Nilvadipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Nilvadipine, a dihydropyridine calcium channel blocker, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides detailed procedural steps for the safe handling and disposal of this compound waste in a laboratory setting.

Regulatory Considerations and Waste Classification

The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA). Under RCRA, a pharmaceutical waste is considered hazardous if it is specifically listed (P- or U-list) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

Based on available information, This compound is not explicitly listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA) . Its classification as a hazardous waste would therefore depend on whether it exhibits any of the hazardous characteristics. Without specific data on these properties for this compound, a definitive classification cannot be made.

In the absence of conclusive data, it is best practice and highly recommended to manage this compound waste as a hazardous chemical waste. This conservative approach ensures the highest level of safety and regulatory compliance. Laboratory personnel should consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to confirm local and state regulations, which may be more stringent than federal rules.

Disposal Procedures for this compound Waste

Researchers must not dispose of this compound, either in pure form or in solution, down the drain or in regular solid waste containers.[1] Improper disposal can lead to environmental contamination of groundwater and sewage systems.[1] The recommended procedure for this compound waste is disposal through an approved hazardous waste management service.

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), should be segregated from non-hazardous waste streams.

  • Containerization: Collect this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solutions).

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound"), the concentration (if in solution), and the date accumulation started. Follow your institution's specific labeling requirements.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of heat or ignition.

  • Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.

Chemical Inactivation via Photodegradation: An Experimental Approach

For laboratories interested in pre-treating this compound waste to reduce its pharmacological activity, chemical inactivation through photodegradation is a potential method. This compound, like other 1,4-dihydropyridine compounds, is known to be light-sensitive and undergoes photodegradation, which involves the aromatization of the dihydropyridine ring. This process is reported to lead to a complete loss of pharmacological activity.

The following experimental protocol is based on published studies on the photodegradation of dihydropyridines. This protocol should be considered experimental and must be validated within your laboratory and approved by your institution's EHS department before implementation as a standard disposal procedure.

Experimental Protocol for Photodegradation of this compound in Solution:

  • Solution Preparation: If the this compound waste is in solid form, dissolve it in a suitable solvent, such as methanol or ethanol, to a known concentration. The choice of solvent should be compatible with the light source and should not introduce additional hazards.

  • Apparatus Setup:

    • Place the this compound solution in a borosilicate glass or quartz vessel that is transparent to ultraviolet (UV) light.

    • Use a UV light source, such as a high-pressure mercury arc lamp, that emits in the 300-400 nm range. Position the lamp to ensure uniform irradiation of the solution.

    • Conduct the procedure in a well-ventilated area or a fume hood to avoid exposure to solvent vapors and any potential volatile degradation products.

  • Irradiation:

    • Expose the solution to the UV light. The duration of exposure required for complete degradation will depend on the concentration of this compound, the intensity of the light source, the solvent used, and the volume of the solution.

    • Stir the solution continuously during irradiation to ensure uniform exposure.

  • Monitoring Degradation (Optional but Recommended):

    • To validate the procedure, the degradation process can be monitored by taking aliquots of the solution at different time points and analyzing them using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A decrease in the characteristic absorbance peak of this compound or its peak area in the chromatogram will indicate its degradation.

  • Disposal of Treated Solution:

    • Even after photodegradation, the resulting solution may still be considered hazardous waste due to the presence of the solvent and degradation byproducts.

    • Dispose of the treated solution through your institution's hazardous waste management program.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

NilvadipineDisposal start This compound Waste Generated check_rcra Is this compound waste RCRA hazardous? start->check_rcra treat_as_hazardous Best Practice: Treat as Hazardous Waste check_rcra->treat_as_hazardous Status Undetermined inactivation_decision Consider Chemical Inactivation (Photodegradation)? treat_as_hazardous->inactivation_decision photodegradation_protocol Follow Experimental Photodegradation Protocol inactivation_decision->photodegradation_protocol Yes collect_waste Collect in a Labeled Hazardous Waste Container inactivation_decision->collect_waste No photodegradation_protocol->collect_waste Treated solution is still hazardous waste ehs_disposal Dispose via Institutional EHS / Licensed Contractor collect_waste->ehs_disposal

This compound Disposal Decision Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, thereby minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nilvadipine
Reactant of Route 2
Reactant of Route 2
Nilvadipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.